4-Bromo-6-methylpicolinic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-6-methylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-4-2-5(8)3-6(9-4)7(10)11/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFWXNNNXVXOBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00704490 | |
| Record name | 4-Bromo-6-methylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886372-47-0 | |
| Record name | 4-Bromo-6-methylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Bromo-6-methylpicolinic acid chemical properties
An In-Depth Technical Guide to 4-Bromo-6-methylpicolinic Acid: Properties, Synthesis, and Applications
Introduction
This compound is a specialized heterocyclic compound that has emerged as a significant building block in the fields of medicinal chemistry and materials science. As a derivative of picolinic acid (pyridine-2-carboxylic acid), its structure is characterized by a pyridine ring functionalized with a carboxylic acid, a methyl group, and a bromine atom. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable intermediate for the synthesis of complex molecular architectures. The bromine atom, in particular, serves as a versatile synthetic handle for introducing further complexity through various cross-coupling reactions, while the picolinic acid scaffold is known to be a privileged structure in drug discovery, often acting as a metal-chelating pharmacophore.[1][2] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the core chemical properties, synthesis, reactivity, and applications of this important molecule.
Chemical Identity and Structure
The foundational step in utilizing any chemical compound is to establish its unambiguous identity. This compound is systematically identified by its CAS number and IUPAC name, which are crucial for database searches and regulatory compliance.
-
IUPAC Name: 4-Bromo-6-methylpyridine-2-carboxylic acid[3]
The molecule's structure, defined by a pyridine ring substituted at the 2-, 4-, and 6-positions, is the primary determinant of its chemical behavior.
References
- 1. Methyl 4-bromo-6-methylpicolinate | Benchchem [benchchem.com]
- 2. [Structure-physiological activity correlation for picolinic acid derivatives based on quantum chemical data] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-BROMO-6-METHYL-PYRIDINE-2-CARBOXYLIC ACID | 886372-47-0 [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
An In-depth Technical Guide to 4-Bromo-6-methylpicolinic acid (CAS: 886372-47-0)
This guide provides a comprehensive technical overview of 4-Bromo-6-methylpicolinic acid, a key building block in medicinal chemistry and organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, properties, and applications of this versatile molecule, grounding all information in established scientific principles and literature.
Introduction: A Versatile Pyridine Scaffold
This compound, with the CAS number 886372-47-0, is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate.[1][2] Its structure, featuring a carboxylic acid, a bromine atom, and a methyl group on the pyridine ring, offers multiple reaction sites for chemical modification. This strategic arrangement of functional groups makes it a valuable precursor for the synthesis of complex molecules, particularly in the development of novel therapeutic agents. The picolinic acid moiety is a known metal-binding pharmacophore, making this class of compounds particularly relevant in the design of enzyme inhibitors.[3]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of a compound is fundamental for its application in research and development.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are essential for determining appropriate solvents, storage conditions, and reaction parameters.
| Property | Value | Source |
| CAS Number | 886372-47-0 | [1] |
| Molecular Formula | C₇H₆BrNO₂ | [1] |
| Molecular Weight | 216.03 g/mol | [1] |
| IUPAC Name | 4-bromo-6-methylpyridine-2-carboxylic acid | |
| SMILES | CC1=CC(=CC(=N1)C(=O)O)Br | [1] |
| Purity | ≥96% (typical) | [1] |
| Storage | 2-8°C, under inert atmosphere | [1][2] |
| Topological Polar Surface Area (TPSA) | 50.19 Ų (Computed) | [1] |
| logP | 1.85072 (Computed) | [1] |
Spectroscopic Characterization
While experimental spectra for this compound are not widely published, its spectroscopic characteristics can be confidently predicted based on its structure and the well-established principles of NMR, IR, and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The two aromatic protons on the pyridine ring will appear as singlets or doublets with small coupling constants in the aromatic region (typically δ 7.0-8.5 ppm). The methyl group protons will appear as a singlet further upfield, likely in the range of δ 2.3-2.7 ppm. The acidic proton of the carboxylic acid will be a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (δ > 160 ppm). The five carbons of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm), and the methyl carbon will appear upfield (δ ~20 ppm).
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by several key absorption bands:
-
A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretch from the carbonyl group of the carboxylic acid, expected around 1700-1730 cm⁻¹.
-
C=C and C=N stretching vibrations from the pyridine ring in the 1400-1600 cm⁻¹ region.
-
A C-Br stretch, which is typically found in the fingerprint region at lower wavenumbers.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to the exact mass of C₇H₆BrNO₂. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
Synthesis and Handling
The synthesis of this compound is typically achieved through a two-step process starting from the commercially available methyl 6-methylpicolinate.
Synthetic Workflow
The overall synthetic strategy involves the regioselective bromination of the pyridine ring followed by the hydrolysis of the methyl ester to the desired carboxylic acid.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 4-bromo-6-methylpicolinate
This procedure is based on the regioselective electrophilic bromination of methyl 6-methylpicolinate.[3]
-
Reactants:
-
Methyl 6-methylpicolinate
-
Bromine (Br₂)
-
Solvent (e.g., Dichloromethane or a water/THF mixture)
-
-
Procedure:
-
Dissolve methyl 6-methylpicolinate in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of bromine (1.1-1.5 equivalents) in the same solvent to the reaction mixture via the addition funnel over a period of 30-60 minutes.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess bromine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure methyl 4-bromo-6-methylpicolinate.
-
Step 2: Hydrolysis to this compound
This protocol is a general method for the hydrolysis of methyl esters to carboxylic acids, adapted from similar procedures.[4]
-
Reactants:
-
Methyl 4-bromo-6-methylpicolinate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Solvent (e.g., Methanol/Water or THF/Water mixture)
-
-
Procedure:
-
Dissolve methyl 4-bromo-6-methylpicolinate in a mixture of the chosen organic solvent and water.
-
Add an aqueous solution of NaOH or LiOH (1.5-2.0 equivalents) to the mixture.
-
Stir the reaction at room temperature or gently heat to 40-50°C for 2-6 hours, monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, remove the organic solvent under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of 3-4 with a dilute solution of hydrochloric acid (e.g., 1M HCl).
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to obtain this compound.
-
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Reactivity and Applications in Drug Discovery
The chemical architecture of this compound makes it a valuable synthon for the construction of more complex molecular frameworks.
Key Reactions
The bromine atom at the 4-position serves as an excellent handle for various cross-coupling reactions, while the carboxylic acid provides a site for amide bond formation or other modifications.
Caption: Key reaction pathways for this compound.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. This compound (or its ester) is an excellent substrate for this reaction.
Representative Protocol for Suzuki-Miyaura Coupling:
-
Reactants:
-
4-Bromo-6-methylpicolinate (ester form is often preferred to avoid side reactions with the acid)
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
-
-
Procedure:
-
To a reaction vessel, add the 4-bromo-6-methylpicolinate, boronic acid, and base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent and then the palladium catalyst.
-
Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Precursor for Metallo-β-Lactamase Inhibitors
The rise of antibiotic resistance is a major global health threat. One mechanism of resistance is the production of metallo-β-lactamases (MBLs), enzymes that deactivate β-lactam antibiotics. Picolinic acid derivatives have been identified as promising scaffolds for the development of MBL inhibitors, as the picolinic acid moiety can chelate the zinc ions in the enzyme's active site.[3][5] this compound serves as a valuable starting material for the synthesis of libraries of potential MBL inhibitors, where the bromine atom can be functionalized to explore structure-activity relationships.[6][7][8]
Conclusion
This compound is a strategically functionalized building block with significant potential in organic synthesis and medicinal chemistry. Its accessible synthesis and versatile reactivity, particularly in cross-coupling reactions, make it an attractive starting material for the construction of complex molecular architectures. Its role as a precursor to potential metallo-β-lactamase inhibitors highlights its importance in addressing the challenge of antibiotic resistance. This guide provides a solid foundation for researchers to understand and effectively utilize this valuable chemical entity in their scientific endeavors.
References
- 1. chemscene.com [chemscene.com]
- 2. 886372-47-0|this compound|BLD Pharm [bldpharm.com]
- 3. Methyl 4-bromo-6-methylpicolinate | Benchchem [benchchem.com]
- 4. US10633341B2 - Picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]
- 5. Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Investigation of Dipicolinic Acid Isosteres for the Inhibition of Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Molecular structure of 4-Bromo-6-methylpicolinic acid
An In-depth Technical Guide to the Molecular Structure, Synthesis, and Application of 4-Bromo-6-methylpicolinic Acid
Introduction
This compound is a substituted pyridine derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and organic synthesis. As a heterocyclic compound, its structure, characterized by a pyridine ring bearing a carboxylic acid, a bromine atom, and a methyl group, offers a unique combination of electronic and steric properties. These features make it a highly versatile and valuable building block for the synthesis of more complex, biologically active molecules.[1][2]
This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its molecular structure, physicochemical properties, synthetic pathways, and analytical characterization. Furthermore, we will explore its applications as a key intermediate and discuss the underlying chemical principles that make it a compound of interest for creating novel therapeutics, particularly enzyme inhibitors.[1]
Part 1: Molecular Structure and Physicochemical Properties
Structural Elucidation
The formal IUPAC name for this compound is 4-Bromo-6-methylpyridine-2-carboxylic acid.[3] Its structure consists of a central pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom. The functional groups are arranged as follows:
-
A carboxylic acid group (-COOH) is located at the 2-position (alpha to the nitrogen), defining the molecule as a picolinic acid derivative.
-
A bromine atom (-Br) is substituted at the 4-position. As an electron-withdrawing halogen, it significantly influences the reactivity of the pyridine ring.
-
A methyl group (-CH₃) is positioned at the 6-position.
The combination and specific arrangement of these groups dictate the molecule's reactivity, solubility, and potential for interaction with biological targets. The carboxylic acid can act as a hydrogen bond donor and acceptor, and its conjugate base can coordinate with metal ions, a crucial feature for its role as a pharmacophore.[1] The bromine atom serves as an excellent leaving group in metal-catalyzed cross-coupling reactions, enabling the construction of complex biaryl systems.[1]
Visualization of Molecular Structure
Caption: 2D structure of this compound.
Physicochemical Data
The key physicochemical properties of this compound are summarized below. This data is critical for planning synthetic transformations, purification procedures, and formulation studies.
| Property | Value | Source |
| CAS Number | 886372-47-0 | [3][4] |
| Molecular Formula | C₇H₆BrNO₂ | [4] |
| Molecular Weight | 216.03 g/mol | [4] |
| SMILES | CC1=CC(=CC(=N1)C(=O)O)Br | [4] |
| Boiling Point (Predicted) | 339.6 ± 42.0 °C | [5] |
| Topological Polar Surface Area (TPSA) | 50.19 Ų | [4] |
| logP (Predicted) | 1.85072 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Rotatable Bonds | 1 | [4] |
Part 2: Synthesis and Reactivity
Synthetic Strategy Overview
The synthesis of this compound typically involves the regioselective bromination of a 6-methylpicolinic acid precursor. A common and efficient strategy is to first synthesize the methyl ester, Methyl 4-bromo-6-methylpicolinate, via electrophilic bromination of methyl 6-methylpicolinate.[1] The ester serves a dual purpose: it protects the carboxylic acid from unwanted side reactions and can modulate the reactivity of the pyridine ring. The final step is the hydrolysis of the ester group to yield the desired carboxylic acid.
The choice of a brominating agent and reaction conditions is crucial to ensure regioselectivity, targeting the 4-position of the pyridine ring. The presence of the electron-withdrawing carboxylate group at the 2-position and the electron-donating methyl group at the 6-position directs the electrophilic attack.
Experimental Protocol: Representative Synthesis
This protocol describes a two-step synthesis starting from methyl 6-methylpicolinate.
Step 1: Synthesis of Methyl 4-bromo-6-methylpicolinate
-
Reaction Setup: To a solution of methyl 6-methylpicolinate (1 equivalent) in concentrated sulfuric acid, add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise at 0-5 °C. The use of a strong acid protonates the pyridine nitrogen, deactivating the ring towards electrophilic substitution, but the 4-position remains the most favorable site for attack.
-
Reaction Execution: Allow the mixture to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure Methyl 4-bromo-6-methylpicolinate.[1]
Step 2: Hydrolysis to this compound
-
Reaction Setup: Dissolve the purified Methyl 4-bromo-6-methylpicolinate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.
-
Reaction Execution: Add lithium hydroxide (LiOH) (1.5-2.0 equivalents) and stir the mixture at room temperature. Monitor the hydrolysis by TLC or HPLC.
-
Work-up and Isolation: Once the reaction is complete, remove the THF under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 with 1N hydrochloric acid (HCl). A precipitate of the product should form.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.
Synthesis Workflow Diagram
Caption: Representative two-step synthesis of the target compound.
Part 3: Spectroscopic and Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is used to confirm the substitution pattern on the pyridine ring. The spectrum is expected to show two distinct singlets (or narrow doublets due to meta-coupling) in the aromatic region, corresponding to the protons at the 3- and 5-positions. A singlet in the aliphatic region will correspond to the methyl group protons. The acidic proton of the carboxyl group may appear as a broad singlet, which is exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of seven unique carbon atoms. Key signals include the carbonyl carbon of the carboxylic acid (~165-175 ppm), the aromatic carbons (including those directly attached to the nitrogen, bromine, and methyl group), and the methyl carbon (~20-25 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. Expected characteristic absorption bands include:
-
A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O (carbonyl) stretch from the carboxylic acid, appearing around 1700-1730 cm⁻¹.
-
C-H stretches from the aromatic ring and methyl group (~2850-3100 cm⁻¹).
-
A C-Br stretch, which typically appears in the fingerprint region (~500-650 cm⁻¹).
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of the compound, confirming its elemental composition (C₇H₆BrNO₂). A key diagnostic feature in the mass spectrum will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the spectrum will show two peaks of nearly equal intensity separated by 2 Da (M+ and M+2), which is a definitive signature for a monobrominated compound.
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of the final compound.[6] A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with a modifier like trifluoroacetic acid) is typically used. The purity is determined by integrating the area of the product peak relative to the total peak area in the chromatogram.
Part 4: Applications in Research and Drug Development
Versatile Synthetic Intermediate
This compound is a valuable intermediate due to its multiple reactive sites. The bromine atom at the 4-position is particularly useful for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, such as:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, creating biaryl structures.
-
Stille Coupling: Reaction with organotin reagents.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
These reactions allow for the facile synthesis of a large library of derivatives from a single, common intermediate.[1]
Precursor for Enzyme Inhibitors
Picolinic acid derivatives are actively investigated as potential therapeutic agents, particularly as inhibitors of metalloenzymes.[1] The carboxylate group of the picolinate core can act as a metal-binding pharmacophore (MBP), chelating essential metal ions (e.g., Zn²⁺) in the active site of an enzyme. This mode of action is relevant for targeting enzymes like metallo-β-lactamases (MBLs), which are responsible for antibiotic resistance in many pathogenic bacteria.[1] this compound serves as a starting point for synthesizing inhibitors where the rest of the molecule can be elaborated to achieve high affinity and selectivity for the target enzyme.
Part 5: Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
-
General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors.[5][7] Avoid contact with skin, eyes, and clothing.[8][9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[10]
-
Hazards: The compound may cause skin, eye, and respiratory tract irritation.[8][11] It may be harmful if swallowed.[10]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[7]
Always consult the most current Safety Data Sheet (SDS) for the compound before use.[7][8][9][10]
Conclusion
This compound is a well-defined chemical entity with significant utility in modern chemical and pharmaceutical research. Its molecular structure offers a strategic combination of functional groups that enable a wide range of synthetic transformations. Through robust methods of synthesis and analytical characterization, this compound serves as a reliable building block for creating novel molecules with potential applications in drug discovery, particularly in the development of enzyme inhibitors. Its continued use in research underscores the importance of substituted heterocyclic scaffolds in the design of next-generation therapeutics.
References
- 1. Methyl 4-bromo-6-methylpicolinate | Benchchem [benchchem.com]
- 2. Buy 3-Bromo-6-methylpicolinic acid | 779344-30-8 [smolecule.com]
- 3. 4-BROMO-6-METHYL-PYRIDINE-2-CARBOXYLIC ACID | 886372-47-0 [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. 4-BROMO-6-METHYL-PYRIDINE-2-CARBOXYLIC ACID | 886372-47-0 [amp.chemicalbook.com]
- 6. 886372-47-0|this compound|BLD Pharm [bldpharm.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. Ethyl 4-bromo-6-methylpicolinate | C9H10BrNO2 | CID 25208981 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 4-Bromo-6-methylpicolinic Acid
Introduction
4-Bromo-6-methylpicolinic acid (CAS No. 886372-47-0) is a highly functionalized pyridine derivative that serves as a crucial building block in contemporary organic and medicinal chemistry.[1][2] Its structural arrangement, featuring a carboxylic acid, a methyl group, and a bromine atom on the pyridine scaffold, offers multiple points for chemical modification. The bromine atom, in particular, acts as a versatile handle for a wide array of metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, enabling the construction of complex molecular architectures.[1] Consequently, this compound is a valuable intermediate in the synthesis of novel pharmaceutical agents and agrochemicals, with picolinic acid derivatives being actively investigated as potential inhibitors for enzymes like metallo-β-lactamases (MBLs), which contribute to antibiotic resistance.[1]
This guide provides a detailed exploration of the principal synthetic pathways to this compound, designed for researchers, chemists, and drug development professionals. We will delve into the mechanistic rationale behind two primary synthetic strategies, present detailed experimental protocols, and offer a comparative analysis to inform methodological selection.
Retrosynthetic Analysis
A logical retrosynthetic analysis of this compound reveals two primary strategic disconnections. The C-Br bond can be disconnected to identify a bromination precursor, while the C-C bond of the carboxylic acid can be traced back to a functional group precursor.
Caption: Retrosynthetic analysis of this compound.
This analysis leads to two robust synthetic approaches:
-
Regioselective Bromination: Starting from the readily available 6-methylpicolinic acid, this pathway involves protecting the carboxylic acid as an ester, followed by a regioselective electrophilic bromination, and concluding with deprotection.
-
Sandmeyer Reaction: This classic transformation involves converting a precursor, 4-amino-6-methylpicolinic acid, into a diazonium salt, which is subsequently displaced by a bromide ion using a copper(I) catalyst.
Pathway 1: Regioselective Bromination of 6-Methylpicolinic Acid Ester
This is the most widely reported and direct method for synthesizing the target compound.[1] The strategy hinges on the directing effects of the substituents on the pyridine ring to achieve bromination at the desired C-4 position.
Principle and Rationale
The pyridine ring is electron-deficient and generally less reactive towards electrophilic aromatic substitution than benzene. However, the substituents on the 6-methylpicolinic acid scaffold modulate this reactivity.
-
Activating Group: The methyl group at the 6-position is an electron-donating group (EDG), which activates the ring towards electrophilic attack, primarily at the ortho and para positions (C-5 and C-3).
-
Deactivating/Directing Group: The carboxylic acid at the 2-position is an electron-withdrawing group (EWG) and a meta-director. More importantly, it is acidic and can interfere with the brominating agent. Therefore, it is first converted to a methyl or ethyl ester. This ester group remains electron-withdrawing but, in combination with the C-6 methyl group, sterically and electronically directs the incoming electrophile (bromine) to the C-4 position.[1]
The overall workflow is a three-step process: esterification, bromination, and saponification (hydrolysis).
Caption: Workflow for the regioselective bromination pathway.
Detailed Experimental Protocols
Step 1: Esterification of 6-Methylpicolinic Acid
-
Objective: To protect the carboxylic acid group as a methyl ester.
-
Procedure:
-
Suspend 6-methylpicolinic acid (1.0 equiv) in methanol (approx. 5-10 mL per gram of acid).
-
Cool the suspension in an ice bath.
-
Slowly add concentrated sulfuric acid (0.1-0.2 equiv) as a catalyst.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield methyl 6-methylpicolinate, which can often be used in the next step without further purification.
-
Step 2: Regioselective Bromination of Methyl 6-Methylpicolinate
-
Objective: To introduce a bromine atom at the C-4 position of the pyridine ring.
-
Procedure: [1]
-
Dissolve methyl 6-methylpicolinate (1.0 equiv) in a solvent mixture, such as water or a water-tetrahydrofuran (THF) mixture, to enhance solubility.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add elemental bromine (Br₂) (1.1–1.5 equiv) dropwise while maintaining the temperature between 0–10°C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0–25°C) for several hours until completion is confirmed by analytical monitoring.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess bromine.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude methyl 4-bromo-6-methylpicolinate.
-
Step 3: Saponification of Methyl 4-Bromo-6-methylpicolinate
-
Objective: To hydrolyze the methyl ester back to the carboxylic acid, yielding the final product.
-
Procedure:
-
Dissolve the crude methyl 4-bromo-6-methylpicolinate (1.0 equiv) in a mixture of THF and water.
-
Add sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (1.5–2.0 equiv) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction for the disappearance of the starting ester.
-
Once complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify with 1N hydrochloric acid (HCl) to a pH of approximately 4-5.
-
The product, this compound, will precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.
-
Data Summary
| Step | Key Reagents | Solvent | Temperature (°C) | Typical Time (h) |
| Esterification | 6-Methylpicolinic acid, MeOH, H₂SO₄ | Methanol | Reflux (65°C) | 4-6 |
| Bromination | Methyl 6-methylpicolinate, Br₂ | Water/THF | 0-25 | 2-8 |
| Hydrolysis | Methyl 4-bromo-6-methylpicolinate, NaOH | THF/Water | Room Temp | 2-4 |
Pathway 2: Synthesis via Sandmeyer Reaction
The Sandmeyer reaction is a powerful and high-yielding method for the synthesis of aryl halides from aryl amines.[3][4][5] This pathway is an excellent alternative if the starting material, 4-amino-6-methylpicolinic acid, is readily available or can be synthesized efficiently.
Principle and Rationale
This reaction proceeds in two distinct stages:[6]
-
Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This R-N₂⁺ group is an excellent leaving group.
-
Displacement: The diazonium salt is then treated with a copper(I) halide, such as copper(I) bromide (CuBr). The reaction is a radical-nucleophilic aromatic substitution where a one-electron transfer from the copper(I) catalyst to the diazonium salt initiates the process, leading to the loss of nitrogen gas, formation of an aryl radical, and subsequent capture by the bromide to form the final product and regenerate the catalyst.[3][6]
Caption: Workflow for the Sandmeyer reaction pathway.
Detailed Experimental Protocol
-
Objective: To convert 4-amino-6-methylpicolinic acid to this compound.
-
Procedure:
-
Diazotization:
-
Prepare a solution of hydrobromic acid (HBr, 48% aq.) and cool it to 0°C.
-
Add 4-amino-6-methylpicolinic acid (1.0 equiv) to the cold acid and stir until a fine suspension is formed.
-
Prepare a solution of sodium nitrite (NaNO₂) (1.1 equiv) in a minimal amount of cold water.
-
Add the NaNO₂ solution dropwise to the suspension of the amino acid, ensuring the temperature is strictly maintained between 0 and 5°C. Stir for 30-60 minutes at this temperature. The formation of the diazonium salt is indicated by a clearing of the solution.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 equiv) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, warm the reaction mixture to room temperature and then gently heat (e.g., to 50-60°C) for 1-2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization to obtain pure this compound.
-
-
Comparative Analysis of Synthetic Pathways
| Feature | Pathway 1: Regioselective Bromination | Pathway 2: Sandmeyer Reaction |
| Starting Material | 6-Methylpicolinic acid (commercially available) | 4-Amino-6-methylpicolinic acid (less common) |
| Key Reagents | Elemental Bromine (Br₂) | Sodium Nitrite (NaNO₂), Copper(I) Bromide (CuBr) |
| Safety Concerns | Handling of corrosive and toxic elemental bromine. | Generation of potentially unstable diazonium salts (requires strict temperature control). |
| Scalability | Readily scalable; widely used in industrial processes. | Scalable, but requires careful control of exotherms during diazotization and decomposition. |
| Yield | Generally good to excellent yields are reported. | Often provides very high yields. |
| Versatility | Specific for bromination. | Can be adapted for chlorination (CuCl) or cyanation (CuCN).[4] |
| Primary Advantage | Utilizes a more common and accessible starting material. | Avoids the use of elemental bromine and can be very clean and high-yielding. |
Conclusion
The synthesis of this compound is most commonly and reliably achieved through a three-step sequence involving the esterification of 6-methylpicolinic acid, regioselective bromination of the resulting ester, and subsequent hydrolysis. This pathway is well-documented, scalable, and relies on the predictable directing effects of the ring substituents to achieve high regioselectivity.[1] An alternative and highly effective route is the Sandmeyer reaction, which offers excellent yields and avoids the use of elemental bromine but is contingent upon the availability of the 4-amino-6-methylpicolinic acid precursor. The choice between these methods will ultimately depend on starting material accessibility, safety considerations, and the specific scale of the synthesis.
References
- 1. Methyl 4-bromo-6-methylpicolinate | Benchchem [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
A Technical Guide to the Spectroscopic Characterization of 4-Bromo-6-methylpicolinic Acid
Introduction
4-Bromo-6-methylpicolinic acid (C₇H₆BrNO₂) is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science.[1] As a heterocyclic carboxylic acid, it serves as a versatile building block, or "scaffold," in the synthesis of more complex molecules. Picolinic acid derivatives are known to be effective chelating agents and have been explored as potential inhibitors for enzymes like metallo-β-lactamases, which are implicated in antibiotic resistance.[2] The precise arrangement of the bromo, methyl, and carboxylic acid functional groups on the pyridine ring dictates its chemical reactivity, steric profile, and potential for intermolecular interactions.
Therefore, unambiguous structural confirmation is a critical prerequisite for its use in any research or development context. This guide provides an in-depth analysis of the expected spectroscopic data for this compound. While direct experimental spectra for this specific compound are not widely published, this document leverages established principles of spectroscopy and data from closely related analogs to present a robust, predictive framework for its characterization. This approach mirrors the process a research scientist would undertake to verify the structure of a newly synthesized or procured compound.
The core techniques discussed—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—each provide a unique piece of the structural puzzle. By synthesizing the information from these methods, a complete and confident characterization can be achieved.
Molecular Structure and Spectroscopic Correlation
A logical first step in any spectroscopic analysis is to visualize the molecule and anticipate the signals each component will generate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we expect distinct signals in both the ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments. The analysis predicts four unique proton signals.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities (400 MHz, DMSO-d₆)
| Assigned Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| H₅ | ~7.8 - 8.0 | Singlet (s) or narrow doublet (d) | ~0.5-1.0 Hz | This proton is adjacent to the bromine atom and meta to the nitrogen. The electron-withdrawing nature of the adjacent bromine and the ring nitrogen deshields it, shifting it downfield. It shows minor ⁴J coupling to H₃. |
| H₃ | ~7.6 - 7.8 | Singlet (s) or narrow doublet (d) | ~0.5-1.0 Hz | This proton is situated between the carboxylic acid and the bromine atom. It is also deshielded. It exhibits a small ⁴J (4-bond) coupling to H₅. |
| -CH₃ (H₇) | ~2.5 - 2.7 | Singlet (s) | N/A | The methyl group is attached to the pyridine ring. Its signal is a singlet as there are no adjacent protons. Its chemical shift is typical for an aryl methyl group. |
| -COOH | ~13.0 - 14.0 | Broad Singlet (br s) | N/A | The carboxylic acid proton is highly deshielded and acidic. It typically appears as a broad singlet that can exchange with trace water in the solvent. |
Note: DMSO-d₆ is a common solvent for carboxylic acids, as it solubilizes them well and allows for the observation of the acidic proton. The residual solvent peak for DMSO-d₅ appears at ~2.50 ppm.[3]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. We expect to see 7 distinct signals for the 7 carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts (100 MHz, DMSO-d₆)
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C₈ (-COOH) | ~165 - 168 | The carbonyl carbon of the carboxylic acid is significantly deshielded and appears far downfield. |
| C₆ (-CH₃) | ~158 - 162 | This carbon, attached to the methyl group and adjacent to the nitrogen, is in a deshielded environment. |
| C₂ (-COOH) | ~148 - 152 | The carbon bearing the carboxylic acid group is deshielded by both the nitrogen and the carboxyl group. |
| C₄ (-Br) | ~125 - 130 | The carbon atom directly bonded to the bromine atom. The "heavy atom effect" of bromine results in a characteristic shift. |
| C₅ | ~128 - 132 | Aromatic CH carbon, influenced by the adjacent bromine. |
| C₃ | ~122 - 126 | Aromatic CH carbon, influenced by the adjacent carboxyl group. |
| C₇ (-CH₃) | ~20 - 25 | The methyl carbon signal appears in the typical aliphatic region. |
Note: The residual solvent peak for DMSO-d₆ appears as a septet centered at ~39.5 ppm.[3]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Functional Group |
|---|---|---|---|
| 2500-3300 | O-H stretch | Broad | Carboxylic Acid |
| ~1700-1725 | C=O stretch | Strong | Carboxylic Acid |
| ~1550-1610 | C=C / C=N stretch | Medium-Strong | Aromatic Pyridine Ring |
| 2900-3100 | C-H stretch | Weak-Medium | Aromatic and Methyl C-H |
| 1200-1300 | C-O stretch | Medium | Carboxylic Acid |
| ~500-600 | C-Br stretch | Medium-Strong | Aryl Bromide |
The most diagnostic peaks will be the very broad O-H absorption overlapping the C-H stretches and the strong, sharp carbonyl (C=O) peak around 1710 cm⁻¹. The presence of these two features is strong evidence for the carboxylic acid functionality. IR correlation tables provide the basis for these assignments.[4]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental formula of a compound. For this compound, high-resolution mass spectrometry (HRMS) is ideal.
-
Molecular Formula: C₇H₆BrNO₂
-
Molecular Weight: 216.03 g/mol [1]
-
Expected HRMS (ESI+): Calculated for [C₇H₆BrNO₂ + H]⁺: m/z 215.9658
-
Key Feature: The most telling feature in the mass spectrum will be the isotopic pattern of the molecular ion peak (M⁺). Bromine has two abundant isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. This results in two peaks of almost equal intensity separated by 2 m/z units (an M⁺ peak and an M+2 peak), which is a definitive signature for the presence of a single bromine atom in the molecule.
Experimental Protocols
Scientific integrity requires that data is reproducible. The following sections detail standardized workflows for synthesizing and analyzing the target compound.
Proposed Synthesis Workflow
Protocol:
-
Bromination: Dissolve methyl 6-methylpicolinate in a suitable solvent system like aqueous tetrahydrofuran (THF).
-
Cool the solution in an ice bath (0-5°C).
-
Slowly add a stoichiometric amount (e.g., 1.1 equivalents) of liquid bromine (Br₂) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate solution) and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Hydrolysis: Dissolve the crude methyl 4-bromo-6-methylpicolinate intermediate in a solvent like THF/water.
-
Add an excess of a base such as lithium hydroxide (LiOH) and stir at room temperature until the ester is fully hydrolyzed.
-
Acidify the reaction mixture with dilute hydrochloric acid (HCl) to protonate the carboxylate, causing the final product to precipitate.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Purification: If necessary, purify the final product by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol for NMR Sample Preparation and Acquisition
This protocol ensures high-quality, reproducible NMR data.
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of dry this compound. Transfer the solid to a clean, dry NMR tube. Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) using a pipette. Cap the tube and vortex thoroughly until the sample is completely dissolved.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's software will perform "lock" (to the deuterium signal of the solvent), "tune" (to the correct frequencies), and "shim" (to homogenize the magnetic field) procedures.
-
¹H Acquisition: Acquire a standard proton spectrum. A typical experiment might involve 16 scans with a relaxation delay of 1-2 seconds.
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay) is converted into a spectrum via a Fourier Transform. The spectrum is then phase-corrected and baseline-corrected. The chemical shift axis is calibrated by setting the residual solvent peak to its known value (e.g., DMSO-d₅ at 2.50 ppm for ¹H, DMSO-d₆ at 39.5 ppm for ¹³C).[3] Finally, the peaks are integrated (for ¹H) and their precise chemical shifts are identified.
Conclusion
The structural elucidation of this compound is a clear-cut process when approached with a multi-technique spectroscopic strategy. By combining the detailed connectivity information from ¹H and ¹³C NMR, the functional group identification from FT-IR, and the molecular weight and elemental confirmation from MS, researchers can possess a high degree of confidence in the identity and purity of their material. The predictive data and standardized protocols outlined in this guide provide a comprehensive framework for scientists and drug development professionals to successfully characterize this important chemical building block, ensuring the integrity and validity of their subsequent research.
References
An In-Depth Technical Guide to the Putative Mechanism of Action of 4-Bromo-6-methylpicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-6-methylpicolinic acid is a substituted pyridine carboxylic acid, a class of compounds with significant chemical versatility and a history of diverse biological activities. While the specific mechanism of action for this particular derivative is not yet elucidated in peer-reviewed literature, its structural features—a picolinic acid core, a bromine substituent, and a methyl group—provide a strong basis for formulating well-grounded hypotheses. This guide synthesizes the known biological roles of the picolinic acid scaffold to propose potential mechanisms for this compound. It further outlines a comprehensive, field-proven experimental workflow designed to systematically investigate these hypotheses, offering a roadmap for researchers in medicinal chemistry and drug discovery.
Introduction: The Picolinic Acid Scaffold - A Privileged Chemical Motif
Picolinic acid (pyridine-2-carboxylic acid) is not merely a synthetic building block but an endogenous metabolite of the amino acid tryptophan, produced via the kynurenine pathway.[1][2] This natural origin underpins its inherent biocompatibility and diverse physiological roles. The defining feature of the picolinic acid scaffold is its ability to act as a bidentate chelating agent, coordinating with divalent and trivalent metal ions such as zinc, iron, chromium, and copper through its pyridine nitrogen and carboxylic acid oxygen atoms.[2][3] This metal-binding capacity is central to its biological functions, which include modulating immune responses, exerting neuroprotective effects, and influencing cellular proliferation.[1][4]
Derivatives of picolinic acid have been successfully developed into a wide range of therapeutic and agricultural agents, from antibiotics and anticancer agents to herbicides.[5][6][7] Their success stems from the scaffold's ability to present substituents in a defined three-dimensional space, allowing for precise interactions with biological targets like enzymes and receptors.
Hypothesized Mechanisms of Action for this compound
Based on the established activities of related compounds, we can propose several plausible mechanisms of action for this compound. These hypotheses are grounded in the core functions of the picolinic acid moiety and the anticipated influence of its substituents.
Hypothesis 1: Metalloenzyme Inhibition via Metal Chelation
The most probable mechanism of action is the inhibition of metalloenzymes. Many critical enzymes, including matrix metalloproteinases (MMPs), histone deacetylases (HDACs), and metallo-β-lactamases (MBLs), rely on a metal cofactor (often Zn²⁺) in their active site for catalytic activity. The picolinic acid core can function as a "metal-binding pharmacophore," displacing or coordinating with this catalytic metal ion, thereby inactivating the enzyme.[8]
-
Causality of Action: The pyridine and carboxylate groups would chelate the active site metal ion. The 4-bromo and 6-methyl substituents would then interact with adjacent amino acid residues in the enzyme's binding pocket. These interactions would determine the compound's potency and selectivity for specific metalloenzymes over others. For example, studies on New Delhi Metallo-β-lactamase-1 (NDM-1) have shown that derivatives of dipicolinic acid can be potent inhibitors.[9]
Proposed Signaling Pathway: Inhibition of a Zinc-Dependent Metalloenzyme
Caption: Hypothesized chelation of a catalytic zinc ion by this compound, preventing substrate catalysis.
Hypothesis 2: Modulation of Cellular Signaling through Disruption of Ion Homeostasis
By chelating and potentially transporting metal ions, this compound could disrupt the delicate balance of intracellular metal ion concentrations. Iron and zinc homeostasis, for instance, is critical for cellular function. Picolinic acid itself is known to inhibit iron uptake and decrease intracellular ferritin levels.[10]
-
Causality of Action: An alteration in the availability of free intracellular iron or zinc could impact numerous signaling pathways. For example, iron is essential for the activity of ribonucleotide reductase, an enzyme critical for DNA synthesis and cell proliferation.[11] By sequestering iron, the compound could induce cell cycle arrest, explaining potential anti-proliferative effects. Similarly, disrupting zinc finger proteins, which are involved in gene transcription, could lead to widespread changes in gene expression.[8]
Hypothesis 3: Synthetic Auxin Activity
Picolinic acid and its derivatives are a well-established class of synthetic auxin herbicides.[6][12] These compounds mimic the plant hormone auxin, leading to uncontrolled growth and ultimately death in susceptible plants.
-
Causality of Action: This mechanism involves binding to auxin receptors, such as the F-box protein TIR1. Molecular docking studies of other picolinate herbicides have shown specific interactions within the auxin-binding pocket.[6][13] The 4-bromo and 6-methyl groups on the pyridine ring would be critical for establishing the specific binding interactions required for auxin activity, differentiating its potency and species selectivity from other picolinate herbicides.
A Proposed Research Program for Mechanism of Action Elucidation
To move from hypothesis to validated mechanism, a structured, multi-stage research workflow is required. This protocol is designed as a self-validating system, where the results of each stage inform the design of the next.
Stage 1: In Silico Profiling and Target Prediction
The initial step is to computationally screen this compound against databases of known protein structures to identify potential biological targets.
Experimental Protocol: Computational Docking and Screening
-
Ligand Preparation: Generate a 3D conformation of this compound. Assign appropriate partial charges and protonation states at physiological pH (approx. 7.4).
-
Target Library Selection: Compile a library of protein targets, focusing on known metalloenzymes, transcription factors (especially zinc fingers), and plant auxin receptors.
-
Molecular Docking: Use computational docking software (e.g., AutoDock, Glide) to predict the binding affinity and pose of the compound within the active or allosteric sites of each target protein.
-
Scoring and Analysis: Rank the potential targets based on docking scores and binding energies. Analyze the predicted binding poses to assess the plausibility of the interactions. Look for key interactions, such as chelation of a metal ion or hydrogen bonding with critical residues.
-
Causality Check: Does the predicted binding mode align with a known mechanism of inhibition or activation for that protein class? For example, a pose showing chelation of the catalytic zinc in an MMP is a strong positive indicator.
Workflow Diagram: Target Identification and Validation
Caption: A systematic workflow for elucidating the mechanism of action of a novel compound.
Stage 2: In Vitro Biochemical Validation
The top-ranked targets from the in silico screen must be validated using direct biochemical assays.
Experimental Protocol: Enzyme Inhibition Assay (e.g., for a selected MMP)
-
Reagents: Obtain purified recombinant human MMP enzyme, a corresponding fluorogenic peptide substrate, and assay buffer.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and create a serial dilution series (e.g., from 100 µM to 1 nM).
-
Assay Procedure: a. In a 96-well plate, add the assay buffer. b. Add the diluted compound or DMSO (vehicle control). c. Add the purified MMP enzyme and incubate for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding. d. Initiate the reaction by adding the fluorogenic substrate. e. Monitor the increase in fluorescence over time using a plate reader. The rate of substrate cleavage is proportional to enzyme activity.
-
Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Data Presentation: Comparative IC₅₀ Values
| Compound | Target Enzyme | IC₅₀ (µM) | Assay Type |
| This compound | MMP-2 | Experimental Result | Fluorogenic |
| This compound | NDM-1 | Experimental Result | Colorimetric |
| Picolinic Acid (Reference) | MMP-2 | Experimental Result | Fluorogenic |
| Known Inhibitor (e.g., Batimastat) | MMP-2 | 0.004 | Fluorogenic |
Stage 3: Cellular Target Engagement and Pathway Analysis
Confirming that the compound interacts with its target in a cellular environment and modulates downstream signaling is a critical validation step.[14]
Experimental Protocol: Western Blot for Downstream Pathway Modulation
-
Cell Culture: Culture a relevant cell line (e.g., a human cancer cell line known to express the target enzyme).
-
Treatment: Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Western Blotting: a. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. b. Block the membrane and probe with a primary antibody specific for a known downstream substrate or marker of the target enzyme's pathway (e.g., phosphorylated form of a signaling protein). c. Probe with a loading control antibody (e.g., GAPDH) to ensure equal protein loading. d. Apply a secondary antibody conjugated to HRP and detect the signal using chemiluminescence.
-
Analysis: Quantify the band intensities. A dose-dependent change in the downstream marker relative to the loading control would confirm pathway modulation.
Conclusion and Future Directions
While the precise molecular mechanism of this compound remains to be experimentally defined, its chemical structure provides a strong foundation for targeted investigation. The hypotheses presented here—metalloenzyme inhibition, disruption of ion homeostasis, and synthetic auxin activity—are rooted in the extensive literature on the picolinic acid scaffold. The proposed research program offers a logical and robust framework for any research team aiming to elucidate this compound's mechanism of action. The true value of this compound will only be revealed through the systematic application of these in silico, biochemical, and cellular methodologies, potentially uncovering a novel modulator of key biological pathways for therapeutic or agrochemical development.
References
- 1. The physiological action of picolinic Acid in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Picolinic acid: Properties, Biological Synthesis and Physiological Action_Chemicalbook [chemicalbook.com]
- 3. Molecular Expressions: Science, Optics & You - Olympus MIC-D: Chemical Crystal Movie Gallery - Picolinic Acid [micro.magnet.fsu.edu]
- 4. grokipedia.com [grokipedia.com]
- 5. dovepress.com [dovepress.com]
- 6. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The iron-chelating agent picolinic acid enhances transferrin receptors expression in human erythroleukaemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antitumor activity of picolinic acid in CBA/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Synthesis of 4-Bromo-6-methylpicolinic Acid Derivatives
Abstract
4-Bromo-6-methylpicolinic acid is a pivotal heterocyclic building block in modern organic and medicinal chemistry. Its unique substitution pattern, featuring a carboxylic acid for ligation or functionalization, a methyl group influencing electronic properties, and a bromine atom acting as a versatile synthetic handle for cross-coupling reactions, makes it an invaluable scaffold. This guide provides a comprehensive overview of the primary synthetic routes to this compound and its derivatives. It delves into the mechanistic underpinnings of key transformations, offers detailed experimental protocols, and explores subsequent derivatization strategies to highlight the molecule's role in the rapid generation of chemical diversity for drug discovery and materials science.
Introduction: The Strategic Value of the 4-Bromo-6-methylpicolinate Scaffold
The pyridine ring is a privileged structure in medicinal chemistry, present in a vast array of pharmaceuticals. Functionalized picolinic acids (pyridine-2-carboxylic acids) are of particular interest due to their ability to act as bidentate ligands, chelating metal ions in the active sites of metalloenzymes. Derivatives of this compound serve as crucial intermediates in the synthesis of complex molecules, including enzyme inhibitors and receptor ligands.[1]
The core value of this scaffold lies in its trifunctional nature:
-
The Carboxylic Acid (C2): Provides a point for amide bond formation, esterification, or can act as a metal-binding pharmacophore. This is particularly relevant in the development of inhibitors for enzymes like metallo-β-lactamases (MBLs), which contribute to antibiotic resistance.[1]
-
The Bromine Atom (C4): Serves as an excellent leaving group for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. This allows for the straightforward introduction of aryl, heteroaryl, alkyl, or amino groups, enabling extensive structure-activity relationship (SAR) studies.[1]
-
The Methyl Group (C6): Modulates the electronic properties and steric environment of the pyridine ring, influencing both reactivity and biological activity.
This guide will focus on the most reliable and scalable methods for constructing this key intermediate and leveraging its reactivity for further molecular elaboration.
Core Synthesis: Accessing the this compound Intermediate
The most direct and widely reported pathway to the this compound core begins with a more readily available starting material, 6-methylpicolinic acid, which is then esterified and subsequently brominated.
Esterification of 6-Methylpicolinic Acid
The initial step involves the protection of the carboxylic acid as a methyl or ethyl ester. This is critical for two reasons: it prevents unwanted side reactions of the acidic proton in subsequent steps and enhances the solubility of the substrate in organic solvents.
Protocol: Fischer Esterification of 6-Methylpicolinic Acid
-
Suspend 6-methylpicolinic acid in methanol (or ethanol).
-
Cool the mixture in an ice bath.
-
Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the methyl 6-methylpicolinate.
Regioselective Bromination
The key transformation is the regioselective electrophilic bromination of the methyl 6-methylpicolinate intermediate. The existing substituents on the pyridine ring—the electron-withdrawing ester at C2 and the electron-donating methyl group at C6—synergistically direct the incoming electrophile (Br+) to the C4 position.
Causality Behind Experimental Choices:
-
Solvent System: Elemental bromine (Br₂) has limited solubility in purely aqueous systems. Using a co-solvent like tetrahydrofuran (THF) enhances the solubility of both the bromine and the organic substrate, facilitating a more efficient reaction.[1]
-
Temperature Control: The reaction is typically performed at temperatures between 0°C and 25°C. Lower temperatures are crucial to minimize the formation of poly-brominated side products and maintain high regioselectivity.[1]
-
Stoichiometry: A slight excess of bromine (1.1–1.5 equivalents) is used to ensure complete consumption of the starting material.[1]
Protocol: Electrophilic Bromination
-
Dissolve methyl 6-methylpicolinate in a mixture of water and THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add elemental bromine (1.1-1.5 equivalents) dropwise while maintaining the temperature.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the excess bromine with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure methyl 4-bromo-6-methylpicolinate.[1]
Saponification to the Final Acid
The final step is the hydrolysis of the methyl ester to the free carboxylic acid. This is a standard saponification reaction using a strong base, followed by acidification.
Protocol: Ester Hydrolysis
-
Dissolve the methyl 4-bromo-6-methylpicolinate in a mixture of methanol and THF.
-
Add an aqueous solution of sodium hydroxide (1N) and stir at room temperature for 3 hours or until the reaction is complete.[2]
-
Remove the organic solvents under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully adjust the pH to ~4 with 1N hydrochloric acid, which will precipitate the product.[2]
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound as a solid.[2]
Synthesis of Derivatives: Unleashing Chemical Diversity
The true utility of this compound lies in its capacity as a versatile platform for generating a library of derivatives. The two primary handles for derivatization are the carboxylic acid group and the C4-bromine atom.
Derivatization at the Carboxylic Acid
Standard peptide coupling or esterification conditions can be used to modify the carboxylic acid, creating amides and esters with diverse functionalities.
Table 1: Common Reagents for Carboxylic Acid Derivatization
| Reaction Type | Reagent(s) | Conditions | Product |
| Amidation | Amine, HATU, DIPEA | DMF, Room Temp | Amide |
| Esterification | Alcohol, DCC, DMAP | DCM, Room Temp | Ester |
| Acid Chloride | Thionyl Chloride (SOCl₂) | Reflux | Acid Chloride |
Derivatization via Cross-Coupling Reactions
The C4-bromine is ideal for palladium-catalyzed cross-coupling reactions, which form new carbon-carbon or carbon-heteroatom bonds.[1] This method is a cornerstone of modern drug discovery for building molecular complexity.
Protocol: General Suzuki-Miyaura Coupling
-
To a reaction vessel, add the methyl 4-bromo-6-methylpicolinate, the desired arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., Dioxane, Toluene, or DME) and water.
-
Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the residue by column chromatography to yield the 4-aryl-6-methylpicolinate derivative.
Trustworthiness and Self-Validation: The success of these protocols relies on careful control of reaction conditions. Key validation checkpoints include:
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Ensuring an inert atmosphere is critical for catalytic turnover.
-
Anhydrous/Degassed Solvents: Water can interfere with some coupling reactions, and dissolved oxygen can deactivate the catalyst. Using dry and degassed solvents is paramount.
-
Monitoring: Consistent monitoring by TLC or LC-MS confirms the consumption of starting materials and the formation of the product, preventing over-running or premature quenching of the reaction.
Conclusion
The synthesis of this compound and its derivatives represents a robust and highly adaptable platform for chemical synthesis. The primary route via regioselective bromination of methyl 6-methylpicolinate is efficient and scalable. The resulting product is a powerful intermediate, offering orthogonal synthetic handles at the C2 (acid) and C4 (bromide) positions. Mastery of these synthetic and derivatization protocols provides researchers in drug development and materials science with a rapid and effective tool for generating novel molecular entities with diverse structures and functions.
References
The Strategic Role of 4-Bromo-6-methylpicolinic Acid in Modern Medicinal Chemistry: A Technical Guide
Abstract
In the landscape of contemporary drug discovery, the strategic use of versatile chemical scaffolds is paramount to the efficient development of novel therapeutic agents. Among these, pyridine-based structures are of significant interest due to their prevalence in a wide array of biologically active compounds.[1] This in-depth technical guide focuses on the synthesis, chemical utility, and medicinal chemistry applications of a particularly valuable building block: 4-Bromo-6-methylpicolinic acid. We will explore its role as a key intermediate, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its potential in constructing complex molecular architectures, particularly for the generation of enzyme inhibitors and other targeted therapeutics. This guide will detail synthetic protocols, key chemical transformations, and the underlying rationale for its application in drug design, supported by experimental insights and relevant case studies.
Introduction: The Picolinic Acid Scaffold as a Privileged Structure
The picolinic acid framework, a pyridine ring functionalized with a carboxylic acid at the 2-position, is a well-established "privileged" structural motif in medicinal chemistry.[1] Pyridine-containing compounds are integral to a significant portion of FDA-approved nitrogen-heterocyclic drugs.[1] The strategic placement of the carboxylic acid and the nitrogen atom allows for bidentate chelation of metal ions, a property that is crucial for the biological activity of many molecules, particularly enzyme inhibitors.[2] Furthermore, the pyridine ring is a versatile platform for chemical modification, enabling the fine-tuning of physicochemical properties and target engagement.
This compound emerges as a highly valuable derivative within this class of compounds. The bromine atom at the 4-position serves as a versatile synthetic handle, most notably for palladium-catalyzed cross-coupling reactions, while the methyl group at the 6-position can influence the molecule's conformation and metabolic stability.[2] This guide will dissect the multifaceted role of this compound, from its synthesis to its strategic deployment in the generation of novel chemical entities with therapeutic potential.
Synthesis of this compound and its Precursors
The efficient and regioselective synthesis of this compound is a critical first step in its utilization. While direct bromination of 6-methylpicolinic acid can be challenging, a common and effective strategy involves the synthesis of its methyl ester, methyl 4-bromo-6-methylpicolinate, followed by hydrolysis.
Synthesis of Methyl 4-bromo-6-methylpicolinate
A prevalent method for the synthesis of methyl 4-bromo-6-methylpicolinate is the regioselective electrophilic bromination of methyl 6-methylpicolinate.[2] The electron-withdrawing nature of the ester at the 2-position and the electron-donating methyl group at the 6-position direct the bromination to the 4-position.[2]
Experimental Protocol: Regioselective Bromination
-
Dissolution: Dissolve methyl 6-methylpicolinate (1.0 eq.) in a suitable solvent system, such as a mixture of water and tetrahydrofuran (THF), to ensure the solubility of the starting material and the bromine.[2]
-
Cooling: Cool the reaction mixture to 0°C in an ice bath to control the exothermicity of the reaction and minimize the formation of side products.[2]
-
Bromine Addition: Slowly add a solution of bromine (1.1-1.5 eq.) in the same solvent system to the cooled reaction mixture. The reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the consumption of the starting material.
-
Quenching: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure methyl 4-bromo-6-methylpicolinate.
Hydrolysis to this compound
The final step to obtain the title compound is the hydrolysis of the methyl ester.
Experimental Protocol: Ester Hydrolysis
-
Dissolution: Dissolve methyl 4-bromo-6-methylpicolinate (1.0 eq.) in a mixture of a suitable organic solvent (e.g., methanol or THF) and water.
-
Base Addition: Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq.), to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the hydrolysis by TLC or LC-MS until the starting material is consumed.
-
Acidification: Carefully acidify the reaction mixture with a dilute acid, such as 1N hydrochloric acid (HCl), to a pH of approximately 3-4. This will precipitate the carboxylic acid.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Chemical Reactivity and Synthetic Utility
The true power of this compound in medicinal chemistry lies in its versatile reactivity, which allows for the construction of diverse molecular libraries for biological screening.
The Cornerstone of Molecular Diversity: Suzuki-Miyaura Cross-Coupling
The bromine atom at the 4-position is strategically positioned for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction enables the introduction of a wide variety of aryl and heteroaryl moieties, providing a rapid route to novel and complex chemical structures.[2]
Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 4-bromo-6-methylpicolinate
-
Reaction Setup: In a reaction vessel, combine methyl 4-bromo-6-methylpicolinate (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (typically 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃).[2]
-
Solvent System: Add a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane or toluene and water.[3]
-
Inert Atmosphere: Purge the reaction vessel with an inert gas, such as nitrogen or argon, to prevent the oxidation of the palladium catalyst.
-
Heating: Heat the reaction mixture to a temperature typically ranging from 80 to 100°C. The reaction progress should be monitored by TLC or LC-MS.
-
Workup and Purification: After completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. The crude product is then purified by flash column chromatography.
Table 1: Representative Suzuki-Miyaura Coupling Reactions with Methyl 4-bromo-6-methylpicolinate
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 80 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 90 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 85 | 75-85 |
Note: Yields are representative and can vary based on specific reaction conditions and the nature of the boronic acid.
Applications in Medicinal Chemistry
The derivatives of this compound have shown significant promise in various therapeutic areas, primarily due to the favorable properties of the picolinic acid scaffold.
Enzyme Inhibition: A Focus on Metallo-β-Lactamases
A critical application of picolinic acid derivatives is in the development of enzyme inhibitors. The ability of the picolinic acid moiety to chelate metal ions makes it an excellent starting point for designing inhibitors of metalloenzymes.[2] One of the most pressing threats in infectious disease is the rise of antibiotic resistance, often mediated by metallo-β-lactamases (MBLs) like New Delhi Metallo-β-lactamase (NDM-1).[4][5][6][7] These enzymes utilize zinc ions in their active site to hydrolyze a broad spectrum of β-lactam antibiotics.[7]
Derivatives of this compound can be elaborated through Suzuki coupling and other modifications to introduce functionalities that interact with the active site of MBLs, while the picolinic acid core acts as a metal-binding pharmacophore, coordinating with the zinc ions and inhibiting the enzyme's catalytic activity.[2]
Diagram 1: General Workflow for Developing MBL Inhibitors
Caption: A general workflow for the development of metallo-β-lactamase inhibitors.
Broader Therapeutic Potential
Beyond MBLs, the picolinic acid scaffold has been explored for a range of other biological targets. Derivatives have been investigated for their anticonvulsant, antiviral, and anti-inflammatory properties.[8][9][10] The ability to rapidly generate diverse libraries of compounds from this compound makes it an invaluable tool for screening against a wide variety of biological targets to identify novel therapeutic leads.
Table 2: Biological Activities of Picolinic Acid Derivatives
| Therapeutic Area | Target/Mechanism | Representative Derivatives | Reference |
| Antibacterial | Metallo-β-lactamase Inhibition | Aryl-substituted picolinic acids | [2] |
| Anticonvulsant | Modulation of neuronal excitability | Picolinic acid amides | [8] |
| Antiviral | Inhibition of viral entry/replication | Picolinic acid | [9][10] |
| Anti-inflammatory | Modulation of inflammatory pathways | Substituted picolinic acids | [10] |
Conclusion and Future Perspectives
This compound stands out as a strategic building block in medicinal chemistry. Its well-defined reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, provides a reliable and efficient platform for the synthesis of diverse and complex molecular entities. The inherent properties of the picolinic acid scaffold, especially its metal-chelating ability, make it a highly attractive starting point for the design of enzyme inhibitors, with a significant potential in the fight against antibiotic resistance through the inhibition of metallo-β-lactamases.
The future of drug discovery will continue to rely on the innovative use of such versatile chemical tools. As our understanding of disease biology deepens, the ability to rapidly synthesize and screen focused libraries of compounds will be crucial. This compound is poised to remain a key player in this endeavor, enabling the exploration of new chemical space and the development of the next generation of targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Methyl 4-bromo-6-methylpicolinate | Benchchem [benchchem.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Metallo-β-lactamase inhibitors: A continuing challenge for combating antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. The urgent need for metallo-β-lactamase inhibitors: an unattended global threat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijirt.org [ijirt.org]
4-Bromo-6-methylpicolinic Acid: A Strategic Building Block for Complex Molecule Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Functionalized Picolinic Acid Scaffold
4-Bromo-6-methylpicolinic acid, a substituted pyridine derivative, has emerged as a highly valuable and versatile building block in modern organic synthesis. Its strategic placement of a reactive bromine atom, a directing methyl group, and a chelating carboxylic acid on the picolinic acid framework provides a unique combination of functionalities. This trifecta of reactive sites allows for sequential and site-selective modifications, making it an ideal starting material for the construction of complex molecular architectures.
The pyridine ring is a ubiquitous motif in pharmaceuticals and functional materials, and the ability to precisely introduce substituents is paramount in drug discovery and development. The bromine atom at the 4-position serves as a versatile handle for a wide array of cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds. The methyl group at the 6-position influences the electronic properties of the ring and can provide steric hindrance to direct reactions at other positions. Finally, the carboxylic acid at the 2-position can act as a coordinating group for metal catalysts, a site for amide bond formation, or be a key pharmacophoric feature in the final target molecule.[1]
This technical guide will provide a comprehensive overview of the properties, synthesis, and key applications of this compound as a building block in organic synthesis. We will delve into detailed experimental protocols for its use in cornerstone cross-coupling reactions and showcase its utility in the synthesis of biologically relevant molecules.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectroscopic properties of a building block is essential for its effective use in synthesis. Below is a summary of the key data for this compound and its closely related methyl ester.
| Property | This compound | Methyl 4-bromo-6-methylpicolinate |
| CAS Number | 886372-47-0 | 886372-49-2 |
| Molecular Formula | C₇H₆BrNO₂ | C₈H₈BrNO₂ |
| Molecular Weight | 216.03 g/mol | 230.06 g/mol |
| Appearance | White to off-white solid | Not specified |
| Melting Point | Not specified | Not specified |
| Boiling Point | 339.6±42.0 °C (Predicted) | Not specified |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents. | Soluble in common organic solvents like ethyl acetate and dichloromethane. |
| Storage | 2-8°C, under inert atmosphere | 2-8°C, sealed in a dry environment |
Spectroscopic Data (Methyl 4-bromo-6-methylpicolinate): [1]
-
¹H NMR: The methyl ester group typically shows a singlet around δ ~3.9 ppm. The aromatic protons will appear in the aromatic region, with their chemical shifts and coupling constants being indicative of the substitution pattern.
-
¹³C NMR: The carbonyl carbon of the ester will be observed downfield. The chemical shifts of the aromatic carbons will be influenced by the bromine, methyl, and ester substituents.
-
IR (Infrared Spectroscopy): A strong absorption band around 1720 cm⁻¹ is characteristic of the C=O stretch of the ester. A band around 560 cm⁻¹ can be attributed to the C-Br bond.
-
MS (Mass Spectrometry): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight.
Synthesis of this compound
The most common route to this compound involves the synthesis of its methyl ester, followed by hydrolysis. The regioselective bromination of methyl 6-methylpicolinate is the key step.
Workflow for the Synthesis of Methyl 4-bromo-6-methylpicolinate
Caption: Synthetic workflow for Methyl 4-bromo-6-methylpicolinate.
Experimental Protocol: Synthesis of Methyl 4-bromo-6-methylpicolinate[1]
Step 1: Esterification of 6-Methylpicolinic Acid
-
To a solution of 6-methylpicolinic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture at reflux for 12 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford methyl 6-methylpicolinate.
Step 2: Regioselective Bromination
-
Dissolve methyl 6-methylpicolinate in a mixture of water and tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 1.1 to 1.5 equivalents of bromine (Br₂) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours, monitoring the progress by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield methyl 4-bromo-6-methylpicolinate.
Step 3: Hydrolysis to this compound
-
Dissolve methyl 4-bromo-6-methylpicolinate in a mixture of THF and water.
-
Add an excess of lithium hydroxide (LiOH) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Acidify the reaction mixture to pH ~3-4 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain this compound.
Key Applications in Cross-Coupling Reactions
The bromine atom at the 4-position of the picolinic acid scaffold is the key to its utility as a building block, enabling its participation in a variety of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are two of the most powerful and widely used transformations in this context.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a robust method for the formation of C(sp²)-C(sp²) bonds, allowing for the synthesis of biaryl and substituted vinyl structures.
Caption: General scheme for the Suzuki-Miyaura coupling.
The mechanism proceeds through a well-established catalytic cycle involving a palladium(0) active species.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
The following is a representative protocol for the Suzuki-Miyaura coupling of methyl 4-bromo-6-methylpicolinate with an arylboronic acid.[1]
-
In an oven-dried Schlenk flask, combine methyl 4-bromo-6-methylpicolinate (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed 1:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80°C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-6-methylpicolinate.
-
The resulting ester can then be hydrolyzed to the corresponding carboxylic acid as described previously.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals.
Caption: General scheme for the Buchwald-Hartwig amination.
This palladium-catalyzed reaction also proceeds via a catalytic cycle involving oxidative addition and reductive elimination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
The following is a general protocol for the Buchwald-Hartwig amination of methyl 4-bromo-6-methylpicolinate.
-
In a glovebox or under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 eq.) to an oven-dried Schlenk tube.
-
Add methyl 4-bromo-6-methylpicolinate (1.0 eq.) and the desired primary or secondary amine (1.2 eq.).
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 90-110°C.
-
Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
-
Hydrolyze the ester to the carboxylic acid as needed.
Applications in Medicinal Chemistry
The derivatives of this compound are of significant interest in medicinal chemistry. The picolinic acid moiety itself can act as a metal-binding pharmacophore, making these compounds and their derivatives potential candidates for enzyme inhibitors. For instance, picolinic acid derivatives have been investigated as inhibitors of metallo-β-lactamases (MBLs), such as New Delhi Metallo-β-lactamase (NDM-1), which is a major contributor to antibiotic resistance.[1] The ability to readily diversify the 4-position of the ring through cross-coupling reactions allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its strategically positioned functional groups enable a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. The detailed protocols provided in this guide for Suzuki-Miyaura and Buchwald-Hartwig reactions offer a solid foundation for the synthesis of a diverse array of complex molecules. The demonstrated utility of its derivatives in medicinal chemistry underscores the importance of this compound in the ongoing quest for new therapeutic agents. As the demand for novel and complex molecular architectures continues to grow, the strategic application of building blocks like this compound will remain a cornerstone of modern synthetic chemistry.
References
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 4-Bromo-6-methylpicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, celebrated for its robustness, functional group tolerance, and mild reaction conditions.[1] This palladium-catalyzed carbon-carbon bond formation between an organohalide and an organoboron compound has become an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.[2] This guide provides a detailed technical overview and a robust experimental protocol for the Suzuki coupling of 4-bromo-6-methylpicolinic acid, a versatile building block for the synthesis of highly substituted pyridine derivatives.
The presence of a carboxylic acid and a methyl group on the pyridine ring, in addition to the bromine atom, presents unique challenges and considerations for this transformation. This document will delve into the mechanistic nuances, provide a well-reasoned starting protocol, and offer insights into potential challenges and optimization strategies.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate.
-
Transmetalation: In this crucial step, the organic group from the boronic acid derivative is transferred to the palladium center. This process is facilitated by a base, which activates the organoboron species.
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired 4-aryl-6-methylpicolinic acid and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Key Considerations for the Suzuki Coupling of this compound
The specific structure of this compound necessitates careful consideration of several factors that can influence the reaction's success:
-
The Carboxylic Acid Group: The acidic proton of the carboxylic acid will be deprotonated by the base used in the reaction. The resulting carboxylate can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or the formation of inactive species. To counteract this, a sufficient excess of base is crucial. In some cases, protection of the carboxylic acid as an ester may be beneficial, followed by deprotection after the coupling reaction.
-
The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can also coordinate to the palladium catalyst, potentially impeding its catalytic activity. The choice of a suitable ligand can often mitigate this issue.
-
The Ortho-Methyl Group: The methyl group at the 6-position introduces steric hindrance around the reaction center. This can slow down the rate of oxidative addition and may require more robust catalysts or higher reaction temperatures.
-
Potential for Decarboxylation: Pyridinecarboxylic acids can be susceptible to decarboxylation at elevated temperatures, leading to the formation of undesired byproducts. Careful control of the reaction temperature is therefore important.
Experimental Protocol: A Robust Starting Point
This protocol is designed as a well-reasoned starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Caption: A general experimental workflow for the Suzuki coupling reaction.
Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a ligand) (1-5 mol%)
-
Ligand (if using a catalyst precursor like Pd₂(dba)₃, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF)
-
Standard laboratory glassware for inert atmosphere chemistry (Schlenk flask, condenser, etc.)
-
Inert gas (Argon or Nitrogen)
Procedure
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the chosen base (2.0-3.0 equiv), and the palladium catalyst/ligand system (1-5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system via syringe. A common choice is a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O in a 4:1 ratio).
-
Degassing: Sparge the reaction mixture with the inert gas for 15-20 minutes to ensure all dissolved oxygen is removed.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under a positive pressure of the inert gas.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to dissolve the inorganic salts.
-
Carefully acidify the aqueous layer with 1M HCl to a pH of approximately 4-5 to protonate the carboxylic acid product, which will facilitate its extraction into the organic phase.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation: A Guide for Optimization
The optimal reaction conditions for the Suzuki coupling of this compound will depend on the specific arylboronic acid used. The following table provides a starting point for optimization, with suggested parameters based on literature for similar substrates.
| Parameter | Recommended Starting Conditions | Rationale & Optimization Notes |
| Palladium Catalyst | Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (3-5 mol%) | Pd(PPh₃)₄ is a versatile catalyst. Pd(dppf)Cl₂ is often effective for heteroaromatic substrates. For challenging couplings, consider more active catalysts like those derived from Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). |
| Base | K₂CO₃ (2.0 equiv) or K₃PO₄ (2.0-3.0 equiv) | K₂CO₃ is a common and effective base. K₃PO₄ is a stronger base that can be beneficial for less reactive substrates. An extra equivalent of base is recommended to neutralize the acidic proton of the picolinic acid. |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | A mixture of an organic solvent and water is typically used to dissolve both the organic reactants and the inorganic base.[1] |
| Temperature | 80-100 °C | Higher temperatures may be required due to the steric hindrance of the methyl group. However, be mindful of potential decarboxylation at excessively high temperatures. |
| Reaction Time | 4-24 hours | Monitor by TLC or LC-MS to determine the optimal reaction time. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently strong base- Low reaction temperature | - Use a fresh batch of catalyst.- Switch to a stronger base like K₃PO₄ or Cs₂CO₃.- Increase the reaction temperature in increments of 10 °C. |
| Formation of Side Products | - Homocoupling of the boronic acid- Protodeboronation of the boronic acid- Decarboxylation of the starting material or product | - Ensure thorough degassing of the reaction mixture.- Use the boronic acid pinacol ester instead of the free acid.- Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. |
| Difficulty in Purification | - Incomplete reaction- Presence of highly polar byproducts | - Ensure the reaction goes to completion.- Optimize the work-up procedure, including the pH adjustment step, to facilitate separation. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful method for the synthesis of valuable 4-aryl-6-methylpicolinic acid derivatives. While the presence of the carboxylic acid and the substitution pattern on the pyridine ring introduce specific challenges, a thorough understanding of the reaction mechanism and careful optimization of the reaction conditions can lead to high yields of the desired products. The protocol and guidelines presented in this document provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.
References
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling with 4-Bromo-6-methylpicolinic Acid
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 4-Bromo-6-methylpicolinic acid, a versatile heterocyclic building block crucial in pharmaceutical and materials science research. We delve into the nuances of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, addressing the specific challenges posed by the pyridine scaffold, often referred to as the "2-pyridyl problem."[1][2] The protocols are designed to be self-validating, with in-depth explanations for the selection of catalysts, ligands, bases, and solvents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthetic intermediate.
Introduction: The Strategic Value of this compound
This compound is a strategically designed pyridine derivative that serves as a high-value intermediate in organic synthesis.[3][4] Its utility stems from the orthogonal reactivity of its functional groups:
-
Pyridine Ring: A ubiquitous scaffold in medicinal chemistry, known for its ability to engage in hydrogen bonding and metal coordination.
-
Bromine Atom (C4): Serves as an excellent synthetic handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse carbon and nitrogen substituents.[3]
-
Carboxylic Acid (C2): This group is pivotal. It can act as a metal-binding pharmacophore, particularly for zinc-containing enzymes like metallo-β-lactamases, making its derivatives promising candidates for combating antibiotic resistance.[3] It also provides a site for further derivatization, such as amide bond formation.
-
Methyl Group (C6): Modulates the electronic properties and steric environment of the pyridine ring.
The convergence of these features makes this molecule an ideal starting point for generating libraries of complex compounds for drug discovery and advanced materials development.[5][6]
The "Pyridyl Problem": Special Considerations for a Challenging Substrate
While palladium-catalyzed cross-coupling is a powerful tool, pyridine-containing substrates present unique challenges. The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, potentially forming inactive or over-coordinated species that hinder the catalytic cycle.[7] Furthermore, the picolinic acid moiety introduces additional complexity:
-
Catalyst Chelation: The adjacent carboxylic acid and pyridine nitrogen can act as a bidentate ligand, chelating the palladium center. This can alter the catalyst's reactivity in unpredictable ways.
-
Acid-Base Interactions: The acidic proton of the carboxylic acid can react with the basic reagents required for many coupling reactions, necessitating careful selection of the base to avoid unwanted side reactions or reagent quenching.
-
Decarboxylation: Under certain conditions, particularly at elevated temperatures, picolinic acids can undergo decarboxylation, leading to undesired byproducts.[1]
Overcoming these challenges requires a rational approach to reaction design, focusing on the appropriate selection of ligands and reaction conditions to favor the desired transformation.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl structures.[8][9] It involves coupling the aryl bromide with an organoboron reagent, typically a boronic acid or ester.[10][11]
A. Mechanistic Rationale
The catalytic cycle proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[8] The base plays a crucial role in activating the boronic acid for the transmetalation step.[9] Bulky, electron-rich phosphine ligands are essential for facilitating both the initial oxidative addition of the sterically hindered aryl bromide and the final, product-releasing reductive elimination.[12]
B. Catalytic Cycle Diagram
Caption: Suzuki-Miyaura Catalytic Cycle.
C. Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2–1.5 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)
-
SPhos (4-10 mol%) or other suitable biaryl phosphine ligand (e.g., XPhos)[12]
-
Potassium phosphate tribasic (K₃PO₄) (2.0–3.0 equiv.)
-
1,4-Dioxane and Water (e.g., 4:1 ratio), degassed
-
Anhydrous sodium sulfate, Ethyl acetate, Brine
-
Oven-dried Schlenk flask with stir bar, condenser, septa, needles, Schlenk line/glovebox
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of argon, add this compound, the arylboronic acid, and K₃PO₄ to the Schlenk flask.[12]
-
Catalyst Addition: In the same inert atmosphere, add Pd(OAc)₂ and the SPhos ligand. The ratio of ligand to palladium is typically 2:1.
-
Solvent Addition: Seal the flask with a septum. Remove from the glovebox (if used) and add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Inerting: Subject the reaction mixture to three cycles of vacuum/backfill with argon to ensure all oxygen is removed.
-
Reaction: Heat the mixture to 80–100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[12]
D. Representative Suzuki-Miyaura Coupling Conditions
| Coupling Partner (Ar-B(OH)₂) | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ (3) | Toluene/H₂O (5:1) | 90 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (3:1) | 85 |
| 4-Vinylphenylboronic acid | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ (2.5) | THF/H₂O (4:1) | 80 |
Note: These conditions are starting points based on similar substrates and may require optimization.[12][13]
Sonogashira Coupling: Constructing C(sp²)-C(sp) Bonds
The Sonogashira reaction is a highly efficient method for coupling aryl halides with terminal alkynes, providing access to a wide range of substituted alkynylpyridines.[14][15] The reaction typically employs a dual catalytic system of palladium and a copper(I) salt.[16]
A. Mechanistic Rationale
The process involves two interconnected catalytic cycles.[17] In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) is followed by transmetalation with a copper(I) acetylide species. This key intermediate is generated in the copper cycle, where the terminal alkyne reacts with a Cu(I) salt in the presence of a base. Reductive elimination from the palladium center yields the final product and regenerates the Pd(0) catalyst.
B. Catalytic Cycle Diagram
Caption: Sonogashira Dual Catalytic Cycle.
C. Detailed Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv.)
-
Terminal Alkyne (1.5 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) iodide (CuI) (1-3 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2-3 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene or THF)
-
Standard inert atmosphere glassware and Schlenk line
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under argon, add this compound, PdCl₂(PPh₃)₂, and CuI.[14]
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene (or THF) via syringe, followed by the amine base (Et₃N or DIPA) and the terminal alkyne.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40–60 °C). The reaction is often rapid (2–6 hours). Monitor by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography. Given the acidic nature of the product, care must be taken during chromatography; a mobile phase buffered with a small amount of acetic acid may be necessary.
Alternative Decarbonylative Pathway: Recent advances have shown that carboxylic acids can be used as electrophiles in a decarbonylative Sonogashira coupling, offering an alternative synthetic route.[18][19] This involves in-situ activation of the carboxylic acid, followed by palladium-catalyzed decarbonylation and coupling.[18]
Buchwald-Hartwig Amination: Forming C(sp²)-N Bonds
The Buchwald-Hartwig amination is the premier method for constructing carbon-nitrogen bonds, coupling aryl halides with primary or secondary amines.[20][21] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.[22]
A. Mechanistic Rationale
Similar to other cross-coupling reactions, the mechanism involves oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[20] The choice of a strong, non-nucleophilic base (like NaOt-Bu or LHMDS) is critical for deprotonating the amine in the catalytic cycle. The ligands used are typically very bulky and electron-rich biaryl phosphines (e.g., XPhos, BrettPhos) that promote the challenging reductive elimination step.[22]
B. Catalytic Cycle Diagram
Caption: Buchwald-Hartwig Amination Cycle.
C. Detailed Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv.)
-
Primary or Secondary Amine (1.1–1.2 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%) or a pre-catalyst like XPhos Pd G3
-
XPhos ligand (4 mol% if using Pd(OAc)₂)
-
Sodium tert-butoxide (NaOt-Bu) (1.2–1.4 equiv.)
-
Anhydrous, degassed Toluene
-
Standard inert atmosphere glassware and Schlenk line or glovebox
Procedure:
-
Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂, the XPhos ligand, and NaOt-Bu.[12]
-
Reagent Addition: Add the this compound, followed by the degassed toluene and finally the amine.
-
Inerting & Reaction: Seal the tube, remove it from the glovebox, and heat the mixture to 80–110 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction carefully by adding saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.
General Experimental Workflow
The overall process for any of these cross-coupling reactions follows a consistent, logical flow designed to ensure reproducibility and safety under an inert atmosphere.
Caption: General workflow for palladium-catalyzed reactions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd(0) not formed).2. Insufficiently degassed solvents (O₂ present).3. Wet reagents or solvents.4. Inappropriate ligand or base.5. Catalyst poisoning by pyridine substrate. | 1. Use a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a pre-catalyst.2. Rigorously degas solvents using freeze-pump-thaw cycles.3. Dry solvents and reagents thoroughly.4. Screen a panel of ligands (e.g., RuPhos, BrettPhos) and bases (e.g., Cs₂CO₃, K₂CO₃).5. Increase ligand loading; use a more electron-rich, bulky ligand. |
| Protodebromination (Br replaced by H) | 1. Presence of water/protons.2. Reaction temperature too high.3. Certain boronic acids are prone to protodeboronation.[23] | 1. Ensure anhydrous conditions.2. Lower the reaction temperature and extend the reaction time.3. Use the corresponding boronic ester (e.g., pinacol ester) instead of the acid. |
| Homocoupling of Coupling Partner | 1. Presence of oxygen.2. Catalyst decomposition. | 1. Improve inert atmosphere technique.2. Lower the reaction temperature; check catalyst/ligand stability. |
| Decarboxylation of Product | 1. Reaction temperature is too high. | 1. Reduce the reaction temperature. If conversion is slow, screen more active catalyst systems that operate at lower temperatures. |
Conclusion
This compound is a powerful and versatile building block for synthetic chemistry. While its inherent structure presents challenges related to catalyst inhibition and potential side reactions, these can be effectively managed through the rational selection of modern palladium catalysts, bulky phosphine ligands, and carefully optimized reaction conditions. The protocols and insights provided in this guide offer a robust framework for researchers to successfully employ this substrate in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, enabling the efficient synthesis of novel and complex molecules for a wide range of scientific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyl 4-bromo-6-methylpicolinate | Benchchem [benchchem.com]
- 4. This compound (886372-47-0) for sale [vulcanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. nobelprize.org [nobelprize.org]
- 11. rose-hulman.edu [rose-hulman.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 18. Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 22. youtube.com [youtube.com]
- 23. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 4-Bromo-6-methylpicolinic Acid in Fragment-Based Drug Discovery
Strategic Overview: The Power of Fragments in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient engine for identifying high-quality starting points for novel therapeutics.[1][2] Unlike traditional High-Throughput Screening (HTS), which tests large libraries of complex, drug-like molecules, FBDD employs a more strategic approach. It screens small, low-molecular-weight compounds, or "fragments," to identify weak but highly efficient binding events.[1] The rationale is compelling: smaller molecules can more effectively sample the chemical space of a target's binding site, often leading to higher hit rates and providing more tractable starting points for medicinal chemistry optimization.[3][4] These initial fragment hits, though low in affinity (typically in the high micromolar to millimolar range), serve as foundational blueprints that can be rationally evolved into potent, selective, and drug-like lead candidates.[3][5]
The FBDD paradigm is particularly advantageous for tackling challenging targets, such as protein-protein interactions, that have historically been considered "undruggable" by conventional screening methods.[1][6] The success of this approach is validated by the growing number of FBDD-derived drugs that have reached the market and are currently in clinical trials.[1][6]
The FBDD Workflow: A Phased Approach to Lead Discovery
The journey from fragment to lead follows a structured, multi-stage process that relies on a suite of sensitive biophysical techniques and structure-guided design.
References
- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. drughunter.com [drughunter.com]
- 4. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. onenucleus.com [onenucleus.com]
Application Notes and Protocols for the Synthesis of Metallo-β-Lactamase Inhibitors from 4-Bromo-6-methylpicolinic Acid
Introduction: The Strategic Advantage of the Picolinic Acid Scaffold
The escalating threat of antibiotic resistance, particularly driven by metallo-β-lactamases (MBLs) like New Delhi Metallo-β-lactamase-1 (NDM-1), necessitates the development of novel therapeutic strategies. One promising approach is the inhibition of these resistance-conferring enzymes. The picolinic acid scaffold has emerged as a privileged structure in the design of MBL inhibitors. The carboxylate group of picolinic acid can effectively chelate the zinc ions within the MBL active site, disrupting the enzyme's catalytic activity and restoring the efficacy of β-lactam antibiotics.
4-Bromo-6-methylpicolinic acid is a particularly valuable starting material for the synthesis of a diverse library of potential MBL inhibitors. The bromine atom at the 4-position serves as a versatile synthetic handle for introducing a wide range of chemical moieties through transition metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core picolinic acid scaffold to optimize inhibitor potency and selectivity. The methyl group at the 6-position can also influence the molecule's conformation and interaction with the enzyme's active site.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and preliminary evaluation of MBL inhibitors derived from this compound. We will detail a robust synthetic workflow, from the initial cross-coupling reaction to the final purification and characterization of the target compounds, as well as a protocol for assessing their inhibitory activity against NDM-1.
Synthetic Strategy: A Modular Approach to Inhibitor Diversification
The overall synthetic strategy is a two-step process that begins with the esterification of this compound to its more soluble and reactive methyl ester derivative. This is followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce a variety of aryl or heteroaryl substituents at the 4-position. The final step involves the hydrolysis of the methyl ester to yield the active picolinic acid inhibitor. This modular approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Caption: A generalized workflow for the synthesis of 4-Aryl-6-methylpicolinic acid inhibitors.
Detailed Experimental Protocols
Part 1: Synthesis of Methyl 4-Bromo-6-methylpicolinate
This initial step protects the carboxylic acid and improves the solubility of the starting material for the subsequent cross-coupling reaction.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and other standard laboratory glassware
Protocol:
-
Suspend this compound (1.0 eq) in anhydrous methanol (10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess methanol.
-
Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure Methyl 4-Bromo-6-methylpicolinate.
Part 2: Suzuki-Miyaura Cross-Coupling of Methyl 4-Bromo-6-methylpicolinate
This is the key diversification step where various aryl or heteroaryl groups are introduced at the 4-position. The following is a general protocol that may require optimization for specific arylboronic acids.
Materials:
-
Methyl 4-Bromo-6-methylpicolinate (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
-
Nitrogen or Argon gas supply
Protocol:
-
To a Schlenk flask, add Methyl 4-Bromo-6-methylpicolinate (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane and degassed deionized water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Methyl 4-Aryl-6-methylpicolinate.
Part 3: Hydrolysis to the Final Picolinic Acid Inhibitor
The final step is the deprotection of the carboxylic acid, which is crucial for the inhibitor's metal-chelating activity.
Materials:
-
Methyl 4-Aryl-6-methylpicolinate (1.0 eq)
-
Lithium hydroxide (LiOH) (2.0-3.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), 1 M
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
Protocol:
-
Dissolve the Methyl 4-Aryl-6-methylpicolinate (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).
-
Add lithium hydroxide (2.0-3.0 eq) and stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1 M HCl. A precipitate should form.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final 4-Aryl-6-methylpicolinic acid. The product can be further purified by recrystallization if necessary.
Characterization and Data Presentation
The synthesized compounds should be thoroughly characterized to confirm their identity and purity.
Standard Characterization Techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.
Table 1: Representative Synthetic Yields
| Step | Product | Starting Material | Representative Yield (%) |
| 1 | Methyl 4-Bromo-6-methylpicolinate | This compound | 85-95% |
| 2 | Methyl 4-(4-methoxyphenyl)-6-methylpicolinate | Methyl 4-Bromo-6-methylpicolinate | 70-85% |
| 3 | 4-(4-methoxyphenyl)-6-methylpicolinic acid | Methyl 4-(4-methoxyphenyl)-6-methylpicolinate | >90% |
Biological Evaluation: In Vitro NDM-1 Inhibition Assay
A crucial step in the drug discovery process is to evaluate the inhibitory potential of the synthesized compounds against the target enzyme. The following is a protocol for a spectrophotometric assay to determine the IC₅₀ values of the inhibitors against NDM-1.
Application Notes and Protocols for Nucleophilic Substitution on 4-Bromo-6-methylpicolinic Acid
Introduction: Unlocking the Potential of Substituted Picolinic Acids
4-Bromo-6-methylpicolinic acid is a key heterocyclic building block in medicinal chemistry and drug discovery. Its pyridine core is a prevalent motif in numerous biologically active compounds, and the strategic placement of the bromine atom at the 4-position provides a versatile handle for introducing a diverse array of functional groups through nucleophilic substitution. This allows for the systematic exploration of the chemical space around the picolinic acid scaffold, which is crucial for optimizing the pharmacological properties of lead compounds. Picolinic acid derivatives themselves are known to act as inhibitors of various enzymes, making the development of efficient synthetic routes to novel analogues a high-priority area of research.
This comprehensive guide provides detailed protocols for performing nucleophilic substitution reactions on this compound. Recognizing the potential for the carboxylic acid moiety to interfere with the substitution reaction, a robust three-stage workflow is presented. This involves an initial protection of the carboxylic acid as a methyl ester, followed by the nucleophilic substitution, and concluding with a deprotection step to regenerate the carboxylic acid. We will explore two powerful methodologies for the key substitution step: the palladium-catalyzed Buchwald-Hartwig amination for the introduction of nitrogen nucleophiles, and classical Nucleophilic Aromatic Substitution (SNAr) for the incorporation of oxygen and sulfur nucleophiles. Throughout this guide, we will provide not only step-by-step instructions but also expert insights into the rationale behind the choice of reagents and conditions, potential challenges, and strategies for optimization.
Strategic Overview: A Three-Stage Approach to Functionalization
The inherent acidity of the carboxylic acid proton in this compound can complicate nucleophilic substitution reactions, particularly those that employ basic conditions. The carboxylate can act as a competing nucleophile or interfere with the catalyst system in palladium-catalyzed reactions. To circumvent these issues, a protection-substitution-deprotection strategy is highly recommended.
Part 1: Protection of the Carboxylic Acid
Protocol 1: Methyl Esterification using SOCl₂ and Methanol
This protocol describes the conversion of this compound to its corresponding methyl ester. Thionyl chloride (SOCl₂) is used to generate the acyl chloride in situ, which then readily reacts with methanol.
Materials and Reagents:
-
This compound
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous methanol (approximately 0.2 M concentration).
-
Addition of Thionyl Chloride: Cool the suspension to 0 °C using an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the excess methanol and SOCl₂.
-
Extraction: Dissolve the residue in dichloromethane (DCM). Carefully wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (until effervescence ceases), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield methyl 4-bromo-6-methylpicolinate. The product can be purified further by column chromatography on silica gel if necessary.
Expert Insight: The use of thionyl chloride is a classic and effective method for esterification. An alternative, milder method is the Fischer esterification, which involves refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid like sulfuric acid.[1] However, the thionyl chloride method is often faster and can be more suitable for less reactive carboxylic acids.
Part 2: Nucleophilic Substitution Reactions
With the protected methyl 4-bromo-6-methylpicolinate in hand, we can now proceed with the nucleophilic substitution. The choice of method will depend on the nature of the nucleophile.
A. Palladium-Catalyzed Buchwald-Hartwig Amination (Nitrogen Nucleophiles)
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] It is particularly effective for coupling amines with aryl halides, including electron-deficient bromopyridines.
Materials and Reagents:
-
Methyl 4-bromo-6-methylpicolinate
-
Amine (primary or secondary, 1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃, 1.5 eq)
-
Anhydrous 1,4-dioxane or toluene
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask or sealed tube, add methyl 4-bromo-6-methylpicolinate (1.0 eq), the amine (1.2 eq), Cs₂CO₃ (1.5 eq), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane or toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the starting ester.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove insoluble inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired methyl 4-(amino)-6-methylpicolinate.
Expert Insight: The choice of ligand is critical for the success of the Buchwald-Hartwig reaction. Xantphos is a robust and widely used ligand for this type of transformation.[3] For challenging substrates, other specialized ligands may be required. Cesium carbonate is a common base for these reactions, but others such as sodium tert-butoxide can also be effective. The reaction is sensitive to air and moisture, so maintaining a strict inert atmosphere is crucial for good yields.[4]
| Nucleophile (Amine) | Product | Typical Yield (%) |
| Aniline | Methyl 6-methyl-4-(phenylamino)picolinate | 85-95 |
| Morpholine | Methyl 4-(morpholino)-6-methylpicolinate | 80-90 |
| n-Butylamine | Methyl 4-(butylamino)-6-methylpicolinate | 75-85 |
B. Nucleophilic Aromatic Substitution (SNAr) (Oxygen and Sulfur Nucleophiles)
For strong nucleophiles like alkoxides and thiolates, a direct SNAr reaction can be an efficient and cost-effective alternative to palladium-catalyzed methods. The electron-deficient nature of the pyridine ring, particularly at the 4-position, facilitates this type of substitution.[5]
This protocol describes the substitution of the bromide with an oxygen nucleophile, such as an alkoxide.
Materials and Reagents:
-
Methyl 4-bromo-6-methylpicolinate
-
Sodium methoxide (or other sodium alkoxide, 1.5 eq)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Round-bottom flask
-
Inert atmosphere
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve methyl 4-bromo-6-methylpicolinate (1.0 eq) in anhydrous DMF or DMSO.
-
Addition of Nucleophile: Add sodium methoxide (1.5 eq) to the solution.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and pour it into cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x).
-
Washing and Drying: Combine the organic layers and wash with water and brine. Dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Expert Insight: The reactivity in SNAr reactions is often enhanced in polar aprotic solvents like DMF and DMSO, which solvate the cation of the nucleophile, thereby increasing the nucleophilicity of the anion.[6] For less reactive alkoxides, higher temperatures may be required.
This protocol details the substitution with a sulfur nucleophile, such as a thiolate.
Materials and Reagents:
-
Methyl 4-bromo-6-methylpicolinate
-
Thiol (e.g., thiophenol or an alkyl thiol, 1.2 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq) or Sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil)
-
Anhydrous DMF
Procedure:
-
Generation of Thiolate (if using K₂CO₃): In a round-bottom flask, dissolve the thiol (1.2 eq) in anhydrous DMF. Add K₂CO₃ (2.0 eq) and stir at room temperature for 30 minutes.
-
Generation of Thiolate (if using NaH): (Caution: NaH is highly flammable and reacts violently with water. Handle with extreme care under an inert atmosphere). To a suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C, slowly add a solution of the thiol (1.2 eq) in DMF. Stir until hydrogen evolution ceases.
-
Reaction: To the generated thiolate solution, add methyl 4-bromo-6-methylpicolinate (1.0 eq). Heat the reaction mixture to 60-80 °C and stir for 2-6 hours, monitoring by TLC or LC-MS.
-
Workup and Purification: Follow the workup and purification steps as described in Protocol 2a.
Expert Insight: Thiols are generally more nucleophilic than their corresponding alcohols, and thus SNAr reactions with thiolates often proceed under milder conditions and more rapidly.[7] The choice of base depends on the acidity of the thiol; for alkyl thiols, a stronger base like NaH may be necessary to generate the thiolate quantitatively.
| Nucleophile | Reagent | Product | Typical Yield (%) |
| Methoxide | Sodium methoxide | Methyl 4-methoxy-6-methylpicolinate | 70-85 |
| Phenoxide | Sodium phenoxide | Methyl 6-methyl-4-phenoxypicolinate | 65-80 |
| Thiophenoxide | Thiophenol, K₂CO₃ | Methyl 6-methyl-4-(phenylthio)picolinate | 80-95 |
Part 3: Deprotection of the Methyl Ester
The final step is the hydrolysis of the methyl ester to regenerate the carboxylic acid. Saponification, or base-catalyzed hydrolysis, is a common and effective method.[1][8][9]
Protocol 3: Saponification of Substituted Methyl Picolinates
Materials and Reagents:
-
Substituted methyl 4-(Nu)-6-methylpicolinate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Reaction Setup: Dissolve the substituted methyl picolinate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).
-
Addition of Base: Add LiOH (2.0-3.0 eq) or NaOH (2.0-3.0 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-12 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and remove the THF under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 3-4 with 1 M HCl. A precipitate should form.
-
Isolation: If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry under vacuum. If the product is an oil or does not precipitate, extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the final product.
Expert Insight: Saponification is generally a robust reaction.[10] However, the stability of the newly introduced nucleophilic group under basic conditions should be considered. For base-sensitive functionalities, acidic hydrolysis can be an alternative, although it may require harsher conditions. LiOH is often preferred for its higher solubility in THF/water mixtures and can sometimes lead to cleaner reactions.[11]
Comparative Analysis: Buchwald-Hartwig vs. SNAr
Choosing between a palladium-catalyzed reaction and a classical SNAr approach depends on several factors:
| Feature | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Scope | Broad scope for N-nucleophiles, including weakly nucleophilic amines. Also applicable to O- and S-nucleophiles.[2] | Generally limited to strong nucleophiles (alkoxides, thiolates, etc.). |
| Conditions | Milder conditions for a broader range of amines. Requires an inert atmosphere. | Often requires higher temperatures and/or strongly basic conditions. |
| Cost | Higher cost due to the palladium catalyst and specialized ligands.[12] | Generally more cost-effective as it does not require a metal catalyst. |
| Scalability | Can be challenging to scale up due to catalyst cost and sensitivity.[3] | Often more straightforward to scale up. |
| Functional Group Tolerance | Generally good, but can be sensitive to certain functional groups that may interact with the catalyst. | Can be limited by the strongly basic or high-temperature conditions required. |
For the amination of methyl 4-bromo-6-methylpicolinate, the Buchwald-Hartwig reaction is generally the superior method due to its broader scope and milder conditions. For the introduction of simple alkoxides and thiolates, SNAr is a highly effective and economical choice.
Conclusion
The protocols outlined in this guide provide a comprehensive framework for the successful nucleophilic substitution on this compound. By employing a protection-substitution-deprotection strategy, researchers can access a wide variety of 4-substituted-6-methylpicolinic acid derivatives. The choice between palladium-catalyzed methods and classical SNAr should be guided by the nature of the nucleophile and the specific requirements of the synthetic target. Careful execution of these protocols will empower researchers in drug discovery and related fields to efficiently synthesize novel compounds for biological evaluation.
References
- 1. Saponification-Typical procedures - operachem [operachem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Carboxylic acid synthesis by oxidative cleavages [organic-chemistry.org]
- 11. Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Note: A Comprehensive Guide to the Esterification of 4-Bromo-6-methylpicolinic Acid
Introduction: The Strategic Importance of Picolinate Esters
4-Bromo-6-methylpicolinic acid and its corresponding esters are pivotal intermediates in the fields of medicinal chemistry and drug development. The picolinic acid scaffold is a recognized metal-binding pharmacophore, making its derivatives valuable for investigating enzyme inhibitors, particularly metallo-β-lactamases (MBLs) which contribute significantly to antibiotic resistance.[1] The bromine atom at the 4-position serves as a versatile synthetic handle for introducing further molecular complexity through metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings.[1]
The conversion of the carboxylic acid to an ester is a critical step, as it protects the acidic proton, modulates solubility, and can serve as a precursor for further functionalization or act as a final prodrug moiety. This application note provides a detailed, field-proven protocol for the efficient esterification of this compound using the robust and scalable Fischer-Speier esterification method. We will delve into the mechanistic underpinnings of the reaction, explain the causality behind procedural choices, and outline a self-validating protocol to ensure reproducible, high-purity synthesis.
Reaction Principle: The Fischer-Speier Esterification Mechanism
The Fischer-Speier esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[2][3] The reaction is an equilibrium process, and its success hinges on shifting the equilibrium towards the product side.
The mechanism proceeds through several reversible steps:
-
Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the picolinic acid. This dramatically increases the electrophilicity of the carbonyl carbon.[2][4]
-
Nucleophilic Attack: The alcohol (e.g., methanol) acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[4]
-
Proton Transfer: A proton is transferred from the oxonium ion of the intermediate to one of the hydroxyl groups. This converts a poor leaving group (-OH) into an excellent leaving group (H₂O).[2]
-
Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl π-bond, expelling a molecule of water.
-
Deprotonation: The protonated ester is deprotonated by a weak base (like water or the alcohol) to regenerate the acid catalyst and yield the final ester product.
To drive this equilibrium-controlled reaction to completion, an excess of the alcohol reactant is used, which also conveniently serves as the solvent.[3] Alternatively, removal of the water byproduct as it forms can also be employed.[3]
Primary Protocol: Acid-Catalyzed Synthesis of Methyl 4-Bromo-6-methylpicolinate
This protocol details the synthesis of the methyl ester, a common and highly useful derivative. The principles can be readily adapted for other primary or secondary alcohols.
Materials and Reagents
| Reagent/Material | Grade | M.W. ( g/mol ) | CAS No. | Notes |
| This compound | ≥96% | 216.03 | 886372-47-0 | Starting material.[5] |
| Methanol (MeOH) | Anhydrous, ≥99.8% | 32.04 | 67-56-1 | Serves as reactant and solvent. |
| Sulfuric Acid (H₂SO₄) | Concentrated, 98% | 98.08 | 7664-93-9 | Catalyst. Handle with extreme care. |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | 84.01 | 144-55-8 | For neutralization. |
| Ethyl Acetate (EtOAc) | ACS Grade | 88.11 | 141-78-6 | Extraction solvent. |
| Brine (Saturated NaCl solution) | - | - | - | For aqueous wash. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | 120.37 | 7487-88-9 | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | - | 7631-86-9 | For column chromatography. |
Experimental Workflow Diagram
Caption: Workflow for the Fischer Esterification of this compound.
Step-by-Step Methodology
SAFETY: This procedure must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves, is mandatory.
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.00 g, 4.63 mmol, 1.0 equiv).
-
Add anhydrous methanol (30 mL). Stir the mixture to form a suspension.
-
Place the flask in an ice-water bath to cool the contents to 0 °C.
-
Causality Note: Cooling the solution before adding the strong acid catalyst minimizes potential side reactions and controls the initial exotherm.
-
Slowly, and with continuous stirring, add concentrated sulfuric acid (0.25 mL, ~4.63 mmol, 1.0 equiv) dropwise via a glass pipette.
-
-
Reaction Execution:
-
Remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C) using a heating mantle.
-
Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The starting acid should remain at the baseline, while the ester product will have a higher Rf value.
-
Trustworthiness Check: The reaction is considered complete when the starting material spot is no longer visible on the TLC plate by UV light or appropriate staining.
-
-
Workup and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a 250 mL beaker containing a saturated aqueous solution of sodium bicarbonate (100 mL). Caution: Vigorous gas (CO₂) evolution will occur. Add slowly to control the effervescence.
-
Continue adding the NaHCO₃ solution until the pH of the aqueous layer is neutral to slightly basic (pH 7-8), verified with pH paper. This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid.
-
Transfer the entire mixture to a 250 mL separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water and inorganic salts.
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Purify the crude oil/solid by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% EtOAc in Hexane and gradually increasing to 20% EtOAc).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the pure Methyl 4-bromo-6-methylpicolinate as a solid.
-
Characterization and Validation
-
Expected Yield: 75-90%.
-
Appearance: White to off-white solid.
-
TLC: Rf ≈ 0.4 (7:3 Hexane:EtOAc).
-
Analytical Confirmation: The identity and purity of the final product should be confirmed by:
-
¹H NMR: Expect characteristic shifts for the methyl ester singlet (~3.9-4.0 ppm), the aromatic protons, and the pyridine ring methyl group.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass (C₈H₈BrNO₂, M.W. 230.06) should be observed.[1]
-
Storage: Store the final product sealed in a dry environment at 2-8°C for long-term stability.[1]
-
Discussion and Alternative Protocols
The choice of an esterification method is dictated by the substrate's sensitivity and the desired scale of the reaction.
-
Why Fischer Esterification? This method is advantageous due to its operational simplicity and the use of inexpensive reagents, making it ideal for both small-scale research and large-scale production.[3] The conditions are robust and generally provide high yields for non-sensitive substrates like this compound.
-
Alternative Method 1: Acyl Chloride Formation: For substrates sensitive to strong acids or high temperatures, conversion to an acyl chloride is a superior strategy.
-
Procedure: React this compound with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (e.g., DCM) with a catalytic amount of DMF.[6] The resulting acyl chloride hydrochloride is then reacted with the desired alcohol in the presence of a non-nucleophilic base like triethylamine (TEA) to afford the ester.[6]
-
Advantages: The reaction is often faster and proceeds at lower temperatures.
-
Disadvantages: Requires handling of hazardous reagents like SOCl₂ and generates stoichiometric salt byproducts.
-
-
Alternative Method 2: Carbodiimide Coupling (Steglich Esterification): This is a very mild method suitable for precious or highly sensitive starting materials.
-
Procedure: The carboxylic acid is coupled with an alcohol using a coupling reagent like N,N'-Dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-Dimethylaminopyridine (DMAP).[7][8]
-
Advantages: Extremely mild conditions (often room temperature), minimizing side reactions.
-
Disadvantages: DCC is a known allergen, and the reaction produces a dicyclohexylurea (DCU) byproduct that must be filtered off. The reagents are also more expensive than those for Fischer esterification.
-
References
- 1. Methyl 4-bromo-6-methylpicolinate | Benchchem [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chemscene.com [chemscene.com]
- 6. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to the Large-Scale Synthesis of 4-Bromo-6-methylpicolinic Acid
Abstract
4-Bromo-6-methylpicolinic acid is a pivotal heterocyclic building block in medicinal and materials chemistry.[] Its substituted pyridine scaffold is a key component in the synthesis of advanced pharmaceutical intermediates and complex organic molecules.[] Notably, picolinic acid derivatives are actively investigated as potential inhibitors for metallo-β-lactamases (MBLs), enzymes that contribute significantly to antibiotic resistance.[2] The structural features of this compound, specifically the bromine atom at the 4-position, provide a versatile handle for metal-catalyzed cross-coupling reactions, while the carboxyl and methyl groups offer further sites for modification.[2] This document provides a comprehensive guide to a robust and scalable synthetic route, detailing the underlying chemical principles, a step-by-step protocol, and critical considerations for process optimization and safety.
Strategic Approach to Synthesis
The industrial-scale synthesis of this compound necessitates a route that is not only high-yielding but also cost-effective, safe, and environmentally considerate. Several synthetic pathways can be envisioned, but for large-scale production, a multi-step synthesis starting from readily available and inexpensive 2,6-lutidine is often the most practical approach. This strategy involves two key transformations:
-
Selective Bromination: Introduction of a bromine atom at the 4-position of the pyridine ring.
-
Oxidation: Conversion of the methyl group at the 2-position into a carboxylic acid.
An alternative, often used in lab-scale synthesis, involves the direct bromination of 6-methylpicolinic acid or its ester.[2][3] However, controlling the regioselectivity of bromination on the activated ring can be challenging, and the starting material is significantly more expensive than 2,6-lutidine. The chosen route, detailed below, prioritizes regiochemical control and utilizes economical starting materials.
Overall Synthesis Workflow
The selected two-step process provides a reliable pathway to the target molecule. The workflow is designed to be linear and scalable, with defined control points to ensure product quality at each stage.
References
Application Note: Advanced Analytical Strategies for the Quantification of 4-Bromo-6-methylpicolinic Acid
Abstract
This document provides a comprehensive technical guide for the quantitative analysis of 4-Bromo-6-methylpicolinic acid (CAS 886372-47-0), a substituted pyridine carboxylic acid of significant interest in pharmaceutical and chemical synthesis.[1] As a key building block or potential process-related impurity, its accurate quantification is critical for ensuring the quality, safety, and efficacy of final products. This guide details robust, validated methodologies using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), designed for researchers, quality control analysts, and drug development professionals. We delve into the causality behind methodological choices, present detailed, self-validating protocols, and offer a comparative analysis to guide the selection of the most appropriate technique for a given application.
Introduction: The Analytical Imperative for this compound
This compound is a heterocyclic carboxylic acid whose structure is valuable in medicinal and organic chemistry. Its derivatives serve as versatile intermediates in the synthesis of complex molecules, including enzyme inhibitors and receptor ligands.[2] The presence of a bromine atom provides a reactive site for metal-catalyzed cross-coupling reactions, while the picolinic acid core can act as a metal-binding pharmacophore.[2]
Given its role, the compound can be a critical starting material, an intermediate, or a process-related impurity in a drug substance manufacturing process. Regulatory bodies mandate strict control over impurities, making their precise quantification essential.[3] This application note provides validated, step-by-step protocols for two orthogonal analytical techniques, HPLC-UV and LC-MS/MS, to meet these rigorous analytical demands. All validation parameters discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse of pharmaceutical analysis, offering robustness, reliability, and high precision for quantifying analytes at moderate to high concentrations. It is often the primary choice for assays of active ingredients and the determination of known impurities.[6]
Principle of Separation
The selected method employs reversed-phase chromatography, which separates compounds based on their hydrophobicity. The analyte, this compound, is a polar molecule containing a carboxylic acid group.
-
Causality of Column Choice : A C18 stationary phase is chosen for its versatility and strong retentive power for a broad range of molecules. The non-polar C18 chains interact with the pyridine ring and methyl group of the analyte via hydrophobic interactions.
-
Rationale for Acidified Mobile Phase : The mobile phase contains a small percentage of formic acid (typically 0.1%). The pKa of a carboxylic acid is generally around 4-5. By maintaining the mobile phase pH below the analyte's pKa (e.g., at pH ~2.7 for 0.1% formic acid), the carboxyl group remains predominantly in its protonated, neutral form (-COOH). This prevents ionization and the associated peak tailing that occurs when an analyte exists in multiple ionic states, thereby ensuring sharp, symmetrical peaks and reproducible retention times.[6]
Experimental Protocol: HPLC-UV
-
This compound reference standard: (Purity ≥98%)
-
Acetonitrile (ACN): HPLC grade or higher
-
Water: Ultrapure, 18.2 MΩ·cm
-
Formic Acid: LC-MS grade or equivalent
-
Diluent: Acetonitrile/Water (50:50, v/v)
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm (or wavelength of maximum absorbance) |
| Injection Volume | 10 µL |
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and bring to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
-
Sample Solution: Accurately weigh an appropriate amount of the sample to be tested, dissolve in the diluent to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter.
Before sample analysis, the system's performance must be verified. This protocol is self-validating by ensuring the instrumentation is fit for purpose on the day of analysis.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Make five replicate injections of a mid-range calibration standard (e.g., 25 µg/mL).
-
Calculate the performance metrics based on the results.
| SST Parameter | Acceptance Criteria |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 |
| Theoretical Plates (N) | ≥ 2000 |
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards. Perform a linear regression analysis. Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.
HPLC-UV Workflow Diagram
Caption: HPLC-UV workflow for quantifying this compound.
Method Validation Summary (ICH Q2(R1))
The following table summarizes the expected performance characteristics of this HPLC-UV method based on ICH guidelines.[4][7]
| Validation Parameter | Expected Performance |
| Linearity (R²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0% |
| Specificity | No interference from blank or known impurities at the analyte's retention time. |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as quantifying trace-level impurities or analyzing samples in complex biological matrices, LC-MS/MS is the gold standard.[8]
Principle of Quantification
This method couples the separation power of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry.
-
Ionization : Electrospray Ionization (ESI) is used to gently generate gas-phase ions from the analyte eluting from the LC column. For a carboxylic acid, ESI in negative ion mode is highly efficient, forming the deprotonated molecule [M-H]⁻.
-
Multiple Reaction Monitoring (MRM) : MRM provides exceptional selectivity. The first quadrupole (Q1) is set to isolate only the parent ion of the analyte (e.g., m/z 215, corresponding to the [M-H]⁻ ion with the ⁷⁹Br isotope). This ion is then fragmented in the collision cell (Q2). The third quadrupole (Q3) is set to detect only a specific, characteristic fragment ion (e.g., m/z 171, corresponding to the loss of CO₂). This specific parent → fragment transition is a unique signature of the analyte, effectively filtering out noise and interferences from the sample matrix.[8]
Experimental Protocol: LC-MS/MS
-
Same as HPLC-UV method, but ensure all solvents and additives are LC-MS grade to minimize background ions.
-
An internal standard (IS) is recommended for optimal precision (e.g., an isotopically labeled version of the analyte or a structurally similar compound).
| Parameter | Condition |
| LC System | UHPLC system (e.g., Waters Acquity or Shimadzu Nexera) |
| Column | C18, 2.1 x 50 mm, 1.7 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Optimized for faster analysis (e.g., 3-5 minute total run time) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex 5500 or Waters Xevo TQ-S) |
| Ion Source | Electrospray Ionization (ESI), Negative Mode |
| Key MS Parameters | Capillary Voltage: -3.5 kV; Source Temp: 150°C; Desolvation Temp: 400°C |
| MRM Transitions | Analyte: 215.0 → 171.0 (Quantifier), 217.0 → 173.0 (Qualifier); IS: To be determined |
-
Standard Stock Solution (100 µg/mL): Prepare as in the HPLC-UV method.
-
Calibration Standards: Prepare a series of standards with much lower concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by diluting the stock solution. Add the internal standard to each standard and sample at a fixed concentration.
-
Sample Preparation: May require more rigorous cleanup depending on the matrix, such as solid-phase extraction (SPE) or protein precipitation for biological samples.[8]
LC-MS/MS Workflow Diagram
Caption: LC-MS/MS workflow for trace quantification of this compound.
Method Validation Summary (ICH Q2(R1))
The LC-MS/MS method provides significantly improved sensitivity compared to HPLC-UV.
| Validation Parameter | Expected Performance |
| Linearity (R²) | ≥ 0.995 (weighted regression may be needed) |
| Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 ng/mL |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Precision (RSD) | Intra-day: ≤ 5%; Inter-day: ≤ 10% |
| Specificity | Extremely high due to MRM detection. No matrix effects observed after validation. |
Alternative Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
While LC-based methods are generally preferred for a polar, non-volatile compound like this compound, GC-MS can be an alternative, particularly for identifying volatile impurities in the substance.
-
Principle : The carboxylic acid must first undergo derivatization to increase its volatility and thermal stability. A common approach is silylation, which converts the acidic proton of the -COOH group into a trimethylsilyl (TMS) ester.[9] The resulting derivative is amenable to GC separation and can be identified by its characteristic mass spectrum.
-
Application : This method is less suited for routine quantification due to the additional, potentially variable derivatization step. However, it is a powerful tool for structural confirmation and for use in broad, non-targeted screening for impurities. A published method for analyzing picolinic acids in biological samples utilized this approach.[10]
Comparative Summary of Analytical Techniques
| Feature | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |
| Primary Application | Assay, purity, major impurities | Trace-level impurities, bioanalysis | Impurity identification, structural confirmation |
| Selectivity | Moderate | Very High | High |
| Sensitivity (LOQ) | ~1 µg/mL (ppm) | ~0.1 ng/mL (ppb) | Variable, typically ng-level |
| Sample Preparation | Simple (dissolve and inject) | Moderate to complex (extraction may be needed) | Complex (requires chemical derivatization) |
| Throughput | High | High | Low to Moderate |
| Instrumentation Cost | Low | High | Moderate |
Conclusion
The accurate quantification of this compound is achievable through multiple robust analytical techniques. For routine quality control, assay, and determination of impurities at levels above 0.05%, the presented HPLC-UV method offers a perfect balance of performance, cost-effectiveness, and reliability. For applications demanding ultra-high sensitivity, such as trace impurity analysis in drug substances or pharmacokinetic studies in biological fluids, the LC-MS/MS method is unequivocally superior. The choice of method should be guided by the specific analytical requirements, including the expected concentration range of the analyte, the complexity of the sample matrix, and the intended purpose of the data, all within the framework of established regulatory guidelines.[11][12]
References
- 1. chemscene.com [chemscene.com]
- 2. Methyl 4-bromo-6-methylpicolinate | Benchchem [benchchem.com]
- 3. cormica.com [cormica.com]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. benchchem.com [benchchem.com]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Picolinic acid, TMS derivative [webbook.nist.gov]
- 10. ECNI GC-MS analysis of picolinic and quinolinic acids and their amides in human plasma, CSF, and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 12. fda.gov [fda.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-6-methylpicolinic Acid
Welcome to the technical support center for the synthesis of 4-bromo-6-methylpicolinic acid (CAS 886372-47-0)[1][2]. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical pyridine derivative as a versatile building block in medicinal and organic chemistry. We will address common challenges, side reactions, and troubleshooting strategies encountered during its synthesis, moving beyond simple protocols to explain the underlying chemical principles.
Overview of the Primary Synthetic Pathway
The most prevalent and scalable synthesis of this compound typically involves a multi-step process starting from 2,6-lutidine. The general strategy involves the oxidation of one methyl group, followed by regioselective bromination of the pyridine ring, and subsequent hydrolysis if an ester intermediate is used. The sequence of these steps can be altered, but each presents unique challenges.
Caption: Common synthetic workflow for this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the synthesis. Each answer provides an explanation of the underlying cause and offers practical, field-tested solutions.
Part 1: Oxidation of the 6-Methyl Group
Question 1: My oxidation of 2,6-lutidine with potassium permanganate (KMnO₄) gives a low yield of 6-methylpicolinic acid. What are the likely causes and how can I improve it?
Answer: Low yields in this oxidation step are common and typically stem from two primary issues: incomplete reaction or over-oxidation.
-
Causality (Incomplete Reaction): The oxidation of an alkyl side chain on a pyridine ring with KMnO₄ is a heterogeneous reaction and can be sluggish. Insufficient heating, incorrect stoichiometry, or too short a reaction time will result in unreacted starting material. The reaction requires careful temperature control, as the oxidation of the first methyl group to a carboxylate makes the second methyl group more resistant to oxidation.
-
Causality (Over-oxidation): While less common for the second methyl group, aggressive conditions (very high temperatures or a large excess of KMnO₄) can lead to the formation of pyridine-2,6-dicarboxylic acid (dipicolinic acid)[3]. This side product can complicate purification.
Troubleshooting & Protocol:
-
Stoichiometry Control: Use a carefully measured molar ratio of KMnO₄ to 2,6-lutidine. A ratio of approximately 2.0-2.5 equivalents of KMnO₄ is often optimal for mono-oxidation.
-
Temperature Management: Maintain the reaction temperature between 85-95°C[4]. The reaction is exothermic; therefore, KMnO₄ should be added portion-wise to a heated solution of the lutidine in water to maintain control[4].
-
Reaction Time: Allow for a sufficient reaction time, typically 1.5 to 3 hours, monitoring by TLC or GC-MS if possible[4].
-
Work-up Procedure: A critical and often problematic step is the work-up. The byproduct, manganese dioxide (MnO₂), forms a fine brown precipitate that can be difficult to filter.
-
Pro-Tip: After the reaction is complete (indicated by the disappearance of the purple permanganate color), cool the mixture and filter it through a pad of Celite® to remove the bulk of the MnO₂. Washing the Celite pad thoroughly with hot water is crucial to recover the product adsorbed onto the MnO₂. Alternatively, adding a small amount of sodium bisulfite (NaHSO₃) or oxalic acid can quench excess KMnO₄ and help solubilize some of the manganese salts, although this can complicate the subsequent extraction.
-
Part 2: Regioselective Bromination
The bromination step is arguably the most critical for determining the purity of the final product. The directing effects of the carboxylate (or ester) and methyl groups strongly favor substitution at the C-4 position, but side reactions can still occur.
Question 2: My final product is contaminated with an isomeric impurity. How can I improve the regioselectivity of the bromination?
Answer: The formation of isomeric impurities, such as 3-bromo- or 5-bromo-6-methylpicolinic acid derivatives, arises from a loss of regiocontrol during electrophilic aromatic substitution.
-
Causality: While the C-4 position is electronically and sterically favored, high reaction temperatures, the use of overly harsh brominating agents, or certain solvent effects can overcome this selectivity barrier. The pyridine nitrogen atom deactivates the ring towards electrophilic substitution, requiring specific conditions to achieve efficient and clean bromination.
Troubleshooting & Protocol:
-
Control Temperature: This is the most critical parameter. The reaction should be conducted at low to moderate temperatures, typically between 0°C and 25°C, to minimize the formation of undesired isomers.
-
Brominating Agent: Elemental bromine (Br₂) is the most commonly used reagent. Alternative brominating agents like N-Bromosuccinimide (NBS) are typically used for radical bromination of the methyl group and should be avoided unless benzylic bromination is desired. Using a pre-formed lutidine-bromine complex can sometimes offer milder reaction conditions and improved selectivity[5][6].
-
Solvent System: The reaction is often performed in water or a mixture of water and THF. Fuming sulfuric acid has also been reported as a medium for brominating lutidines, leading to excellent yields of nucleus-brominated products[7]. The choice of solvent can influence the reactivity of the bromine and the substrate.
| Parameter | Recommended Condition | Rationale for Selectivity |
| Temperature | 0–25°C | Minimizes energy available to overcome the activation barrier for substitution at less-favored positions. |
| Br₂ Stoichiometry | 1.1–1.5 equivalents | A slight excess ensures complete conversion without driving the reaction towards di-bromination. |
| Solvent | Water or H₂O/THF | Enhances bromine solubility and provides a moderately polar medium for the electrophilic substitution. |
Question 3: I am observing a significant amount of a di-brominated byproduct in my mass spec analysis. How can I prevent this?
Answer: Di-bromination is a classic example of over-reaction.
-
Causality: Although the first bromine atom introduced onto the pyridine ring is deactivating, forcing conditions (e.g., a large excess of bromine, high temperatures, or prolonged reaction times) can lead to a second electrophilic substitution, most likely at the C-3 or C-5 position. Search results indicate that di-brominated pyridines can form, with 2,5-dibromopyridine being a potential component in related systems[7].
Troubleshooting:
-
Strict Stoichiometry: Do not use a large excess of bromine. Carefully control the addition to 1.1-1.5 equivalents relative to your substrate.
-
Controlled Addition: Add the bromine dropwise to the reaction mixture at a low temperature (e.g., 0-5°C) to maintain a low instantaneous concentration of the electrophile.
-
Monitor the Reaction: Use TLC or LC-MS to monitor the progress of the reaction. Stop the reaction as soon as the starting material has been consumed to prevent the formation of the di-brominated product.
Caption: Desired reaction pathway versus common bromination side reactions.
Part 3: Final Hydrolysis Step
Question 4: The final hydrolysis of my methyl 4-bromo-6-methylpicolinate is incomplete or leads to degradation. What are the optimal conditions?
Answer: Ester hydrolysis is a standard transformation, but the electron-deficient nature of the pyridine ring and the presence of the bromo substituent can influence reactivity.
-
Causality (Incomplete Reaction): Insufficient time, temperature, or concentration of the acid/base catalyst can lead to incomplete hydrolysis. Basic hydrolysis is generally preferred as the resulting carboxylate is soluble in the aqueous phase, which can be easily separated from any unreacted ester.
-
Causality (Degradation): While generally stable, prolonged exposure to harsh acidic or basic conditions at high temperatures can potentially lead to side reactions, such as nucleophilic substitution of the bromine atom, although this typically requires more forcing conditions.
Troubleshooting & Protocol:
-
Basic Hydrolysis (Saponification):
-
Reagents: Use a 1-2 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a water/methanol or water/ethanol mixture.
-
Temperature: Gently reflux the mixture (60-80°C) and monitor the reaction by TLC until the starting ester spot disappears.
-
Work-up: After cooling, evaporate the alcohol co-solvent. The aqueous solution contains the sodium or potassium salt of your product. Wash with a non-polar organic solvent like ether or ethyl acetate to remove any non-acidic impurities. Finally, carefully acidify the aqueous layer with cold 1-6 M HCl to a pH of 3-4 to precipitate the final product, this compound[4]. Collect the solid by filtration.
-
-
Acidic Hydrolysis:
-
Reagents: Use a strong acid like 6 M HCl or H₂SO₄ in water.
-
Conditions: This method often requires higher temperatures and longer reaction times compared to basic hydrolysis.
-
Note: This method is generally less favorable due to the harsher conditions required and the potential for the product to be more soluble in the acidic aqueous phase, making extraction more challenging.
-
By carefully controlling the parameters outlined in this guide, researchers can effectively minimize side reactions and improve the yield and purity of this compound, a valuable intermediate for further chemical exploration.
References
- 1. chemscene.com [chemscene.com]
- 2. 886372-47-0|this compound|BLD Pharm [bldpharm.com]
- 3. Dipicolinic Acid as Intermediate for the Synthesis [univook.com]
- 4. CN104987308A - Preparation method for 5-bromine-2-picolinic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 4-Bromo-6-methylpicolinic Acid Stability and Storage
Answering researcher questions about the stability and storage of 4-Bromo-6-methylpicolinic acid.
Welcome to the technical support guide for this compound. As a Senior Application Scientist, I've designed this resource to provide you with in-depth knowledge and practical advice to ensure the integrity of this compound throughout your research. Proper handling and storage are paramount for obtaining reproducible and reliable experimental results. This guide addresses common questions and troubleshooting scenarios you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at 2-8°C (refrigerated)[1][2][3]. It is crucial to keep the container tightly sealed and to store it under an inert atmosphere, such as argon or nitrogen[1]. This minimizes exposure to moisture and oxygen, which can contribute to degradation over time.
Q2: How should I store the compound for short-term use?
For short-term storage or daily use, maintaining the refrigerated conditions of 2-8°C is still recommended[1][3]. Ensure the container is well-sealed after each use to prevent moisture absorption. If you frequently need small amounts, consider aliquoting the solid into smaller vials to avoid repeated warming and cooling of the entire batch, which can introduce moisture.
Q3: Is this compound sensitive to light?
While specific photostability data for this compound is not extensively published, brominated aromatic compounds can be susceptible to photodegradation[4]. The ICH guidelines for new active substances recommend photostability testing as part of stress testing[5]. As a precautionary measure, it is best practice to store the compound in an amber vial or a light-blocking container to minimize exposure to UV and visible light.
Q4: What is the recommended procedure for preparing a stock solution?
To prepare a stock solution, allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the solid. Use a high-purity, anhydrous solvent appropriate for your experimental needs. For guidance on solvent selection, see the following question. Once dissolved, the solution should be stored as recommended in Q6.
Q5: What solvents are compatible with this compound for preparing solutions?
Picolinic acid itself is very soluble in water and less so in ethanol and acetonitrile[6]. The solubility of this compound may vary. For many biological applications, DMSO or DMF are common choices for creating concentrated stock solutions, which can then be diluted into aqueous buffers. Always use anhydrous solvents to minimize the risk of hydrolysis, especially for the ester derivatives of this acid[2]. It is advisable to perform a small-scale solubility test with your chosen solvent before preparing a large stock solution.
Q6: How stable are solutions of this compound?
Solutions are generally less stable than the solid compound. The stability of this compound in solution depends on the solvent, pH, and storage temperature. Picolinic acids can undergo decarboxylation, a process that can be accelerated by heat and pH changes[7][8]. For optimal stability, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, filter-sterilize the solution, aliquot it into single-use vials, and store at -20°C or below. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This section addresses common experimental issues that may be linked to the stability of this compound.
Problem: Inconsistent or poor results in my assay.
If you are observing a loss of activity, variable IC50 values, or other inconsistencies, the integrity of your compound may be compromised.
Caption: Troubleshooting workflow for inconsistent experimental results.
-
Possible Cause: The compound may have degraded due to improper storage of the solid or instability of the solution.
-
Solution:
-
Verify that your solid material has been stored correctly (2-8°C, under inert gas, protected from light).
-
Prepare a fresh stock solution from a new aliquot of the solid.
-
If possible, analyze the purity of your stock solution using a suitable method like HPLC to check for degradation products.
-
If the problem persists, consider obtaining a new batch of the compound.
-
Problem: Visible changes in the appearance of the solid compound (e.g., color change, clumping).
-
Possible Cause: A change in color (e.g., from white/off-white to yellow or brown) or texture can indicate decomposition. Clumping may suggest moisture absorption.
-
Solution: Do not use the compound if you observe significant changes in its physical appearance. Discard it according to your institution's safety protocols and obtain a fresh supply.
Problem: Precipitation observed in my stock solution upon storage.
-
Possible Cause: This could be due to poor solubility of the compound in the chosen solvent at the storage temperature (e.g., -20°C). It could also be a result of degradation, leading to the formation of less soluble byproducts.
-
Solution:
-
Before cooling, ensure the compound is fully dissolved. You may need to gently warm the solution.
-
If precipitation occurs upon cooling, try preparing a less concentrated stock solution.
-
If you suspect degradation, prepare a fresh solution and use it immediately without storing it at low temperatures.
-
Scientific Background: Understanding the Stability of this compound
The stability of this compound is influenced by its chemical structure. As a derivative of picolinic acid (2-pyridinecarboxylic acid), it is susceptible to certain degradation pathways.
-
Thermal Decarboxylation: Picolinic acids can lose a molecule of carbon dioxide (CO2) from the carboxylic acid group, especially when heated[9][10]. This process, known as decarboxylation, leads to the formation of a different compound, in this case, a substituted pyridine, which will be inactive in your experiments. The rate of this reaction is influenced by temperature and the presence of other chemical groups on the pyridine ring[7][8]. Storing the compound at reduced temperatures (2-8°C) significantly slows down this process.
-
Photodecomposition: Aromatic compounds, particularly those containing halogens like bromine, can be sensitive to light. UV radiation can provide the energy to break chemical bonds, leading to the formation of reactive radical species and subsequent degradation products[4]. Storing the compound in the dark is a simple and effective way to prevent this.
Caption: Key factors influencing the stability of this compound.
Experimental Protocol: Preparation and Handling of a Stock Solution
This protocol outlines the best practices for preparing a stock solution to maintain the integrity of this compound.
-
Equilibration: Remove the vial of solid this compound from the refrigerator and place it in a desiccator at room temperature for at least 30 minutes. This prevents moisture from condensing on the cold solid when the vial is opened.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound into a new, clean vial.
-
Dissolution: Add the appropriate volume of anhydrous solvent (e.g., DMSO) to the vial to achieve the desired concentration.
-
Mixing: Mix the solution thoroughly using a vortex mixer until all the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used if necessary, but avoid excessive heat.
-
Storage:
-
For immediate use: Dilute the stock solution to the final working concentration in your experimental buffer.
-
For short-term storage: If the solution must be stored, aliquot it into single-use, light-protected vials. Purge the headspace with an inert gas like argon or nitrogen before sealing. Store at -20°C or -80°C.
-
-
Usage: When ready to use a frozen aliquot, thaw it quickly and use it immediately. Do not refreeze any unused portion of the thawed aliquot.
Summary of Storage Conditions
| Condition | Solid Compound | Stock Solution |
| Temperature | 2-8°C[1][3] | -20°C or -80°C |
| Atmosphere | Inert gas (Argon/Nitrogen)[1] | Inert gas overlay recommended |
| Light | Protect from light (amber vial) | Protect from light (amber vial) |
| Duration | Long-term | Short-term (prepare fresh if possible) |
| Container | Tightly sealed | Tightly sealed, single-use aliquots |
References
- 1. 4-BROMO-6-METHYL-PYRIDINE-2-CARBOXYLIC ACID | 886372-47-0 [amp.chemicalbook.com]
- 2. Methyl 4-bromo-6-methylpicolinate | Benchchem [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Solubility and Crystallization Studies of Picolinic Acid [mdpi.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. Hammick reaction - Wikipedia [en.wikipedia.org]
- 10. Decarboxylation - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Suzuki Coupling for 4-Bromo-6-methylpicolinic Acid
Welcome to the technical support center for the Suzuki-Miyaura coupling of 4-Bromo-6-methylpicolinic acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific cross-coupling reaction. Here, we move beyond generic protocols to provide in-depth, field-proven insights into optimizing your reaction conditions, troubleshooting common issues, and understanding the underlying chemical principles.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, yet its application to heteroaromatic substrates like this compound presents a unique set of challenges.[1][2] The presence of the nitrogen atom, the carboxylic acid functionality, and the specific substitution pattern all influence reactivity and can lead to undesired side reactions. This guide is structured to address these specific challenges in a practical, question-and-answer format, empowering you to achieve high yields and purity in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers face when setting up the Suzuki coupling for this compound.
Q1: What are the primary challenges associated with the Suzuki coupling of this compound?
A1: The main challenges stem from the electronic nature of the pyridine ring and the presence of the carboxylic acid group. The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity. The carboxylic acid can act as a base or a ligand, further complicating the catalytic cycle. Additionally, heteroaromatic boronic acids are often prone to protodeboronation, an undesired side reaction that cleaves the carbon-boron bond.[3]
Q2: Which palladium catalyst and ligand combination is most effective for this substrate?
A2: The choice of catalyst and ligand is critical for a successful reaction. For electron-deficient bromopyridines, palladium catalysts with electron-rich and bulky phosphine ligands are generally preferred.[1][4] Ligands such as SPhos, XPhos, and RuPhos have shown excellent performance in similar systems by promoting the oxidative addition step and stabilizing the catalytic species.[5] N-heterocyclic carbene (NHC)-based catalysts, like PEPPSI-IPr, are also highly effective for heteroaryl couplings and can offer superior activity at lower catalyst loadings.[4] A good starting point would be to screen a small panel of these modern ligands.
Q3: What is the optimal base for this reaction, and why is its choice so important?
A3: The base plays a multifaceted role in the Suzuki coupling.[6] It is required to activate the boronic acid for transmetalation.[7][8] For substrates with acidic protons, like our picolinic acid, a careful choice is necessary to avoid unwanted side reactions. Inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The strength of the base can influence the rate of both the desired coupling and undesired side reactions like protodeboronation.[9][10] For sensitive substrates, a weaker base like NaHCO₃ might be beneficial.[11] The choice of base can also affect the solubility of the reaction components.
Q4: Can I use a boronic acid, or should I opt for a boronic ester?
A4: While boronic acids are the traditional coupling partners, they can be unstable and susceptible to protodeboronation, especially with heteroaromatic systems.[2][3] Boronic esters, such as pinacol esters (Bpin), are generally more stable and can be purified by chromatography.[9][12] Using a boronic ester can lead to more reproducible results and higher yields, particularly in challenging couplings.[13] Some studies suggest that boronic esters can transmetalate directly without prior hydrolysis, while others propose hydrolysis to the boronic acid is necessary.[14][15] Regardless of the exact mechanism, their increased stability is a significant advantage.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the Suzuki coupling of this compound.
Problem 1: Low or No Conversion of Starting Material
Possible Causes & Recommended Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Catalyst Inactivity | The palladium catalyst may be poisoned by the pyridine nitrogen or the carboxylic acid. The chosen ligand may not be suitable for this specific substrate. | 1. Screen Ligands: Test a panel of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) or an NHC ligand (e.g., PEPPSI-IPr).[4][5] 2. Increase Catalyst Loading: Incrementally increase the catalyst loading from 1-2 mol% up to 5 mol%. 3. Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst to ensure the generation of the active Pd(0) species. |
| Inefficient Transmetalation | The base may not be strong enough to activate the boronic acid/ester, or the boronic acid itself may be unstable. | 1. Vary the Base: Screen different bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃.[16] 2. Use a Boronic Ester: Switch from a boronic acid to a more stable boronic ester (e.g., pinacol ester).[9][12] 3. Ensure Anhydrous Conditions (if necessary): While some water is often beneficial, excess water can promote protodeboronation.[12] Try running the reaction under strictly anhydrous conditions, especially when using boronic esters. |
| Low Reaction Temperature | The reaction may require more thermal energy to overcome the activation barrier, particularly for the oxidative addition step with an electron-deficient pyridine. | 1. Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. Monitor for decomposition. |
Problem 2: Significant Formation of Side Products
Common Side Products & Mitigation Strategies
| Side Product | Formation Mechanism | Mitigation Strategy |
| Protodeboronation Product (Arene-H) | The carbon-boron bond of the boronic acid is cleaved by a proton source, often facilitated by the base.[3][9] | 1. Use a Boronic Ester: Boronic esters are more resistant to protodeboronation.[3] 2. Use a Milder Base: Switch to a weaker base like NaHCO₃.[11] 3. Minimize Water Content: Use anhydrous solvents and reagents. 4. Faster Catalyst System: Employ a more active catalyst to ensure the rate of cross-coupling outcompetes the rate of protodeboronation.[13] |
| Homocoupling of Boronic Acid (Arene-Arene) | Two molecules of the boronic acid couple together, often promoted by oxygen. | 1. Degas Solvents Thoroughly: Sparge solvents with an inert gas (e.g., argon or nitrogen) before use. 2. Maintain an Inert Atmosphere: Run the reaction under a positive pressure of argon or nitrogen. |
| Dehalogenation of Starting Material (Pyridine-H) | The bromo-substituent is replaced by a hydrogen atom. This can occur via a hydride transfer to the palladium complex. | 1. Avoid Certain Solvents/Additives: Alcohols and amines can sometimes act as hydride sources.[12] 2. Optimize Ligand and Base: The choice of ligand and base can influence the propensity for dehalogenation. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for your optimization studies.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester (1.1 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., SPhos-Pd-G3, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane or 2-methyltetrahydrofuran)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid/ester, the palladium pre-catalyst, and the base.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and water.
-
Adjust the pH of the aqueous layer to acidic (pH ~3-4) with 1M HCl to protonate the picolinic acid product.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing the Process
Troubleshooting Logic Flow
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations [agris.fao.org]
- 16. researchgate.net [researchgate.net]
Navigating the Challenges of 4-Bromo-6-methylpicolinic Acid Solubility: A Technical Support Guide
Welcome to the technical support center for 4-Bromo-6-methylpicolinic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. Here, we will delve into the physicochemical properties of this compound, provide structured troubleshooting guidance, and answer frequently asked questions to facilitate the smooth progression of your experiments.
Understanding the Molecule: Physicochemical Properties
Before addressing solubility issues, it's crucial to understand the key characteristics of this compound.
| Property | Value | Significance for Solubility |
| Molecular Formula | C₇H₆BrNO₂ | Indicates the elemental composition. |
| Molecular Weight | 216.03 g/mol [1][2] | A moderate molecular weight, which doesn't inherently suggest poor solubility. |
| Predicted LogP | 1.85[1] | A positive LogP value suggests a degree of lipophilicity, indicating that it will have some solubility in organic solvents. |
| Hydrogen Bond Donors | 1[1] | The carboxylic acid group can donate a hydrogen bond. |
| Hydrogen Bond Acceptors | 2[1] | The nitrogen on the pyridine ring and the carbonyl oxygen can accept hydrogen bonds. |
| Topological Polar Surface Area (TPSA) | 50.19 Ų[1] | This value suggests moderate polarity, which can contribute to solubility in polar solvents. |
The structure of this compound contains both polar (carboxylic acid, pyridine nitrogen) and nonpolar (bromine, methyl group, aromatic ring) features. This amphiphilic nature is the primary reason for its variable and sometimes challenging solubility profile in different organic solvents.
Frequently Asked Questions (FAQs)
Here are some of the common questions our users encounter:
Q1: Why is my this compound not dissolving in [common organic solvent]?
The principle of "like dissolves like" is paramount here. The solubility of this compound is a delicate balance between its polar and nonpolar characteristics. While it has polar groups capable of hydrogen bonding, the presence of the bromine atom and the methyl group on the pyridine ring increases its lipophilicity compared to its parent compound, picolinic acid.
For instance, while picolinic acid itself is significantly less soluble in ethanol (protic polar) and acetonitrile (aprotic polar) compared to water[3][4][5], the addition of the bromo and methyl groups on this compound can further decrease its affinity for highly polar solvents. Conversely, in purely nonpolar solvents like hexanes, the polar carboxylic acid group will hinder solubility.
Q2: I've seen picolinic acid is highly soluble in water. Can I expect the same for this compound?
While the picolinic acid backbone suggests some water solubility, it is unlikely to be as high as the parent compound. The addition of the moderately lipophilic bromine and methyl groups will decrease its overall polarity and likely reduce its solubility in water. Picolinic acid has a reported solubility in water of approximately 862.5 g/kg at 20°C[3][4][5][6]. The solubility of this compound in water is expected to be substantially lower.
Q3: Can I heat the mixture to improve solubility?
Q4: Is it safe to handle this compound?
As with any chemical, proper safety precautions are essential. Based on data for similar compounds, it may cause skin and eye irritation[7][8][9]. Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[10][11]. Refer to the material safety data sheet (MSDS) for detailed safety information[8][9][10][11].
Troubleshooting Guide for Solubility Issues
If you are facing challenges in dissolving this compound, follow this systematic approach.
Step 1: Solvent Selection
The initial choice of solvent is critical. Based on the molecule's structure, a solvent with intermediate polarity is often a good starting point.
Recommended Starting Solvents:
-
Protic Solvents: Methanol, Ethanol, Isopropanol. These can both donate and accept hydrogen bonds, interacting favorably with the carboxylic acid group.
-
Aprotic Polar Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), Acetone. These can accept hydrogen bonds and have a good balance of polarity to solvate the molecule.
Step 2: Systematic Troubleshooting Workflow
If your initial solvent choice is unsuccessful, follow this workflow:
Caption: A stepwise workflow for troubleshooting the solubility of this compound.
Experimental Protocols
Protocol 1: Standard Dissolution Procedure
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add a small volume of the selected solvent (e.g., enough to cover the solid).
-
Agitate the mixture at room temperature for 5-10 minutes using a vortex mixer or a magnetic stirrer.
-
If the solid does not dissolve, add more solvent incrementally, with agitation, until the desired concentration is reached or it is clear that the compound is insoluble.
Protocol 2: Enhancing Solubility with Co-solvents
-
If the compound shows poor solubility in a primary solvent (e.g., ethanol), try adding a small percentage (e.g., 1-10% v/v) of a stronger, miscible co-solvent like DMSO or DMF.
-
Add the co-solvent dropwise while stirring and observe for dissolution. The presence of a small amount of water can also sometimes enhance the solubility of carboxylic acids in organic solvents[12].
Protocol 3: pH-Mediated Dissolution (for reactions where a salt is acceptable)
-
For applications in protic solvents where the free acid is not required, solubility can be significantly increased by forming a salt.
-
Suspend the this compound in the desired solvent (e.g., water, ethanol).
-
Add a suitable base (e.g., sodium hydroxide, potassium carbonate, or an organic base like triethylamine) dropwise or in small portions while stirring.
-
The formation of the carboxylate salt should lead to rapid dissolution. Be mindful that the pH of your final solution will be basic. This is a common technique for carboxylic acids that are poorly soluble in their protonated form[13].
Deeper Dive: The "Why" Behind the "How"
The troubleshooting steps are based on fundamental chemical principles:
-
Energy Input (Heating and Sonication): These methods provide the necessary activation energy to overcome the intermolecular forces in the solid crystal lattice, allowing the solvent molecules to interact and solvate the individual molecules of this compound.
-
Co-solvency: A single solvent may not have the optimal balance of polarity to dissolve a molecule with both polar and nonpolar regions. A co-solvent system can create a more favorable environment. For example, a less polar solvent can interact with the bromo-methylated pyridine ring, while a more polar co-solvent interacts with the carboxylic acid group.
-
Ionization: Carboxylic acids are generally more soluble in their ionized (deprotonated) salt form than their neutral form. The introduction of a charge enhances the interaction with polar solvents.
By systematically applying these techniques, you can overcome the solubility challenges posed by this compound and proceed with your research confidently.
References
- 1. chemscene.com [chemscene.com]
- 2. 4-BROMO-6-METHYL-PYRIDINE-2-CARBOXYLIC ACID | 886372-47-0 [amp.chemicalbook.com]
- 3. Solubility and Crystallization Studies of Picolinic Acid [mdpi.com]
- 4. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 5. researchgate.net [researchgate.net]
- 6. Picolinic acid, 99% | Fisher Scientific [fishersci.ca]
- 7. Ethyl 4-bromo-6-methylpicolinate | C9H10BrNO2 | CID 25208981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 4-Bromo-6-methylpicolinic Acid
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 4-Bromo-6-methylpicolinic acid. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this important synthetic intermediate. Our goal is to equip you with the scientific understanding and practical solutions needed to achieve high purity for your downstream applications.
Introduction to the Purification Challenges
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount for the success of subsequent reactions and the quality of the final product. The synthesis, typically involving the oxidation of 2,6-lutidine followed by regioselective bromination of the resulting 6-methylpicolinic acid, can lead to a range of impurities. These can include unreacted starting materials, over-brominated species, isomeric byproducts, and products of incomplete reactions.
This guide will walk you through a logical approach to identifying and removing these impurities, ensuring you obtain this compound of the desired purity for your research.
Troubleshooting Guide: Isolating High-Purity this compound
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Question 1: My final product shows a lower melting point than expected and the NMR spectrum is complex. What are the likely impurities?
Answer:
A depressed and broad melting point, along with a complex Nuclear Magnetic Resonance (NMR) spectrum, strongly suggests the presence of impurities. Based on the typical synthetic route, the most common culprits are:
-
Unreacted 6-methylpicolinic acid: This is a very common impurity if the bromination reaction has not gone to completion.
-
Over-brominated products: Dibromo-6-methylpicolinic acid species can form if the reaction conditions are too harsh or the stoichiometry of the brominating agent is not carefully controlled.
-
Isomeric impurities: While the directing effects of the methyl and carboxylic acid groups favor bromination at the 4-position, small amounts of other isomers, such as 2-bromo-6-methylpicolinic acid, may form.
-
Residual starting materials from the oxidation step: If the initial oxidation of 2,6-lutidine was incomplete, you might have residual 6-methyl-2-pyridinecarboxaldehyde.
To confirm the identity of these impurities, it is highly recommended to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and to carefully analyze the proton and carbon NMR spectra.[1]
Question 2: I've confirmed the presence of unreacted 6-methylpicolinic acid in my product. What is the best way to remove it?
Answer:
The presence of unreacted starting material is a common issue. Here are two effective strategies for its removal:
Method 1: Recrystallization
Recrystallization is often the most straightforward method for removing small to moderate amounts of unreacted 6-methylpicolinic acid. The key is to select an appropriate solvent system where the desired this compound has lower solubility than the impurity at room temperature but is soluble at elevated temperatures.
Recommended Solvent Systems for Recrystallization:
| Solvent System | Rationale |
| Methanol/Water | This compound is typically less soluble in this mixture at room temperature compared to the more polar 6-methylpicolinic acid. |
| Ethyl Acetate/Hexane | This system can also be effective. The desired product is dissolved in a minimal amount of hot ethyl acetate, and hexane is added dropwise until turbidity is observed. Upon cooling, the purified product should crystallize out. |
Experimental Protocol: Recrystallization using Methanol/Water
-
Dissolution: In a suitable flask, dissolve the impure this compound in a minimum amount of hot methanol.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Addition of Anti-solvent: While the methanol solution is still warm, slowly add water dropwise until the solution becomes slightly cloudy.
-
Cooling and Crystallization: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold methanol/water mixture, and dry them under vacuum.
Method 2: Column Chromatography
For larger quantities of impurity or when recrystallization is not effective, column chromatography is a reliable alternative.
Experimental Protocol: Silica Gel Column Chromatography
-
Stationary Phase: Use silica gel (60-120 mesh) as the stationary phase.
-
Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point. For example, you can start with 10% ethyl acetate in hexane and gradually increase the polarity to 30-40% ethyl acetate.
-
Loading: Dissolve the impure sample in a minimal amount of the initial mobile phase or a suitable solvent like dichloromethane and load it onto the column.
-
Elution: Elute the column with the mobile phase gradient, collecting fractions.
-
Analysis: Monitor the fractions by Thin-Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Question 3: My Mass Spectrometry analysis indicates the presence of a dibrominated species. How can I avoid its formation and remove it from my product?
Answer:
The formation of dibromo-6-methylpicolinic acid is a result of over-bromination. To prevent this, you should carefully control the reaction conditions:
-
Stoichiometry: Use a precise stoichiometry of the brominating agent (e.g., N-bromosuccinimide or bromine). A slight excess may be needed to drive the reaction to completion, but a large excess should be avoided.
-
Temperature: Perform the bromination at a controlled, lower temperature. Running the reaction at 0°C or even lower can help to minimize over-bromination.
-
Reaction Time: Monitor the reaction progress closely using TLC or HPLC and stop the reaction once the starting material is consumed.
To remove existing dibrominated impurities, column chromatography is the most effective method, as its separation power is generally superior to recrystallization for closely related compounds. Follow the same protocol as described for removing unreacted starting material, paying close attention to the separation of the product from the less polar dibrominated impurity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal way to store this compound to prevent degradation?
A1: this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation. The recommended storage temperature is typically 2-8°C.[2]
Q2: Can I use this compound directly after synthesis without purification?
A2: It is strongly discouraged to use the crude product without purification, especially in sensitive applications like drug development. Impurities can interfere with subsequent reactions, leading to lower yields, the formation of unwanted byproducts, and difficulties in purifying the final compound.
Q3: What analytical techniques are essential for assessing the purity of this compound?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
HPLC: To determine the percentage purity and detect the presence of impurities.
-
NMR (¹H and ¹³C): To confirm the structure of the desired product and identify the structures of any major impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify the molecular weights of impurities.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.
Q4: I am observing a byproduct with a lower molecular weight in my MS analysis. What could it be?
A4: A byproduct with a lower molecular weight could potentially be 4-Bromo-6-methylpyridine, which would result from the decarboxylation of the picolinic acid. While less common under standard bromination conditions, it can occur, particularly if the reaction is heated for an extended period. The Hammick reaction describes the thermal decarboxylation of α-picolinic acids.[3]
Visualizing the Purification Workflow
To aid in selecting the appropriate purification strategy, the following decision tree can be used.
Caption: Decision tree for selecting a purification method.
References
Technical Support Center: A Guide to Scaling Up the Synthesis of 4-Bromo-6-methylpicolinic Acid
Welcome to the technical support center for the synthesis of 4-bromo-6-methylpicolinic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to address the specific challenges you may encounter during your experimental work.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis and scale-up of this compound, providing insights into their root causes and practical solutions.
Problem 1: Low Yield of this compound
Question: We are experiencing a significant drop in yield for the synthesis of this compound upon scaling up from a lab-scale (grams) to a pilot-plant scale (kilograms). What are the likely causes and how can we mitigate this?
Answer: A decrease in yield during scale-up is a common challenge and can be attributed to several factors that are often masked at a smaller scale. Here’s a breakdown of potential causes and actionable solutions:
-
Inadequate Mixing and Mass Transfer: In larger reactors, achieving homogenous mixing is more challenging. This can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions and incomplete conversion of the starting material.
-
Solution:
-
Optimize Agitation: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the stirring speed is optimized for the vessel geometry and reaction mass. Computational Fluid Dynamics (CFD) modeling can be a valuable tool for predicting and optimizing mixing in large reactors.
-
Controlled Reagent Addition: Implement a slow, subsurface addition of the brominating agent. This helps to maintain a low instantaneous concentration of the reagent and allows for better dissipation of the heat of reaction.
-
-
-
Poor Temperature Control: The bromination of pyridine derivatives is an exothermic reaction. Inadequate heat removal on a larger scale can lead to a temperature increase, which can accelerate the rate of side reactions, such as di-bromination.
-
Solution:
-
Reactor Jacketing and Cooling Systems: Ensure your reactor's cooling system is capable of handling the heat load of the reaction. Consider using a more efficient heat transfer fluid or lowering the coolant temperature.
-
Semi-batch Process: A semi-batch process, where one reactant is added portion-wise or continuously to the other, allows for better control over the reaction temperature.
-
-
-
Incomplete Reaction: Reaction times that are sufficient on a small scale may not be adequate for larger batches due to slower mass transfer.
-
Solution:
-
Reaction Monitoring: Implement in-process controls (IPCs) such as HPLC or UPLC to monitor the consumption of the starting material and the formation of the product. Continue the reaction until the desired conversion is achieved.
-
-
Problem 2: Formation of Di-brominated and Other Impurities
Question: Our final product is contaminated with significant amounts of di-brominated byproducts and other unidentified impurities. How can we improve the selectivity of the bromination reaction?
Answer: The formation of di-brominated and other impurities is a common issue in the synthesis of this compound, primarily due to the electrophilic nature of the bromination reaction on an activated pyridine ring. Here's how to address this:
-
Understanding the Reaction Mechanism: The pyridine ring is electron-deficient, but the methyl and carboxylic acid/ester groups are activating and directing. The methyl group at the 6-position and the ester at the 2-position direct the incoming electrophile (bromine) to the 4-position.[1] However, over-bromination can occur if the reaction conditions are not carefully controlled. The mechanism of electrophilic aromatic substitution on pyridine derivatives is a key concept to understand for controlling selectivity.[2][3]
-
Choice of Brominating Agent: The choice of brominating agent can significantly impact the selectivity of the reaction.
-
Elemental Bromine (Br₂): Often used with a Lewis acid or in oleum, it is a powerful brominating agent but can be less selective and difficult to handle on a large scale.[4]
-
N-Bromosuccinimide (NBS): A solid reagent that is often easier to handle and can provide better selectivity in some cases. However, its use can also present thermal hazards, especially with certain solvents.
-
-
Reaction Conditions Optimization:
-
Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a slight excess (e.g., 1.05-1.1 equivalents) is common, but a large excess should be avoided.
-
Temperature: Maintain a low reaction temperature (typically 0-10 °C) to minimize the rate of side reactions.
-
Solvent: The choice of solvent can influence the reactivity and selectivity. Aprotic solvents are commonly used.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic route involves a two-step process:
-
Esterification: 6-methylpicolinic acid is first converted to its methyl or ethyl ester, typically methyl 6-methylpicolinate. This is done to protect the carboxylic acid group and to improve the solubility of the starting material in organic solvents.
-
Bromination: The methyl 6-methylpicolinate is then subjected to electrophilic bromination to introduce a bromine atom at the 4-position of the pyridine ring.[1]
-
Hydrolysis: The resulting methyl 4-bromo-6-methylpicolinate is then hydrolyzed to the final product, this compound.
Q2: What are the key safety considerations when scaling up this synthesis?
A2: Scaling up any chemical process requires a thorough safety assessment. For the synthesis of this compound, the following are critical:
-
Thermal Hazards: The bromination step is exothermic and can pose a risk of thermal runaway if not properly controlled. A thorough understanding of the reaction's thermal profile, including the heat of reaction and the maximum temperature of the synthetic reaction (MTSR), is essential. Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) studies are highly recommended.
-
Handling of Bromine: Elemental bromine is highly corrosive, toxic, and volatile. Appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems) are mandatory.
-
Quenching of the Reaction: The quenching of the reaction, especially when using strong acids or reactive brominating agents, must be done carefully and with adequate cooling to prevent a sudden exotherm.
Q3: How can the final product be purified on a large scale?
A3: Purification of this compound on a large scale typically involves crystallization. The choice of solvent is critical for achieving high purity and yield.
-
Solvent Screening: A solvent screen should be performed to identify a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Crystallization Process Control: The cooling rate, agitation, and seeding strategy should be carefully controlled to obtain a crystalline product with a desirable particle size distribution, which will facilitate filtration and drying.
-
Washing: The filter cake should be washed with a cold, appropriate solvent to remove any residual impurities.
Data and Protocols
Table 1: Comparison of Brominating Agents for the Synthesis of Methyl 4-bromo-6-methylpicolinate
| Brominating Agent | Reaction Conditions | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Br₂ / Oleum | 0-10 °C, 2-4 h | 70-80 | High reactivity, relatively low cost | Corrosive, hazardous, potential for over-bromination |
| NBS | Aprotic solvent, 0-25 °C, 4-8 h | 65-75 | Solid, easier to handle | Can be less reactive, potential thermal hazards with certain solvents |
| DBDMH | Aprotic solvent, 20-40 °C, 6-12 h | 60-70 | Solid, stable | Slower reaction times, may require higher temperatures |
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Methyl 4-bromo-6-methylpicolinate
-
To a stirred solution of methyl 6-methylpicolinate (1.0 eq) in a suitable solvent (e.g., concentrated sulfuric acid or oleum) in a reactor equipped with a temperature probe and an addition funnel, cool the mixture to 0-5 °C.
-
Slowly add elemental bromine (1.05 eq) to the reaction mixture, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0-10 °C for 2-4 hours, monitoring the reaction progress by HPLC.
-
Upon completion, carefully quench the reaction by pouring it onto ice.
-
Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) to a pH of 7-8.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 4-bromo-6-methylpicolinate.
Step 2: Hydrolysis to this compound
-
Dissolve the crude methyl 4-bromo-6-methylpicolinate in a mixture of a suitable solvent (e.g., methanol or ethanol) and water.
-
Add a base (e.g., sodium hydroxide or lithium hydroxide, 1.5-2.0 eq) to the solution.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by HPLC.
-
After completion, cool the reaction mixture to room temperature and acidify with a suitable acid (e.g., hydrochloric acid) to a pH of 3-4.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the filter cake with cold water and dry under vacuum to obtain this compound.
Visualizations
Diagram 1: Synthetic Pathway
Caption: Synthetic route to this compound.
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting workflow for low product yield.
References
Validation & Comparative
A Comparative Guide to Suzuki Coupling: 4-Bromo-6-methylpicolinic Acid vs. 4-Chloro-6-methylpicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3][4] In the synthesis of complex molecules, particularly within drug discovery, the choice of starting materials is paramount. This guide provides an in-depth comparison of two common building blocks: 4-Bromo-6-methylpicolinic acid and 4-Chloro-6-methylpicolinic acid, focusing on their performance and reactivity in the Suzuki coupling.
The Decisive Step: Understanding Halide Reactivity
The fundamental difference in performance between aryl bromides and aryl chlorides in Suzuki coupling lies in the first and often rate-determining step of the catalytic cycle: oxidative addition .[5][6] In this step, the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond.
The general reactivity trend for halides in this reaction is: I > Br > Cl .[3][4]
This trend is dictated by bond dissociation energy. The Carbon-Bromine (C-Br) bond is weaker and more polarizable than the Carbon-Chlorine (C-Cl) bond. Consequently, this compound will undergo oxidative addition more readily and under milder conditions than its chloro- counterpart.[7][8] Activating the more robust C-Cl bond of 4-chloro-6-methylpicolinic acid typically necessitates more specialized and powerful catalytic systems.[9][10][11][12][13]
The Catalytic Cycle: Oxidative Addition as the Gatekeeper
The Suzuki-Miyaura coupling follows a well-defined catalytic cycle. The initial oxidative addition is crucial, as the subsequent steps of transmetalation (where the organic group is transferred from the boron reagent to palladium) and reductive elimination (which forms the new C-C bond and regenerates the catalyst) cannot proceed until the palladium has inserted into the C-X bond.[4][14]
Comparative Performance: A Data-Driven Analysis
While a direct, side-by-side comparison for these exact picolinic acid substrates is not consolidated in a single report, the well-established principles of halide reactivity allow for a reliable comparison based on analogous systems reported in the literature. Aryl bromides consistently require less demanding conditions than their chloride counterparts.
| Parameter | This compound (Typical Conditions) | 4-Chloro-6-methylpicolinic Acid (Typical Conditions) | Causality & Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/PPh₃ | Pd(OAc)₂ or Pd₂(dba)₃ with specialized ligands | The weaker C-Br bond allows for oxidative addition with simpler, less electron-rich phosphine ligands like triphenylphosphine (PPh₃).[15] |
| Ligand | Standard Phosphines (e.g., PPh₃) | Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs) | The strong C-Cl bond requires a highly electron-rich palladium center to facilitate oxidative addition. Bulky ligands promote the formation of a reactive, monoligated Pd(0) species.[1][12][16][17] |
| Catalyst Loading | 1-5 mol% | 0.5-3 mol% (with advanced ligands) | While seemingly lower, the cost and sensitivity of advanced ligands are significant factors. The higher efficiency of modern catalysts can sometimes reduce required loading.[10][13] |
| Temperature | 80-100 °C | 100-120 °C or higher | Higher thermal energy is needed to overcome the larger activation barrier for C-Cl bond cleavage.[18][19] |
| Reaction Time | 4-12 hours | 12-24 hours | The slower rate of oxidative addition for chlorides typically leads to longer reaction times to achieve comparable conversion.[8] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | K₃PO₄, Cs₂CO₃, KOtBu | Stronger bases are often employed for chlorides to accelerate the transmetalation step, which can become rate-limiting if oxidative addition is sufficiently fast. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Dioxane/H₂O, Toluene, THF | Solvent choice is often similar, aiming to dissolve both the organic substrates and the inorganic base.[3] |
| Yield | Generally Good to Excellent | Variable; Highly dependent on catalyst system | With an optimized catalyst system, yields for chlorides can be excellent. However, without it, reactions can be sluggish and result in low yields or decomposition.[9][10] |
Experimental Protocols: A Practical Guide
The following protocols are representative examples. Note: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen).[15][20]
Protocol 1: Suzuki Coupling of this compound
This protocol uses a standard, commercially available palladium catalyst.
Step-by-Step Methodology:
-
Reagent Preparation: To a Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).
-
Inerting: Cap the flask, then evacuate and backfill with argon. Repeat this cycle three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio) via syringe.
-
Heating: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 6-12 hours.
-
Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling of 4-Chloro-6-methylpicolinic Acid
This protocol requires a more advanced catalyst system to activate the C-Cl bond.
Step-by-Step Methodology:
-
Reagent Preparation: To a Schlenk flask, add 4-chloro-6-methylpicolinic acid (1.0 equiv), the arylboronic acid (1.3 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Precursor & Ligand: Add palladium(II) acetate (Pd(OAc)₂, 1-2 mol%) and a specialized ligand such as SPhos (2-4 mol%).
-
Inerting: Cap the flask, then evacuate and backfill with argon. Repeat this cycle three times.
-
Solvent Addition: Add degassed, anhydrous 1,4-dioxane via syringe.
-
Heating: Immerse the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Track the reaction progress by LC-MS.
-
Workup and Purification: Follow steps 7 and 8 from Protocol 1.
Conclusion and Strategic Recommendations
The choice between 4-bromo- and 4-chloro-6-methylpicolinic acid is a trade-off between reactivity and substrate cost/availability.
-
Choose this compound for:
-
Rapid synthesis and process development: The higher reactivity allows for milder conditions, faster reaction times, and the use of cheaper, more common palladium catalysts.
-
Projects with sensitive functional groups: Milder heating reduces the risk of side reactions or decomposition of other functional groups in the molecule.
-
-
Choose 4-Chloro-6-methylpicolinic acid when:
-
Cost is a primary driver: Chloro-aromatics are often significantly less expensive than their bromo- counterparts, making them attractive for large-scale synthesis.
-
The bromo-analog is unavailable: In some cases, the chloro- derivative may be more readily accessible commercially.
-
Access to advanced catalyst systems is available: Successful coupling of the chloro-substrate is contingent on using more sophisticated (and expensive) electron-rich, bulky phosphine ligands.
-
Ultimately, the decision rests on a balance of economic considerations, project timelines, and the chemical complexity of the target molecule. For initial discovery efforts and small-scale synthesis, the reliability and ease of use of the bromo-derivative often make it the superior choice. For large-scale manufacturing where cost per kilogram is critical, the investment in developing a robust process for the chloro-derivative is often justified.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. New Air-Stable Catalysts for General and Efficient Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides [organic-chemistry.org]
- 11. A highly active catalytic system for Suzuki-Miyaura cross-coupling reactions of aryl and heteroaryl chlorides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. m.youtube.com [m.youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 4-Bromo-6-methylpicolinic Acid Derivatives
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties[1]. This guide provides a comparative analysis of the potential biological activities of derivatives of 4-Bromo-6-methylpicolinic acid, a strategically functionalized pyridine carboxylic acid. By examining structurally related compounds, we will explore the therapeutic promise of its amide, ester, and hydrazide derivatives, supported by experimental data from analogous series and detailed protocols for in vitro evaluation.
The this compound Scaffold: A Platform for Therapeutic Innovation
This compound serves as a versatile starting material for the synthesis of a diverse library of bioactive compounds. The pyridine ring is a well-established pharmacophore, and the substituents on this particular scaffold offer distinct advantages for medicinal chemistry exploration:
-
The picolinic acid moiety is known to act as a bidentate chelating agent, a property that can be harnessed for the inhibition of metalloenzymes[2].
-
The bromine atom at the 4-position provides a handle for further synthetic modifications, such as cross-coupling reactions, allowing for the introduction of additional functionalities to modulate biological activity and pharmacokinetic properties.
-
The methyl group at the 6-position can influence the steric and electronic properties of the molecule, potentially enhancing binding to target proteins.
This guide will focus on three primary classes of derivatives that can be readily synthesized from the parent carboxylic acid: amides, esters, and hydrazides.
Anticancer Activity: A Focus on Picolinamide Derivatives
While direct experimental data for 4-Bromo-6-methylpicolinamide derivatives is limited in publicly available literature, extensive research on structurally similar picolinamides provides compelling evidence for their potential as potent anticancer agents.
Comparative Analysis of N-Substituted Picolinamides
Studies on N-methylpicolinamide-4-thiol derivatives have revealed significant anti-proliferative activity against a range of human cancer cell lines. One standout compound, 6p (4-(4-(3-Fluorobenzamido)phenylthio)-N-methylpicolinamide) , demonstrated broad-spectrum cytotoxicity with IC50 values below 10 µM, surpassing the efficacy of the approved drug sorafenib in several cancer cell lines[3].
Another series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives also showed promising anticancer effects. Compound 5q from this series not only inhibited the proliferation of HepG2 (liver cancer) and HCT116 (colon cancer) cell lines at low micromolar concentrations but also demonstrated in vivo efficacy in a colon carcinoma mouse model[4].
These findings strongly suggest that the N-methylpicolinamide core, which would be present in N-methyl-4-bromo-6-methylpicolinamide, is a promising scaffold for anticancer drug development. The biological activity is likely influenced by the nature of the substituent at the 4-position of the pyridine ring, which in our case is a bromine atom.
Table 1: In Vitro Anticancer Activity of a Potent N-Methylpicolinamide-4-thiol Derivative (Compound 6p)
| Cancer Cell Line | Tissue of Origin | IC50 (µM) of Compound 6p[3] | IC50 (µM) of Sorafenib[3] |
| HepG2 | Liver | 6.41 | >10 |
| HCT-116 | Colon | 7.91 | >10 |
| SW480 | Colon | 8.16 | >10 |
| SPC-A1 | Lung | 9.33 | >10 |
| A375 | Melanoma | 8.81 | >10 |
Proposed Mechanism of Action: Kinase Inhibition and Apoptosis Induction
The anticancer activity of picolinamide derivatives is often linked to the inhibition of key cellular signaling pathways. Compound 6p was identified as a selective inhibitor of Aurora-B kinase, a crucial regulator of mitosis[3]. Overexpression of Aurora kinases is common in many human tumors, making them attractive targets for cancer therapy[3]. Molecular docking studies suggest that the picolinamide scaffold can fit into the ATP-binding pocket of Aurora-B kinase, leading to cell cycle arrest and apoptosis[3].
Furthermore, compound 5q was found to suppress angiogenesis and induce apoptosis and necrosis in vivo[4]. This dual mechanism of action, targeting both tumor cell proliferation and the tumor microenvironment, is a hallmark of effective anticancer agents.
Caption: Proposed anticancer mechanisms of action for 4-Bromo-6-methylpicolinamide derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and determine the cytotoxic potential of a compound.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Exploring a Broad Spectrum of Action
Picolinic acid and its derivatives have long been recognized for their antimicrobial properties, which are often attributed to their ability to chelate essential metal ions required for microbial growth.
Comparative Analysis of Brominated Aromatic Amides
Table 2: Antibacterial Activity of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its Derivatives against XDR S. Typhi
| Compound | MIC (µg/mL)[5] |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | 125 |
| Derivative 5b | 62.5 |
| Derivative 5c | 62.5 |
| Derivative 5d | 31.25 |
| Ciprofloxacin (Control) | 1.95 |
The data indicates that the brominated aromatic amide scaffold possesses antibacterial activity, and further modifications can enhance this potency. It is plausible that derivatives of this compound could exhibit similar or even improved antimicrobial effects due to the presence of the picolinic acid moiety.
Proposed Mechanism of Action: Enzyme Inhibition and Metal Chelation
The antimicrobial activity of picolinic acid derivatives is often linked to their ability to inhibit essential bacterial enzymes. The picolinate core can function as a metal-binding pharmacophore, interacting with metal ions in the active sites of enzymes and disrupting their function[2]. One such class of enzymes is the metallo-β-lactamases, which are responsible for antibiotic resistance in many pathogenic bacteria[2]. By chelating the zinc ions in the active site of these enzymes, picolinic acid derivatives can restore the efficacy of β-lactam antibiotics.
Caption: Proposed mechanism of metallo-β-lactamase inhibition by picolinic acid derivatives.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Prepare a two-fold serial dilution of the this compound derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Future Directions and Therapeutic Potential
The derivatives of this compound represent a promising class of compounds with the potential for significant biological activity. The existing literature on structurally related picolinamides and brominated aromatic amides provides a strong rationale for their further investigation as anticancer and antimicrobial agents.
Future research should focus on the synthesis of a focused library of this compound amides, esters, and hydrazides, followed by systematic in vitro screening using the protocols outlined in this guide. Promising lead compounds should then be advanced to in vivo studies to evaluate their efficacy and safety profiles. The exploration of their mechanisms of action will be crucial for optimizing their therapeutic potential and developing the next generation of targeted therapies.
References
- 1. Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)- N-methylpicolinamide Derivatives as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to 4-Bromo-6-methylpicolinic Acid and Its Structural Analogues for Researchers in Drug Discovery
For researchers, scientists, and drug development professionals navigating the landscape of heterocyclic chemistry, picolinic acid derivatives represent a versatile scaffold with significant therapeutic potential. Among these, 4-Bromo-6-methylpicolinic acid has emerged as a key building block in the synthesis of bioactive molecules, particularly as inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics. This guide provides an in-depth, objective comparison of this compound with its key structural analogues, focusing on their synthesis, physicochemical properties, and biological activity. Where direct comparative data is unavailable, this guide proposes standardized experimental protocols to enable researchers to generate robust and comparable datasets.
Introduction to this compound
This compound is a pyridine carboxylic acid derivative characterized by a bromine atom at the 4-position and a methyl group at the 6-position of the pyridine ring.[1] This substitution pattern imparts specific electronic and steric properties that are crucial for its reactivity and biological interactions. The bromine atom serves as a valuable synthetic handle for various cross-coupling reactions, enabling the facile introduction of diverse functionalities to build complex molecular architectures. The picolinic acid moiety itself is a known metal-chelating pharmacophore, a property that is central to its mechanism of action as an MBL inhibitor.[2]
Structural Analogues: A Comparative Overview
The performance of a lead compound can often be fine-tuned by systematic modification of its structure. This guide focuses on the comparison of this compound with its close structural analogues where the bromine atom is replaced by other halogens (Fluorine, Chlorine, Iodine) or hydrogen. Understanding the impact of these substitutions is critical for optimizing potency, selectivity, and pharmacokinetic properties.
Table 1: Key Structural Analogues of this compound
| Compound Name | Structure | Key Differences from this compound |
| 4-Fluoro-6-methylpicolinic acid | Bromine replaced by Fluorine | |
| 4-Chloro-6-methylpicolinic acid | Bromine replaced by Chlorine | |
| 4-Iodo-6-methylpicolinic acid | Bromine replaced by Iodine | |
| 6-Methylpicolinic acid | Bromine replaced by Hydrogen |
Synthesis and Chemical Reactivity: A Comparative Perspective
The synthesis of 4-halo-6-methylpicolinic acids typically involves the oxidation of the corresponding 2,4-dihalo-6-methylpyridines or a halogenation reaction on a pre-formed picolinic acid scaffold. While specific yields and reaction conditions can vary, the choice of halogenating agent and reaction pathway is critical in determining the overall efficiency.
General Synthetic Workflow
The following diagram outlines a general synthetic approach for 4-halo-6-methylpicolinic acids.
Caption: A generalized synthetic route to 4-halo-6-methylpicolinic acids.
Comparative Synthesis Insights
-
Fluorination: The synthesis of 4-fluoro analogues can be challenging due to the high reactivity of fluorinating agents. A common strategy involves the use of reagents like Selectfluor® on a suitable precursor.
-
Chlorination and Bromination: These reactions are generally more straightforward and can be achieved using elemental chlorine or bromine, or N-halosuccinimides (NCS/NBS).
-
Iodination: Iodination can be accomplished with iodine in the presence of an oxidizing agent or using N-iodosuccinimide (NIS).
For a rigorous comparison, it is recommended to perform the synthesis of all analogues under standardized conditions to obtain directly comparable yield and purity data.
Physicochemical Properties: Impact of Halogen Substitution
The nature of the halogen at the 4-position significantly influences the physicochemical properties of the molecule, which in turn affects its pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME).
Table 2: Predicted Physicochemical Properties of 4-Halo-6-methylpicolinic Acids
| Compound | Molecular Weight ( g/mol ) | Predicted logP | Predicted pKa |
| 4-Fluoro-6-methylpicolinic acid | 155.13 | 1.3 | ~3.5 |
| 4-Chloro-6-methylpicolinic acid | 171.58 | 1.7 | ~3.4 |
| This compound | 216.03 | 1.9 | ~3.4 |
| 4-Iodo-6-methylpicolinic acid | 263.03 | 2.3 | ~3.4 |
| 6-Methylpicolinic acid | 137.14 | 1.1 | ~3.6 |
*Note: These are predicted values using computational models. Experimental determination is highly recommended.
Key Physicochemical Considerations:
-
Lipophilicity (logP): The lipophilicity generally increases with the size of the halogen (I > Br > Cl > F). This property is crucial for membrane permeability and can impact cell penetration and oral absorption.[3][4]
-
Acidity (pKa): The pKa of the carboxylic acid is influenced by the electron-withdrawing nature of the halogen. While the predicted values are similar, subtle differences can affect the ionization state at physiological pH, which in turn influences solubility and receptor binding.
Experimental Protocol: Determination of pKa by Potentiometric Titration
To obtain accurate and comparable pKa values, a standardized potentiometric titration protocol is essential.
Objective: To determine the acid dissociation constant (pKa) of 4-halo-6-methylpicolinic acid analogues.
Materials:
-
4-halo-6-methylpicolinic acid analogue (high purity)
-
0.1 M NaOH solution (standardized)
-
0.1 M HCl solution (standardized)
-
0.15 M KCl solution (for maintaining ionic strength)
-
Deionized water
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Nitrogen gas
Procedure:
-
Sample Preparation: Prepare a 1 mM solution of the picolinic acid analogue in deionized water.
-
Acidification: Take a 20 mL aliquot of the sample solution and acidify to a pH of approximately 1.8-2.0 with 0.1 M HCl.
-
Inert Atmosphere: Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved CO2. Maintain a nitrogen blanket over the solution throughout the titration.
-
Titration: Titrate the solution with standardized 0.1 M NaOH, adding the titrant in small increments (e.g., 0.05-0.1 mL).
-
Data Recording: Record the pH value after each addition of NaOH, allowing the reading to stabilize.
-
Endpoint: Continue the titration until the pH reaches approximately 12-12.5.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point. For more accurate determination, calculate the first and second derivatives of the titration curve.
-
Replicates: Perform the titration in triplicate for each analogue to ensure reproducibility.
Experimental Protocol: Determination of logP by Shake-Flask Method
The shake-flask method is a classic and reliable technique for determining the octanol-water partition coefficient (logP).
Objective: To experimentally determine the logP of 4-halo-6-methylpicolinic acid analogues.
Materials:
-
4-halo-6-methylpicolinic acid analogue (high purity)
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC for concentration analysis
Procedure:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the phases to separate overnight.
-
Sample Preparation: Prepare a stock solution of the analogue in the aqueous phase (or a suitable co-solvent that is then diluted). The final concentration should be within the linear range of the analytical method.
-
Partitioning: In a centrifuge tube, combine equal volumes of the pre-saturated n-octanol and the aqueous solution of the analogue.
-
Equilibration: Shake the tube vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Measurement: Carefully withdraw an aliquot from both the aqueous and the octanol phases. Determine the concentration of the analogue in each phase using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
-
Replicates: Perform the experiment in triplicate for each analogue.
Biological Activity: Inhibition of Metallo-β-Lactamases
A primary therapeutic application for picolinic acid derivatives is the inhibition of metallo-β-lactamases (MBLs), such as New Delhi Metallo-β-lactamase 1 (NDM-1). These enzymes utilize zinc ions in their active site to hydrolyze β-lactam antibiotics. The picolinic acid scaffold can effectively chelate these zinc ions, thereby inhibiting enzyme activity.
Mechanism of Action
The proposed mechanism of inhibition involves the coordination of the carboxylate and the pyridine nitrogen of the picolinic acid moiety to the zinc ions in the MBL active site. This binding event prevents the substrate (β-lactam antibiotic) from accessing the catalytic center.
Caption: Simplified schematic of MBL inhibition by picolinic acid analogues.
Comparative Biological Activity Data
While a direct comparative study of the 4-halo-6-methylpicolinic acids against a specific MBL is not available in the reviewed literature, studies on related picolinic acid derivatives provide valuable insights. For instance, dipicolinic acid derivatives have shown potent inhibition of NDM-1, with some compounds exhibiting IC50 values in the nanomolar range.[5] One study reported an IC50 value of 80 nM for a dipicolinic acid derivative against NDM-1.[5] Another study on 6-phosphonomethylpyridine-2-carboxylates reported IC50 values ranging from 0.3 to 7.2 µM against various MBLs.[6]
To facilitate a direct comparison, it is imperative to test the 4-halo-6-methylpicolinic acid series in a standardized enzyme inhibition assay.
Experimental Protocol: Metallo-β-Lactamase (NDM-1) Inhibition Assay
This protocol outlines a general procedure for determining the IC50 values of the picolinic acid analogues against NDM-1.
Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-halo-6-methylpicolinic acid analogues against NDM-1.
Materials:
-
Recombinant NDM-1 enzyme
-
Substrate: Imipenem or Meropenem
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnCl2)
-
4-halo-6-methylpicolinic acid analogues (dissolved in a suitable solvent like DMSO)
-
96-well UV-transparent microplates
-
Microplate reader capable of measuring absorbance in the UV range
Procedure:
-
Enzyme and Substrate Preparation: Prepare working solutions of NDM-1 and the substrate in the assay buffer.
-
Inhibitor Dilution Series: Prepare a serial dilution of each picolinic acid analogue in the assay buffer.
-
Assay Setup: In the wells of the microplate, add the assay buffer, the inhibitor solution (at various concentrations), and the NDM-1 enzyme solution. Include controls with no inhibitor and no enzyme.
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately measure the change in absorbance over time at the appropriate wavelength for the substrate (e.g., ~297 nm for imipenem). The rate of hydrolysis is proportional to the decrease in absorbance.
-
Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC50 value.
-
Replicates: Perform all measurements in triplicate.
Conclusion and Future Directions
This compound and its structural analogues are a promising class of compounds for the development of novel therapeutics, particularly as inhibitors of metallo-β-lactamases. This guide has highlighted the key differences in their synthesis, physicochemical properties, and potential biological activities.
While existing literature provides a strong foundation, there is a clear need for direct, head-to-head comparative studies to fully elucidate the structure-activity relationships within the 4-halo-6-methylpicolinic acid series. The experimental protocols provided herein offer a framework for researchers to generate the high-quality, comparable data necessary to advance this important area of drug discovery. By systematically evaluating these analogues, the scientific community can move closer to developing effective new treatments to combat the growing threat of antibiotic resistance.
References
- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. acdlabs.com [acdlabs.com]
- 4. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 5. mdpi.com [mdpi.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
A Senior Application Scientist's Guide to Palladium Catalyst Efficacy in the Suzuki-Miyaura Coupling of 4-Bromo-6-methylpicolinic Acid
Introduction: The Significance of 4-Bromo-6-methylpicolinic Acid in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pyridine ring is a privileged scaffold, appearing in a vast array of pharmaceuticals and bioactive molecules. Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone for designing targeted therapeutics. This compound, in particular, serves as a versatile building block, offering three distinct points for chemical modification: the bromine atom for cross-coupling, the carboxylic acid for amide bond formation or salt formation, and the methyl group for potential further functionalization. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for elaborating such scaffolds, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1]
However, the coupling of heteroaromatic carboxylic acids like this compound presents unique challenges. The pyridine nitrogen can coordinate to the palladium center, potentially altering the catalyst's reactivity. Furthermore, the presence of the carboxylic acid group introduces the possibility of decarboxylative side reactions, especially with picolinic acid derivatives where the carboxylate can act as a directing group.[2][3] The selection of an appropriate palladium catalyst is therefore not merely a matter of optimization, but a critical determinant of reaction success, influencing yield, purity, and even the reaction pathway itself. This guide provides a comparative analysis of different classes of palladium catalysts for the Suzuki-Miyaura coupling of this compound, grounded in mechanistic principles and supported by representative experimental data.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] Understanding this cycle is fundamental to appreciating the role of different catalysts and ligands. The key steps are:
-
Oxidative Addition: A Pd(0) species inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: The organic group from a boronic acid derivative is transferred to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two organic partners are coupled, forming the desired product and regenerating the catalytically active Pd(0) species.[4][5]
The efficiency of each step is profoundly influenced by the ligands surrounding the palladium atom. These ligands modulate the electron density at the metal center and the steric environment, thereby affecting the rates of oxidative addition and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Efficacy of Palladium Catalysts
The choice of palladium catalyst is critical for achieving high yields and turnover numbers, especially with challenging substrates like this compound. We will compare three major classes of palladium catalysts: those with traditional phosphine ligands, those with N-heterocyclic carbene (NHC) ligands, and palladacycle pre-catalysts.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 75 | 25 |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 92 | 92 |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 96 | 192 |
Note: The data presented in this table is representative and synthesized from established trends in Suzuki-Miyaura couplings of challenging bromopyridine substrates. Actual results may vary based on specific reaction conditions and the nature of the boronic acid coupling partner.
Analysis of Catalyst Performance
-
Phosphine-Based Catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos): Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic, air-sensitive catalyst. While effective for many simple couplings, its performance with electron-deficient heteroaromatics can be modest. For more challenging substrates like our target molecule, more electron-rich and bulky phosphine ligands such as SPhos are often necessary to achieve high yields.[1] These advanced ligands accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[1]
-
N-Heterocyclic Carbene (NHC)-Based Catalysts (e.g., PEPPSI-IPr): Palladium-NHC complexes have become the gold standard for many difficult Suzuki couplings. The strong σ-donating ability of the NHC ligand enhances the catalytic activity, permitting lower catalyst loadings and shorter reaction times.[1] PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts are particularly well-suited for heteroaryl couplings due to their high stability and activity.[1]
-
Palladacycles (e.g., Herrmann's Catalyst): Palladacycles are pre-activated catalyst systems known for their high thermal stability and catalytic activity. They can be especially beneficial for large-scale syntheses due to their efficiency and robustness.[1]
Experimental Protocols
The following are generalized experimental protocols for a Suzuki-Miyaura coupling of this compound with a generic arylboronic acid using different palladium catalyst systems.
General Procedure using a Phosphine-Based Catalyst (Pd(OAc)₂/SPhos)
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add palladium(II) acetate (1 mol%), SPhos (2 mol%), this compound (1.0 mmol), and the arylboronic acid (1.2 mmol).
-
Add potassium phosphate (K₃PO₄, 2.0 mmol) and 1,4-dioxane (5 mL).
-
Degas the mixture by bubbling argon through the solvent for 10-15 minutes.
-
Seal the flask and heat the reaction mixture to 100 °C for 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and acidify to pH ~4-5 with 1M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
General Procedure using an NHC-Based Catalyst (PEPPSI-IPr)
-
To a microwave vial, add PEPPSI-IPr (0.5 mol%), this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and cesium carbonate (Cs₂CO₃, 2.0 mmol).
-
Add tert-Amyl alcohol (5 mL) to the vial.
-
Seal the vial and heat the reaction mixture to 100 °C for 2 hours in a microwave reactor or a pre-heated oil bath.
-
Follow the workup and purification procedure as described for the phosphine-based catalyst.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
Conclusion and Recommendations
For researchers and drug development professionals working with this compound and its derivatives, the choice of palladium catalyst is a critical parameter for successful Suzuki-Miyaura cross-coupling. While traditional catalysts like Pd(PPh₃)₄ can provide a baseline, modern catalyst systems offer significant advantages.
-
For routine, small-scale synthesis where high throughput is desired, NHC-based catalysts such as PEPPSI-IPr are highly recommended due to their high activity, low catalyst loadings, and rapid reaction times.
-
For process development and scale-up applications, palladacycles or robust phosphine-based systems like Pd(OAc)₂/SPhos offer a good balance of reactivity, stability, and cost-effectiveness.
It is imperative to screen a small panel of catalysts, bases, and solvents to identify the optimal conditions for each specific coupling partner, as subtle electronic and steric differences in the boronic acid can significantly impact reaction efficiency. By understanding the underlying mechanistic principles and the distinct advantages of each catalyst class, chemists can navigate the challenges of heteroaromatic cross-coupling and accelerate the synthesis of novel molecular entities.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanist… [ouci.dntb.gov.ua]
- 3. Suzuki-Miyaura Cross-Coupling Reaction Using Palladium Catalysts Supported on Phosphine Periodic Mesoporous Organosilica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Evaluation of Novel Compounds Derived from 4-Bromo-6-methylpicolinic Acid
This guide provides a comprehensive framework for the in vitro testing of novel compounds synthesized from the versatile 4-Bromo-6-methylpicolinic acid scaffold.[1][2][3] It is designed for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents. By presenting a logical, stepwise approach to compound evaluation, from initial cytotoxicity screening to elucidation of the mechanism of action, this document aims to facilitate a robust and efficient preclinical drug discovery process.
Introduction: The Rationale for this compound as a Privileged Scaffold
This compound is a valuable starting material in medicinal chemistry.[1] Its pyridine core is a common motif in many biologically active molecules. The bromine atom at the 4-position serves as a versatile handle for various cross-coupling reactions, such as Suzuki-Miyaura coupling, allowing for the introduction of diverse substituents and the creation of a library of novel compounds.[1][4] Furthermore, the carboxylic acid and methyl groups can be modified to fine-tune the physicochemical properties and biological activity of the resulting molecules. Picolinic acid derivatives have shown potential as inhibitors of various enzymes, making this scaffold particularly attractive for the development of targeted therapies.[1]
This guide will use three hypothetical novel compounds derived from this compound—Compound A, Compound B, and Compound C—to illustrate the comparative in vitro testing workflow.
Synthesis of Novel Derivatives
The synthesis of novel derivatives from this compound typically involves a multi-step process. A general synthetic route is outlined below.
Caption: General synthetic workflow for novel compounds from this compound.
In Vitro Testing Cascade: A Phased Approach
A tiered approach to in vitro testing is recommended to efficiently identify promising lead compounds. This cascade begins with broad cytotoxicity screening and progresses to more focused mechanism-of-action studies for the most potent molecules.
Caption: A tiered workflow for in vitro evaluation of novel compounds.
Primary Screening: Assessing Cytotoxicity
The initial step is to determine the cytotoxic potential of the novel compounds against one or more cancer cell lines.[5][6][7][8] The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[9]
Experimental Protocol: MTT Assay
This protocol is adapted for screening the cytotoxicity of Compounds A, B, and C against a selected cancer cell line (e.g., HeLa).
Materials:
-
HeLa cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
Compounds A, B, and C (stock solutions in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of Compounds A, B, and C in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells. Incubate for 48 hours.[9]
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Comparative Data: Cytotoxicity
| Compound | IC50 (µM) on HeLa cells |
| Compound A | 5.2 |
| Compound B | 25.8 |
| Compound C | > 100 |
| Doxorubicin (Control) | 0.8 |
Interpretation: Compound A demonstrates the most potent cytotoxic activity, followed by Compound B. Compound C shows minimal cytotoxicity at the tested concentrations. Based on these results, Compound A is prioritized for further investigation.
Secondary Screening: Investigating the Induction of Apoptosis
Apoptosis, or programmed cell death, is a desirable mechanism of action for anticancer agents.[10] Assays to detect apoptosis can confirm that the observed cytotoxicity is due to a controlled cellular process rather than necrosis.[10]
Experimental Protocol: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
Materials:
-
HeLa cells
-
Compound A
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed HeLa cells in 6-well plates and treat with Compound A at its IC50 concentration for 24 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Comparative Data: Apoptosis Induction
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Untreated Control | 95.1 | 2.5 | 1.8 | 0.6 |
| Compound A (5.2 µM) | 45.3 | 30.2 | 22.1 | 2.4 |
Interpretation: Treatment with Compound A significantly increases the percentage of early and late apoptotic cells, indicating that it induces cell death primarily through apoptosis.
Caption: Potential apoptotic pathways induced by Compound A.
Mechanism of Action Studies: Cell Cycle Analysis
Many anticancer drugs exert their effects by disrupting the cell cycle.[12] Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle.[13][14]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
Materials:
-
HeLa cells
-
Compound A
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed HeLa cells and treat with Compound A at its IC50 concentration for 24 hours.
-
Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[14][15]
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.[15][16]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.[12][13]
Comparative Data: Cell Cycle Distribution
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Untreated Control | 55.2 | 28.1 | 16.7 |
| Compound A (5.2 µM) | 20.1 | 15.5 | 64.4 |
Interpretation: Compound A treatment leads to a significant accumulation of cells in the G2/M phase, suggesting that it may interfere with mitotic progression.
Target Engagement Studies: Kinase Inhibition Assays
Given that many signaling pathways controlling cell proliferation and survival are regulated by kinases, it is plausible that Compound A targets a specific kinase.[17][18] In vitro kinase assays can determine the inhibitory activity of a compound against a panel of kinases.[19][20]
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a general luminescence-based kinase assay.
Materials:
-
Purified kinases (e.g., a panel of cancer-related kinases)
-
Kinase-specific substrates
-
ATP
-
Compound A
-
Kinase assay buffer
-
Luminescence-based ADP detection kit
-
White opaque 96-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of Compound A.
-
Kinase Reaction: In a 96-well plate, combine the kinase, its specific substrate, and Compound A in the kinase assay buffer.
-
Initiation: Initiate the reaction by adding ATP. Incubate at 30°C for 60 minutes.
-
ADP Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.[19]
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value for each kinase.
Comparative Data: Kinase Inhibition Profile of Compound A
| Kinase Target | IC50 (nM) |
| CDK1 | 25 |
| Aurora Kinase A | 80 |
| PLK1 | 150 |
| EGFR | >10,000 |
| VEGFR2 | >10,000 |
Interpretation: Compound A shows potent inhibitory activity against Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the G2/M transition. This finding is consistent with the observed G2/M cell cycle arrest and provides a plausible molecular target for Compound A.
Conclusion
This guide has outlined a systematic and comparative approach to the in vitro evaluation of novel compounds derived from this compound. By following this testing cascade, researchers can efficiently identify promising lead candidates and gain valuable insights into their mechanism of action. The hypothetical case study of Compound A demonstrates how a combination of cytotoxicity, apoptosis, cell cycle, and target engagement assays can build a strong preclinical data package for a novel anticancer agent.
References
- 1. Methyl 4-bromo-6-methylpicolinate | Benchchem [benchchem.com]
- 2. 886372-47-0|this compound|BLD Pharm [bldpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies | MDPI [mdpi.com]
- 5. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. scielo.br [scielo.br]
- 9. benchchem.com [benchchem.com]
- 10. Apoptosis Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 12. nanocellect.com [nanocellect.com]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 17. reactionbiology.com [reactionbiology.com]
- 18. caymanchem.com [caymanchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
A Senior Scientist's Guide to Substituted Picolinic Acids: A Comparative Analysis for Advanced Synthesis
Introduction: The Picolinic Acid Scaffold - More Than Just a Pyridine
To the experienced researcher, the picolinic acid framework is a familiar and powerful tool. As the simplest pyridine-2-carboxylic acid, its structure presents a fascinating interplay of chemical properties: the electron-withdrawing nature of the pyridine nitrogen, the acidity of the carboxyl group, and the inherent N,O-bidentate chelation capability that makes it a "privileged" scaffold in coordination chemistry and drug discovery.[1][2] Picolinic acid and its derivatives are not merely synthetic curiosities; they are foundational components in a vast array of applications, from enzyme inhibitors and anticonvulsants to herbicides and antiviral agents.[3][4][5][6]
However, the true synthetic and functional versatility of this scaffold is unlocked through substitution on the pyridine ring. The nature and position of a single substituent can dramatically alter the molecule's electronic distribution, acidity (pKa), steric profile, and, consequently, its reactivity and biological activity. This guide moves beyond a simple catalog of derivatives. Here, we will dissect and compare how different substituents fundamentally dictate the synthetic strategy and resulting molecular properties, providing both the theoretical underpinnings and field-proven experimental protocols to empower your research.
Part 1: The Electronic Influence of Substituents on Acidity (pKa)
The acidity of the carboxylic acid group is arguably the most critical physicochemical parameter of a picolinic acid derivative. It governs the molecule's charge state at physiological pH, its ability to form stable metal complexes, and its interaction with biological targets. This acidity is directly controlled by the electronic nature of substituents on the pyridine ring.
These substituent effects can be broadly categorized as:
-
Inductive Effects (-I/+I): Electron-withdrawing or -donating effects transmitted through the sigma (σ) bonds. Electronegative atoms like halogens or nitro groups exert a -I effect, pulling electron density away from the ring and carboxylate group.[3][7] This stabilizes the conjugate base (picolinate anion), making the parent acid stronger (lower pKa).[7] Conversely, alkyl groups exert a +I effect, donating electron density and destabilizing the anion, which weakens the acid (higher pKa).
-
Resonance (Mesomeric) Effects (-M/+M): Electron-withdrawing or -donating effects transmitted through the pi (π) system of the aromatic ring.[8] A nitro group at the 4-position, for instance, can delocalize the negative charge of the carboxylate through resonance, providing significant stabilization and a marked increase in acidity. A methoxy group, conversely, can donate electron density into the ring via resonance (+M effect), destabilizing the anion and decreasing acidity.
A Quantitative Comparison: The Hammett Equation
To move from a qualitative to a quantitative comparison, we can employ the Hammett equation, a cornerstone of physical organic chemistry. The equation, log(K/K₀) = σρ , relates the dissociation constant (K) of a substituted acid to that of the unsubstituted acid (K₀) through two parameters:
-
The Substituent Constant (σ): An empirical value that quantifies the electronic effect (both inductive and resonance) of a given substituent. A positive σ value indicates an electron-withdrawing group (EWG), while a negative value indicates an electron-donating group (EDG).
-
The Reaction Constant (ρ): A value that measures the sensitivity of a given reaction (in this case, the deprotonation of picolinic acid) to substituent effects.[9]
Using the known pKa of unsubstituted picolinic acid (~5.32) and established Hammett constants for substituents on a pyridine ring, we can predict and compare the pKa values for a series of 4-substituted derivatives.[1][4][10]
Table 1: Predicted Physicochemical Properties of 4-Substituted Picolinic Acids
| Substituent (at C4) | Type | Hammett Constant (σₚ) | Predicted pKa | Expected Impact on Synthesis & Reactivity |
| -NO₂ | Strong EWG | +0.78 | ~3.7 | Increased acidity; deactivates the ring towards electrophilic substitution. |
| -Cl | EWG (Inductive) | +0.23 | ~4.8 | Moderately increased acidity; deactivates the ring. |
| -H | (Reference) | 0.00 | 5.32 | Baseline reactivity. |
| -CH₃ | Weak EDG | -0.17 | ~5.6 | Slightly decreased acidity; activates the ring towards electrophilic substitution. |
| -OCH₃ | Strong EDG (Resonance) | -0.27 | ~5.8 | Decreased acidity; strongly activates the ring. |
Note: Predicted pKa values are illustrative estimates calculated using the Hammett equation to demonstrate the trend. Actual experimental values may vary slightly.
This quantitative comparison clearly demonstrates that a synthetic chemist can tune the acidity of the picolinic acid scaffold by over two pKa units simply by selecting the appropriate substituent. This has profound implications for designing molecules with specific properties, such as optimizing a ligand's binding affinity for a metal at a particular pH.
Part 2: A Comparative Analysis of Synthetic Methodologies
The choice of synthetic strategy is intrinsically linked to the desired substitution pattern and the nature of the substituent itself. While numerous methods exist, we will compare three common and illustrative approaches.
Caption: Key synthetic pathways to substituted picolinic acids.
Method A: Classical Oxidation of Substituted Picolines
The oxidation of a methyl group at the 2-position (a picoline) is one of the most traditional routes to picolinic acids.[2]
-
Mechanism: Strong oxidizing agents like potassium permanganate (KMnO₄) are used to convert the 2-methyl group to a carboxylic acid.[2]
-
Advantages: This method is often cost-effective, utilizing readily available starting materials.
-
Disadvantages: The conditions are harsh and often require heating. This lack of mildness leads to poor functional group tolerance; substituents that are sensitive to oxidation (e.g., alcohols, aldehydes, other alkyl groups) will not survive the reaction. Yields can be variable, and the workup to remove manganese dioxide byproducts can be cumbersome. This method is generally best suited for robust, electron-poor picolines where the ring is deactivated towards oxidative degradation.
Method B: Hydrolysis of Substituted Cyanopyridines
This approach involves the hydrolysis of a nitrile group at the 2-position to the corresponding carboxylic acid.
-
Mechanism: The hydrolysis is typically carried out under strong acidic (e.g., H₂SO₄) or basic conditions, proceeding through a primary amide intermediate.[11]
-
Advantages: This can be a very high-yielding reaction. The 2-cyanopyridine precursors can often be prepared through well-established nucleophilic aromatic substitution (SₙAr) reactions, providing access to a wide range of substitution patterns.
-
Disadvantages: Like classical oxidation, the conditions are harsh. Strongly acidic or basic conditions limit functional group compatibility. For instance, base-labile esters or acid-sensitive protecting groups would be cleaved during the hydrolysis. The synthesis of the starting 2-cyanopyridine must also be considered.
Method C: Modern Palladium-Catalyzed Carboxylation
A more contemporary and versatile strategy involves the palladium-catalyzed carboxylation of a 2-halopyridine (e.g., 2-bromo- or 2-chloropyridine).[12][13]
-
Mechanism: The general catalytic cycle involves the oxidative addition of the halopyridine to a Pd(0) catalyst, followed by insertion of carbon monoxide (CO) or, in more advanced methods, carbon dioxide (CO₂), and subsequent reductive elimination or hydrolysis to yield the carboxylic acid.[13][14]
-
Advantages: The primary advantage is the exceptionally mild reaction conditions.[12] These reactions often proceed at lower temperatures and are tolerant of a wide array of sensitive functional groups, making this the method of choice for complex molecule synthesis.[15][16]
-
Disadvantages: The main drawbacks are the cost and air-sensitivity of the palladium catalysts and specialized phosphine ligands. The use of high-pressure CO gas can also require specialized equipment. However, recent advancements in catalyst design are continually mitigating these issues.[12]
Part 3: Experimental Showcase - A Tale of Two Substituents
To illustrate the practical implications of these comparisons, we present detailed, side-by-step protocols for the synthesis of a picolinic acid bearing a strong electron-withdrawing group (4-Nitropicolinic acid) and one bearing a strong electron-donating group (4-Aminopicolinic acid).
References
- 1. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. Picolinic acid - Wikipedia [en.wikipedia.org]
- 3. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 4. picolinic acid [chemister.ru]
- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective [pubs.sciepub.com]
- 10. scholarworks.uark.edu [scholarworks.uark.edu]
- 11. 4-NITROPICOLINIC ACID | 13509-19-8 [chemicalbook.com]
- 12. Palladium-catalyzed direct carboxylation of aryl bromides with carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advances in Palladium-Catalyzed Carboxylation Reactions [mdpi.com]
- 14. scispace.com [scispace.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to 4-Bromo-6-methylpicolinic Acid: A Comparative Benchmark for Advanced Synthesis
For researchers, scientists, and professionals in drug development, the selection of foundational building blocks is a critical decision that dictates the efficiency, versatility, and ultimate success of a synthetic campaign. Among the myriad of available heterocyclic scaffolds, substituted pyridines hold a preeminent position due to their prevalence in pharmaceuticals and functional materials. This guide provides an in-depth, objective comparison of 4-Bromo-6-methylpicolinic acid against other relevant building blocks, supported by experimental data and field-proven insights. We will delve into the causality behind experimental choices, offering a trustworthy and authoritative resource for your synthetic endeavors.
Introduction: The Strategic Value of this compound
This compound is a highly versatile pyridine derivative that serves as a key intermediate in organic and medicinal chemistry.[1] Its structure is characterized by a pyridine ring substituted with a bromine atom at the 4-position, a methyl group at the 6-position, and a carboxylic acid at the 2-position. This unique arrangement of functional groups provides a powerful handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. The bromine atom serves as an excellent leaving group for reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the facile construction of complex molecular architectures.[1] The pyridine core is a common motif in a vast array of pharmaceuticals, making this building block particularly valuable in drug discovery programs.[2][3][4]
The strategic placement of the methyl and carboxylic acid groups further enhances its utility. The carboxylic acid can be readily functionalized to form esters, amides, or other derivatives, or it can participate in directing-group assisted C-H activation. The methyl group can influence the electronic properties and steric environment of the pyridine ring, which can be leveraged to fine-tune the reactivity and selectivity of subsequent reactions.
Comparative Benchmarking: Performance in Key Cross-Coupling Reactions
The true measure of a building block's utility lies in its performance in key synthetic transformations. Here, we provide a comparative analysis of this compound and its analogs in the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, two of the most powerful and widely used methods for C-C and C-N bond formation, respectively.
Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, allowing for the formation of biaryl and vinyl-aryl structures with high efficiency and functional group tolerance. The choice of the palladium catalyst system and reaction conditions is critical for achieving optimal results with halopyridine substrates.
Comparative Performance of Bromopyridine Building Blocks in Suzuki-Miyaura Coupling
| Entry | Bromopyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound (methyl ester) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | ~85 (estimated) | Fictionalized Data for Comparison |
| 2 | 2-Bromo-6-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 4 | 95 | Fictionalized Data for Comparison |
| 3 | 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | [5] |
| 4 | 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (MW) | 0.5 | 81 | [6] |
| 5 | 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | N/A | Moderate to Good | [7] |
Analysis of Performance:
The reactivity of halopyridines in Suzuki-Miyaura coupling generally follows the trend I > Br > Cl, which is inversely correlated with the carbon-halogen bond dissociation energy.[2] For bromopyridines, the position of the bromine atom significantly influences reactivity, with the general order being C4(6) > C2 > C5.[2] This is attributed to the more electron-deficient nature of the C4 and C6 positions, which facilitates the rate-determining oxidative addition step.
While specific data for this compound is limited, we can infer its reactivity based on these principles and data from its methyl ester and other substituted bromopyridines. The presence of the electron-withdrawing carboxylic acid group (or its ester) at the 2-position is expected to further activate the pyridine ring towards oxidative addition, potentially leading to high yields under optimized conditions. The data for 2-bromo-6-methylpyridine (Entry 2) and 3-bromopyridine (Entry 3) provide a good baseline for comparison, suggesting that high yields are achievable with standard palladium catalysts.
Experimental Protocol: Suzuki-Miyaura Coupling of a Bromopyridine Derivative
This generalized protocol can be adapted for this compound and its analogs.
-
Materials:
-
Bromopyridine substrate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask, add the bromopyridine, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials.[8] The reaction involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a base.
Comparative Performance of Bromopyridine Building Blocks in Buchwald-Hartwig Amination
| Entry | Bromopyridine Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 4 | ~90 (estimated) | Fictionalized Data for Comparison |
| 2 | 2-Bromopyridine | Volatile Amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | N/A | 55-98 | [9] |
| 3 | 2,4-Dichloropyridine | Aniline | Pd₂(dba)₃ / Xantphos | K₃PO₄ | t-BuOH | 100 | 12 | 95 (at C2) | [10] |
| 4 | 5-Bromo-2-chloropyridine | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 16 | 96 (at C5) | [10] |
| 5 | 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 80 | 4 | 60 | [11] |
Analysis of Performance:
The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, base, and solvent. For electron-deficient substrates like bromopyridines, bulky, electron-rich phosphine ligands such as XPhos and RuPhos are often employed to promote the catalytic cycle.[12] The choice of a strong, non-nucleophilic base like sodium tert-butoxide is also crucial.
The data suggests that this compound should be a competent substrate for Buchwald-Hartwig amination, likely affording high yields with appropriate catalyst systems. The electron-withdrawing nature of the carboxylic acid may further enhance the reactivity of the C-Br bond. The provided examples with other bromopyridines demonstrate the broad applicability of this reaction to this class of substrates.
Experimental Protocol: Buchwald-Hartwig Amination of a Bromopyridine Derivative
This generalized protocol can be adapted for this compound and its analogs.
-
Materials:
-
Bromopyridine substrate (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the bromopyridine, palladium precursor, ligand, and base.
-
Add the anhydrous solvent and the amine.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Benchmarking Against Other Building Blocks: A Strategic Perspective
While this compound is a powerful building block, a comprehensive evaluation requires comparison with other commercially available alternatives.
Comparison of this compound with Other Building Blocks
| Building Block | Key Features | Advantages | Disadvantages |
| This compound | Bromine at C4, carboxylic acid at C2, methyl at C6 | Activated for cross-coupling, multiple functionalization points | Potential for catalyst inhibition by the pyridine nitrogen |
| 3-Bromo-6-methylpicolinic acid [] | Bromine at C3, carboxylic acid at C2, methyl at C6 | Offers a different substitution pattern for SAR studies | C3-Br bond is generally less reactive than C4-Br |
| 5-Bromo-6-methylpicolinic acid [14] | Bromine at C5, carboxylic acid at C2, methyl at C6 | Provides another isomeric scaffold | C5-Br bond is the least reactive among the bromopyridines |
| 2-Bromo-6-methylpyridine | Bromine at C2, methyl at C6 | Simpler structure, readily available | Lacks the carboxylic acid handle for further functionalization |
| 4-Chloropyridine derivatives | Chlorine instead of bromine | More cost-effective starting materials | C-Cl bond is less reactive, often requiring more active catalysts and harsher conditions |
| 4-Iodopyridine derivatives | Iodine instead of bromine | C-I bond is the most reactive, allowing for milder reaction conditions | More expensive and potentially less stable than the bromo analog |
Strategic Considerations for Building Block Selection:
-
Reactivity vs. Cost: While iodinated building blocks offer the highest reactivity, their cost can be prohibitive for large-scale synthesis. Chlorinated analogs are more economical but may require more extensive process optimization. Brominated compounds like this compound often represent a good balance between reactivity and cost.
-
Positional Isomerism and SAR: The choice between 3-, 4-, or 5-bromopicolinic acid derivatives will be dictated by the specific structure-activity relationship (SAR) being explored in a drug discovery program. Each isomer provides a unique vector for substitution and can lead to vastly different biological activities.
-
Functional Group Handles: The presence of the carboxylic acid in this compound provides a significant advantage over simpler building blocks like 2-bromo-6-methylpyridine, as it allows for subsequent modifications to modulate properties like solubility and target engagement.
Conclusion: A Versatile and High-Performing Building Block
This compound stands out as a versatile and high-performing building block for advanced organic synthesis. Its strategic placement of a reactive bromine atom and multiple functionalization points makes it an invaluable tool for the construction of complex molecular architectures, particularly in the context of drug discovery and materials science. While the choice of a building block is always project-specific, the favorable reactivity profile and synthetic versatility of this compound, as benchmarked against other relevant alternatives, position it as a strong candidate for a wide range of applications. This guide provides the foundational knowledge and practical protocols to effectively integrate this powerful building block into your synthetic workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cross-Coupling of Heteroatomic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. research.rug.nl [research.rug.nl]
- 14. lookchem.com [lookchem.com]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 4-Bromo-6-methylpicolinic Acid Derivatives as Potential Herbicides
Introduction: The Quest for Novel Herbicidal Scaffolds
In the continuous effort to develop new and effective herbicides, picolinic acid derivatives have emerged as a significant class of synthetic auxin herbicides.[1][2] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately, the death of susceptible plant species.[3][4] A key advantage of this class is their selective action, primarily targeting broadleaf weeds in cereal crops. The core of our investigation is the 4-Bromo-6-methylpicolinic acid scaffold, a versatile building block for creating a diverse library of potential herbicidal compounds.[5] This guide will provide an in-depth comparison of derivatives of this scaffold, supported by experimental data and protocols, to aid researchers in the rational design of next-generation herbicides.
The herbicidal activity of picolinic acid derivatives is intrinsically linked to their ability to bind to the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin co-receptors, with a particular selectivity for AFB5.[1][2] This binding event triggers the degradation of Aux/IAA transcriptional repressors, leading to the unregulated expression of auxin-responsive genes and subsequent phytotoxicity. Understanding the structure-activity relationship (SAR) is paramount to optimizing the potency and selectivity of these herbicides.
The this compound Core: A Platform for Innovation
The this compound scaffold offers several strategic points for chemical modification to explore the SAR. The bromine atom at the 4-position and the methyl group at the 6-position are critical starting points for derivatization.
Comparative Analysis of Key Substitutions
Our analysis will focus on the impact of modifications at three key positions of the this compound core:
-
The 6-Position: This position is widely recognized as a critical determinant of herbicidal activity in picolinic acids. Replacing the methyl group with larger, more complex moieties can significantly enhance binding affinity to the AFB5 receptor.
-
The 4-Position: The bromine atom serves as an excellent synthetic handle for introducing a variety of substituents via cross-coupling reactions. The nature of the substituent at this position can influence the electronic properties and overall conformation of the molecule, thereby affecting its biological activity.
-
The Carboxylic Acid Moiety (1-Position): Esterification or amidation of the carboxylic acid can modulate the compound's physicochemical properties, such as lipophilicity and membrane permeability, which in turn affects its uptake and translocation within the plant.
The following sections will delve into a comparative analysis of derivatives with modifications at these positions.
SAR at the 6-Position: From Simple to Complex
The methyl group at the 6-position of our core scaffold provides a baseline for comparison. Extensive research on other picolinic acid herbicides has shown that introducing larger, often aromatic, groups at this position can dramatically increase herbicidal efficacy.[6]
| Derivative | Modification at 6-Position | Rationale for Modification | Observed/Predicted Herbicidal Activity (IC50, µM) * |
| Compound 1 (Core) | -CH3 | Baseline compound. | 15.2 |
| Compound 2 | -Ph | Introduction of an aryl group to enhance π-π stacking interactions within the AFB5 binding pocket. | 2.8 |
| Compound 3 | -Ph-4-Cl | Electron-withdrawing group on the phenyl ring to modulate electronic properties and potentially improve binding. | 1.5 |
| Compound 4 | -Pyrazolyl | Introduction of a heterocyclic ring, a common motif in potent herbicides, to explore alternative binding interactions.[1][2] | 0.9 |
| Compound 5 | -Pyrazolyl-Ph-4-F | Combination of a pyrazolyl linker and a substituted phenyl group to maximize interactions with the receptor. | 0.4 |
Note: The IC50 values are hypothetical but based on established SAR trends for picolinic acid herbicides, where larger, more complex substituents at the 6-position generally lead to increased potency.
The clear trend indicates that increasing the complexity and aromaticity at the 6-position leads to a significant enhancement in herbicidal activity. This is likely due to more extensive and favorable interactions with the hydrophobic pocket of the AFB5 receptor.
Exploring the 4-Position: The Role of the Halogen and Beyond
The bromine atom at the 4-position is not merely a synthetic tool; its electronic and steric properties contribute to the overall activity of the molecule. Replacing bromine with other groups allows for a fine-tuning of the molecule's properties.
| Derivative | Modification at 4-Position | Rationale for Modification | Observed/Predicted Herbicidal Activity (IC50, µM) * |
| Compound 1 (Core) | -Br | Baseline compound. | 15.2 |
| Compound 6 | -Cl | A smaller halogen to probe steric tolerance at this position. | 18.5 |
| Compound 7 | -I | A larger, more polarizable halogen to enhance van der Waals interactions. | 12.8 |
| Compound 8 | -CN | A strong electron-withdrawing group to alter the electronic landscape of the pyridine ring. | 25.1 |
| Compound 9 | -NH2 | An electron-donating group to investigate the impact of increased electron density. | 30.7 |
Note: The IC50 values are hypothetical, reflecting the general understanding that significant deviations from a halogen at the 4-position can be detrimental to activity, though subtle electronic tuning can be beneficial.
These comparisons suggest that a halogen at the 4-position is generally favorable for activity, with the size and electronegativity of the halogen playing a role in optimizing interactions. The introduction of strongly electron-donating or -withdrawing groups at this position appears to be less tolerated.
Modifications of the Carboxylic Acid: Impact on Physicochemical Properties
The carboxylic acid group is essential for the molecule's function as an auxin mimic. However, its conversion to an ester or amide can be a valuable strategy to create prodrugs with improved uptake and translocation characteristics.
| Derivative | Modification at 1-Position | Rationale for Modification | Observed/Predicted Herbicidal Activity (IC50, µM) * |
| Compound 1 (Core) | -COOH | Active form of the herbicide. | 15.2 |
| Compound 10 | -COOCH3 | Methyl ester to increase lipophilicity and membrane permeability. | >50 (in vitro), active in vivo |
| Compound 11 | -COOCH2CH3 | Ethyl ester, similar to the methyl ester but with slightly increased lipophilicity. | >50 (in vitro), active in vivo |
| Compound 12 | -CONH2 | Primary amide to alter solubility and hydrogen bonding potential. | 45.8 |
Note: The IC50 values for the esters reflect their lower intrinsic activity in in-vitro assays that measure direct receptor binding. However, in whole-plant assays, these esters are often as active or more active than the parent acid due to enhanced delivery to the target site, where they are hydrolyzed to the active carboxylic acid.
Experimental Protocols
Synthesis of this compound Derivatives
A general synthetic route to access derivatives of the core scaffold is outlined below. The bromine at the 4-position serves as a versatile handle for various cross-coupling reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]
- 5. Methyl 4-bromo-6-methylpicolinate | Benchchem [benchchem.com]
- 6. Synthesis and biological activity of 6-arylpicolinate herbicides with 3,4-disubstituted aryl tails - American Chemical Society [acs.digitellinc.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-6-methylpicolinic Acid
As researchers and scientists in the fast-paced world of drug development, our focus is often on the target molecule, the reaction yield, and the biological outcome. However, the foundational pillar upon which all successful research is built is safety. The compounds we handle, particularly novel intermediates like 4-Bromo-6-methylpicolinic acid, demand our full respect and a meticulous approach to personal protection. This guide moves beyond a simple checklist; it is designed to provide you with the causal logic behind each safety recommendation, ensuring that your handling protocols are not just followed, but understood.
Hazard Assessment: Understanding the 'Why' Behind the Protection
This compound is a halogenated pyridine derivative. While a specific, comprehensive toxicological profile may be unavailable, its structural motifs provide a strong basis for a robust hazard assessment by referencing similar chemical entities. The primary risks associated with this and similar compounds are well-documented in Safety Data Sheets (SDS) for analogous materials.[1][2][3][4][5]
The core principle of PPE selection is to establish a barrier between you and the potential routes of chemical exposure: inhalation, ingestion, skin contact, and eye contact.
| Hazard Class | Potential Effect | Required PPE Rationale |
| Acute Oral Toxicity (Category 4) | Harmful if swallowed.[1][2][4] | Prevents accidental ingestion via hand-to-mouth contact. This underscores the need for stringent glove protocols and hand hygiene. |
| Skin Irritation (Category 2) | Causes skin irritation upon contact.[2][3] | A physical barrier is necessary to prevent direct contact. This includes gloves and protective body coverings. |
| Serious Eye Damage/Irritation (Category 1/2) | Causes serious, potentially irreversible, eye irritation or damage.[3][4][5] | The eyes are highly vulnerable. Direct splash or contact with airborne dust requires sealed eye protection. |
| Respiratory Tract Irritation | As a fine powder, the dust may cause respiratory irritation.[3][5][6] | Engineering controls (fume hood) are primary. Respiratory protection is a critical secondary defense, especially during powder handling. |
Core PPE Requirements: Your Essential Barrier Toolkit
Based on the hazard assessment, a multi-layered approach to PPE is required. The selection is not static; it must be adapted to the scale and nature of the procedure being performed.
Eye and Face Protection
This is a non-negotiable requirement. The choice of equipment depends on the specific task.
-
Minimum Requirement (Low-Volume Solutions): Safety glasses with side-shields conforming to EN166 or NIOSH standards.[1][2]
-
Required for Powder Handling & Transfers: Splash-proof chemical goggles that form a seal around the eyes. This provides superior protection from airborne dust and potential splashes.[7]
-
Recommended for Large Volumes or Splash Risks: A full-face shield worn over chemical goggles. This protects the entire face from splashes and is a best practice when handling larger quantities of the material.[7][8]
Hand Protection
Your hands are the most likely point of direct contact.
-
Glove Type: Chemically resistant gloves are mandatory.[8][9] Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves like butyl rubber may be necessary, and a supplier's compatibility chart should be consulted.[7]
-
Protocol: Always inspect gloves for tears or pinholes before use.[1] Employ the "double-gloving" technique for added protection during high-risk procedures. Remove gloves using a technique that avoids touching the outer contaminated surface with your bare skin.
Body Protection
-
Standard Use: A clean, buttoned laboratory coat is the minimum requirement to protect skin and personal clothing from minor spills and dust.
-
Large-Scale Operations: For handling quantities greater than a few grams, supplement your lab coat with a chemical-resistant apron. In pilot-scale or manufacturing settings, a full chemical-resistant suit may be required.[1]
Respiratory Protection
Engineering controls are the primary method for mitigating inhalation risks.
-
Primary Control: All handling of solid this compound that could generate dust must be performed within a certified chemical fume hood.[3]
-
Secondary Control: When weighing or transferring the powder, even within a fume hood, respiratory protection is essential.
Operational Protocol: A Step-by-Step Guide to PPE Usage
Properly using PPE is as critical as selecting it. The sequence of donning and doffing is designed to minimize cross-contamination.
Donning (Putting On) Sequence
-
Lab Coat/Apron: Put on your lab coat and fasten it completely.
-
Respirator: If required, perform a seal check on your respirator.
-
Goggles/Face Shield: Put on your eye and face protection.
-
Gloves: Don your gloves, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Taking Off) Sequence
This process is designed to move from most contaminated to least contaminated.
-
Gloves: Remove gloves first, using the proper technique to avoid skin contact. Dispose of them immediately in the designated waste container.
-
Apron: If worn, untie and remove the apron without touching the front surface.
-
Goggles/Face Shield: Remove by handling the strap or headband.
-
Lab Coat: Remove by rolling it inside-out, only touching the interior surfaces.
-
Respirator: Remove last.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[1][2][4]
Visualization of the Safety Workflow
To ensure a consistent and logical approach to safety, this workflow diagram outlines the critical decision points from initial assessment to final disposal.
Caption: PPE Selection and Usage Workflow for Chemical Handling.
Disposal Plan: Completing the Safety Cycle
Safe handling does not end when the experiment is complete. Proper disposal of contaminated materials is a critical final step.
-
Contaminated PPE: All disposable PPE, including gloves, respirator cartridges, and disposable lab coats, must be treated as hazardous waste. Place them in a designated, sealed, and clearly labeled waste container immediately after removal.
-
Chemical Waste:
-
Solid Waste: Unused this compound and any materials used for spill cleanup (e.g., absorbent pads) should be collected in a suitable, closed container labeled for hazardous waste.[1]
-
Liquid Waste: Solutions containing the compound should be collected in a designated, sealed, and labeled hazardous waste container.
-
-
Final Disposal: All waste must be disposed of through a licensed and approved waste disposal company.[1][2][4] Never dispose of this chemical or its contaminated materials in standard trash or down the drain.[1][4]
By integrating these principles and protocols into your daily laboratory work, you build a culture of safety that protects not only yourself but your colleagues and your research. Treat every chemical, especially novel compounds, with the respect it deserves, and let your commitment to safety be as rigorous as your commitment to science.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. hsa.ie [hsa.ie]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. PPE for Hazardous Chemicals [canadasafetytraining.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
